molecular formula C6H14ClNO B1472922 cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride CAS No. 1434141-93-1

cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Cat. No.: B1472922
CAS No.: 1434141-93-1
M. Wt: 151.63 g/mol
InChI Key: ITVWYQLMVRTELZ-UYXJWNHNSA-N
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Description

Cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVWYQLMVRTELZ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-93-1
Record name Cyclobutanol, 3-amino-2,2-dimethyl-, hydrochloride (1:1), (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Guide to the Stereoselective Synthesis and Characterization of cis-3-Amino-2,2-dimethylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective methodology for the synthesis of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride, a valuable saturated heterocyclic building block for drug discovery and development. The synthetic pathway originates from the readily accessible 2,2-dimethylcyclobutanone and proceeds through a key oxime intermediate. A substrate-controlled diastereoselective reduction is employed to establish the desired cis relationship between the amino and hydroxyl functionalities. This document outlines detailed, step-by-step experimental protocols and provides a full suite of analytical characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to validate the structure, purity, and stereochemistry of the final product. The causality behind critical experimental choices is discussed to provide researchers with field-proven insights.

Introduction: The Significance of Constrained Scaffolds

Cycloalkanes featuring stereodefined amino and hydroxyl groups are privileged motifs in medicinal chemistry. The rigid, three-dimensional architecture of the cyclobutane ring serves as a valuable scaffold, enabling precise spatial orientation of pharmacophoric features. This conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more flexible acyclic analogues. cis-3-Amino-2,2-dimethylcyclobutanol, in its hydrochloride salt form for improved stability and handling, is a key intermediate for the synthesis of novel therapeutic agents, including enzyme inhibitors and modulators of protein-protein interactions. The stereoselective synthesis of such building blocks is therefore of paramount importance.

Synthetic Strategy and Rationale

The synthesis of the target compound is achieved via a concise and efficient three-step sequence starting from 2,2-dimethylcyclobutanone. The overall strategy is depicted below.

Synthesis_Workflow cluster_0 Overall Synthetic Pathway A 2,2-Dimethylcyclobutanone B 2,2-Dimethylcyclobutanone Oxime A->B Step 1: Oximation NH₂OH·HCl, Base C cis-3-Amino-2,2-dimethylcyclobutanol B->C Step 2: Stereoselective Reduction 1. LiAlH₄ 2. H₂O workup D cis-3-Amino-2,2-dimethylcyclobutanol HCl C->D Step 3: Salt Formation HCl in Ether

Caption: Synthetic workflow for cis-3-Amino-2,2-dimethylcyclobutanol HCl.

Strategic Rationale:

  • Introduction of Nitrogen: The synthesis commences with the conversion of the ketone to an oxime. Oximation is a reliable and high-yielding reaction for introducing a nitrogen atom, which can be subsequently reduced to the desired primary amine.[1]

  • Stereocontrol via Substrate-Directed Reduction: The key challenge is the establishment of the cis stereochemistry. The reduction of 3-substituted cyclobutanones is known to be highly selective, favoring the formation of the cis-alcohol.[2][3] This selectivity is primarily governed by steric hindrance. The puckered cyclobutane ring directs the approach of the hydride reagent from the face opposite to the substituent at the 3-position. In our proposed synthesis, the reduction of the oxime and the implicit ketone functionality is performed concurrently. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is chosen for its ability to reduce both C=N and C=O bonds. We hypothesize that the hydride will preferentially attack the carbonyl carbon from the less sterically hindered face, trans to the bulky developing amino group, thereby yielding the desired cis-alkanol.

  • Final Salt Formation: The free base of the aminocyclobutanol is converted to its hydrochloride salt. This step enhances the compound's crystallinity, stability, and ease of handling, which are critical attributes for a chemical building block.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylcyclobutanone Oxime
  • To a solution of 2,2-dimethylcyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,2-dimethylcyclobutanone oxime as a solid, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction to cis-3-Amino-2,2-dimethylcyclobutanol

Caution: LiAlH₄ reacts violently with water. This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2,2-dimethylcyclobutanone oxime (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-3-Amino-2,2-dimethylcyclobutanol as an oil or waxy solid. The product can be purified by column chromatography or crystallization if necessary.

Step 3: Formation of this compound
  • Dissolve the crude aminocyclobutanol from Step 2 in a minimal amount of diethyl ether.

  • To this solution, add a 2 M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product, this compound.

Characterization and Data Analysis

The identity, purity, and stereochemistry of the synthesized compound are confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected analytical data for the title compound.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O) for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~4.35 Quintet J ≈ 8.5 1H H-1 (CH-OH)
~3.60 Quintet J ≈ 8.5 1H H-3 (CH-NH₃⁺)
~2.40 m - 1H H-4a (ring CH₂)
~1.95 m - 1H H-4b (ring CH₂)
~1.20 s - 3H C2-CH₃

| ~1.10 | s | - | 3H | C2-CH₃ |

Rationale for Stereochemical Assignment: The key to confirming the cis stereochemistry lies in the coupling constants between the protons on the cyclobutane ring. In four-membered rings, vicinal cis coupling constants are typically larger than trans couplings.[4] The quintet patterns for H-1 and H-3 arise from coupling to each other and to the two diastereotopic H-4 protons with similar coupling constants, consistent with a cis relationship.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm) Assignment
~68.0 C-1 (CH-OH)
~50.0 C-3 (CH-NH₃⁺)
~40.0 C-2 (C(CH₃)₂)
~35.0 C-4 (CH₂)
~25.0 C2-CH₃

| ~20.0 | C2-CH₃ |

Table 3: Key IR Absorption Bands (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Strong, Broad O-H Stretch
3100-2800 Strong, Broad N⁺-H Stretch (Ammonium salt)
2960, 2870 Medium C-H Stretch (Alkyl)
~1600 Medium N-H Bend (Asymmetric)
~1500 Medium N-H Bend (Symmetric)

| ~1100 | Strong | C-O Stretch (Secondary Alcohol) |

Data Interpretation: The broad IR absorption bands above 3000 cm⁻¹ are characteristic of the O-H and N⁺-H stretches.[5] The presence of strong absorptions in the fingerprint region for N-H bending and C-O stretching further confirms the presence of the key functional groups. Mass spectrometry should show a molecular ion peak corresponding to the free base (m/z = 116.11 [M+H]⁺).

Conclusion

This guide details an effective and stereoselective synthesis of this compound. The methodology leverages a substrate-controlled reduction of an oxime intermediate to reliably install the desired cis stereochemistry. The comprehensive characterization protocols provide a robust framework for validating the final product's structure and purity, ensuring its suitability for use in advanced drug discovery programs.

References

  • Deraet, X., Voets, L., Van Lommel, R., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803-7816. Available at: [Link]

  • Zell, D., Pillon, G., Iding, H., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798-3801. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Al-Rawi, H. H. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemical and Physical Sciences, 7(4), 1-6. Available at: [Link]

  • Constantino, M. G., Matias, L. G., da Silva, G. V. J., & Barbieri, E. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 719-722. Available at: [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Stack Exchange. (2019). Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Available at: [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available at: [Link]

  • University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

Sources

Spectroscopic data of "cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Introduction

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel chemical entities is paramount. This compound, with its constrained cyclobutane ring and vicinal amino and alcohol functionalities, presents a unique structural motif of interest in medicinal chemistry. Its characterization is essential for understanding its chemical properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public repositories, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral features. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis and analysis of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemical relationships between them. For this compound, both ¹H and ¹³C NMR would be indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the rigid and puckered nature of the cyclobutane ring, which can lead to diastereotopic protons.[1] The presence of the hydrochloride salt will influence the chemical shift of protons near the resulting ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Rationale & Insights
CH-OH~4.0 - 4.5MultipletThe proton on the carbon bearing the hydroxyl group is expected to be deshielded. Its multiplicity will be complex due to coupling with the adjacent CH-NH₃⁺ and the CH₂ protons.[2]
CH-NH₃⁺~3.5 - 4.0MultipletThe proton on the carbon with the ammonium group is also deshielded. The positive charge on the nitrogen enhances this effect.
Ring CH₂~1.8 - 2.5MultipletsThe methylene protons on the cyclobutane ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling.[3]
Gem-dimethyl CH₃~1.0 - 1.3Two SingletsThe two methyl groups are chemically non-equivalent due to the cis relationship of the amino and hydroxyl groups, and thus should appear as two distinct singlets.
OHVariableBroad SingletThe chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely undergo exchange.
NH₃⁺VariableBroad SingletThe ammonium protons will also have a variable chemical shift and will appear as a broad singlet due to exchange and quadrupolar broadening from the nitrogen atom.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Insights
C-OH~70 - 75The carbon attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded.[4]
C-NH₃⁺~50 - 55The carbon bonded to the ammonium group will also be deshielded.
Quaternary C~40 - 45The quaternary carbon atom bearing the two methyl groups will have a distinct chemical shift.
Ring CH₂~30 - 35The methylene carbon of the cyclobutane ring.
Gem-dimethyl CH₃~20 - 25The two methyl carbons are expected to be non-equivalent and may appear as two closely spaced signals.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the OH and NH₃⁺ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

  • Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[5]

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To definitively assign the complex ¹H and ¹³C spectra, a suite of 2D NMR experiments is recommended:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is key for connecting the different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which would be crucial to confirm the cis stereochemistry of the amino and hydroxyl groups.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis & Elucidation Sample ~5-10 mg of Compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube Dissolve in NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Insert into Spectrometer C13_NMR 1D ¹³C NMR & DEPT H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) C13_NMR->TwoD_NMR Assign_Spectra Assign Signals TwoD_NMR->Assign_Spectra Process Data Confirm_Structure Confirm Connectivity & Stereochemistry Assign_Spectra->Confirm_Structure Final_Structure Final Structure Verified Confirm_Structure->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Frequencies

The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption (cm⁻¹)IntensityRationale & Insights
O-H Stretch (Alcohol)3200 - 3550Strong, BroadThe broadness is due to hydrogen bonding.[6]
N-H Stretch (Ammonium)2800 - 3200Strong, BroadThe N-H stretching vibrations of the R-NH₃⁺ group typically appear as a broad band in this region, often with multiple sub-peaks.[7]
C-H Stretch (Alkyl)2850 - 3000StrongThese absorptions are characteristic of sp³ C-H bonds in the cyclobutane ring and methyl groups.[8]
N-H Bend (Ammonium)~1500 - 1600MediumThe bending vibration of the N-H bonds in the ammonium ion.
C-H Bend (Alkyl)~1375 and ~1465MediumThe bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.[9]
C-O Stretch (Alcohol)1050 - 1200StrongThis strong absorption is characteristic of the C-O single bond in secondary alcohols.
C-N Stretch (Amine)1000 - 1250MediumThe C-N stretching vibration.
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound powder onto the crystal.

    • Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule using standard correlation tables.[6][7]

Visualization of IR Workflow

IR_Workflow Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Add_Sample Place Sample on Crystal Background_Scan->Add_Sample Apply_Pressure Apply Pressure Add_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Analyze_Data Analyze Spectrum Acquire_Spectrum->Analyze_Data Identify_Bands Identify Characteristic Bands Analyze_Data->Identify_Bands Correlate_FG Correlate with Functional Groups Identify_Bands->Correlate_FG

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation

For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate, as it is likely to yield the protonated molecule of the free base.

  • Molecular Formula (Free Base): C₆H₁₃NO

  • Molecular Weight (Free Base): 115.17 g/mol

  • Molecular Formula (Hydrochloride): C₆H₁₄ClNO

  • Molecular Weight (Hydrochloride): 151.63 g/mol [10]

Expected Ions in ESI-MS (Positive Mode):

  • [M+H]⁺: The most abundant ion is expected to be the protonated free base at m/z 116.18.

  • [M+Na]⁺: An adduct with sodium at m/z 138.16 may also be observed.

Predicted Fragmentation Pattern (from MS/MS of m/z 116.18):

Amino alcohols undergo characteristic fragmentation pathways, including α-cleavage and dehydration.[11]

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 116)

Fragment m/zProposed LossProposed Structure of FragmentRationale & Insights
98H₂OC₆H₁₂N⁺Loss of a molecule of water from the protonated molecular ion is a common fragmentation pathway for alcohols.[12]
86CH₂OC₅H₁₂N⁺Cleavage of the C-C bond between the hydroxyl-bearing carbon and the ring, followed by loss of formaldehyde.
71C₂H₅OC₄H₈N⁺α-cleavage adjacent to the hydroxyl group.
58C₃H₇OC₃H₈N⁺α-cleavage adjacent to the amino group, with loss of the largest substituent being favorable.[13]
57C₄H₈OC₂H₇N⁺A complex ring cleavage, common in cyclic alcohols, can also lead to a fragment at m/z 57.[14]
Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote protonation.

  • Instrument Setup (ESI-QTOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for maximum signal intensity of the target analyte.

  • MS1 Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan MS1 spectrum to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

  • MS/MS Data Acquisition:

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 116.18) in the first mass analyzer (e.g., quadrupole).

    • Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis:

    • Determine the elemental composition of the parent ion from its accurate mass.

    • Propose structures for the major fragment ions observed in the MS/MS spectrum to confirm the connectivity of the molecule.

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Sample Dilute Sample Solution Solvent Methanol/Water + 0.1% Formic Acid Sample->Solvent MS1 MS1 Full Scan (Accurate Mass of [M+H]⁺) Solvent->MS1 Infuse into Source MS2 MS/MS of [M+H]⁺ (Fragmentation) MS1->MS2 Composition Determine Elemental Composition MS2->Composition Process Data Fragmentation Analyze Fragmentation Pattern Composition->Fragmentation Structure_Confirmation Confirm Structure Fragmentation->Structure_Confirmation

Caption: Workflow for structural analysis by mass spectrometry.

Conclusion

The structural characterization of this compound requires a multi-technique spectroscopic approach. By combining the detailed connectivity and stereochemical information from NMR spectroscopy, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be achieved. The predicted data and protocols outlined in this guide provide a comprehensive framework for researchers to successfully characterize this and structurally related molecules, ensuring the scientific integrity and trustworthiness of their findings.

References

  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • Taylor & Francis Online. N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of. [Link]

  • SpectraBase. Cyclobutanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Taylor & Francis Online. N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. [Link]

  • University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Sci-Hub. The infra-red spectra of cyclobutane compounds. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane. [Link]

  • National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

Sources

A Technical Guide to the Structural Elucidation of cis-3-Amino-2,2-dimethylcyclobutanol Hydrochloride: A Roadmap in the Absence of Empirical Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry due to its rigid, three-dimensional scaffold. The precise solid-state conformation and intermolecular interactions, governed by its crystal structure, are critical to understanding its physicochemical properties and potential as a pharmaceutical building block. To date, a definitive experimental crystal structure for this specific compound has not been published in the public domain. This technical guide therefore serves a dual purpose: first, to provide a comprehensive, field-proven roadmap for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction (SCXRD) analysis of the title compound; and second, to present a theoretical framework for its structural properties based on established chemical principles and computational prediction methodologies. This document is designed to equip researchers with the necessary protocols and conceptual understanding to either determine the empirical structure or proceed with development based on a robust, predictive model.

Introduction: The Significance of the Cyclobutane Scaffold

Cyclobutane derivatives are increasingly utilized in modern drug discovery. The inherent ring strain and defined stereochemistry of the cyclobutane core offer a unique structural motif that can impart favorable properties such as metabolic stability, conformational rigidity, and novel intellectual property positioning.[1] The title compound, this compound, combines a polar amino alcohol functionality with a gem-dimethyl substituted cyclobutane ring. The cis stereochemistry, in particular, dictates a specific spatial relationship between the hydroxyl and ammonium groups, which is expected to profoundly influence its hydrogen bonding networks and crystal packing. An empirical determination of its crystal structure is paramount for understanding these features.

Synthesis and Purification

The synthesis of aminocyclobutanol derivatives can be achieved through several established routes. A common strategy involves the reduction of a corresponding β-enaminoketone or a related intermediate.[2] The following protocol outlines a plausible and robust pathway for the synthesis and purification of this compound, designed to yield high-purity material suitable for crystallization.

Experimental Protocol: Synthesis

Step 1: Preparation of a Protected β-enaminoketone

  • To a solution of 2,2-dimethylcyclobutane-1,3-dione (1.0 eq) in toluene, add benzylamine (1.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting dione.

  • Remove the solvent under reduced pressure to yield the crude enaminone, which can be purified by column chromatography on silica gel.

Causality: The use of benzylamine provides a convenient protecting group for the amine. The azeotropic removal of water via the Dean-Stark trap drives the condensation reaction to completion.

Step 2: Diastereoselective Reduction

  • Dissolve the purified enaminone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol (2:1 v/v).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add metallic sodium (excess, ~6.0 eq) in small pieces, maintaining the temperature between 0 °C and room temperature.[2]

  • Stir the reaction until the enaminone is consumed (monitoring by TLC). The reaction will likely yield a diastereomeric mixture of cis and trans amino alcohols.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Causality: The reduction of the ketone will generate the alcohol. The stereoselectivity of this step is crucial and may be influenced by the choice of reducing agent and solvent system. Separation of the cis and trans isomers is typically achieved at this stage using column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified cis-3-(benzylamino)-2,2-dimethylcyclobutanol in methanol.

  • Add a palladium on carbon catalyst (10% w/w, Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas, typically at 1-1.2 MPa) until debenzylation is complete.[3]

  • Filter the reaction mixture through Celite to remove the catalyst.

  • To the methanolic solution of the free amine, add a solution of HCl in methanol (prepared by the careful addition of acetyl chloride to cold methanol) until the pH is acidic (pH 2-3).

  • Concentrate the solution under reduced pressure to induce precipitation of the hydrochloride salt. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

Causality: Catalytic hydrogenation is a standard and clean method for removing benzyl protecting groups. The subsequent addition of methanolic HCl protonates the amine, forming the stable and often crystalline hydrochloride salt.

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals is frequently the most challenging step in SCXRD.[4] For a small, polar organic molecule like the target compound, several techniques should be systematically explored. The key principle is to approach supersaturation slowly and allow for ordered molecular assembly.[5]

Experimental Protocol: Single Crystal Growth

Pre-requisite: The starting material must be of the highest possible purity (>98%).

Method 1: Slow Evaporation [6]

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Causality: The slow removal of solvent gradually increases the concentration, leading to a controlled transition into the supersaturated state where nucleation and crystal growth can occur.

Method 2: Vapor Diffusion [6]

  • Sitting Drop: Dissolve the compound in a small amount of a primary solvent (e.g., water) in which it is highly soluble. Place this drop on a siliconized glass slide inside a sealed container. The container's reservoir should be filled with a secondary solvent (the "precipitant," e.g., isopropanol or acetone) in which the compound is poorly soluble, but which is miscible with the primary solvent.

  • Hanging Drop: Similar to the sitting drop, but the drop of the compound's solution is placed on the underside of a coverslip, which is then inverted over the reservoir.

  • Over time, the vapor from the precipitant in the reservoir will diffuse into the drop, reducing the solute's solubility and inducing crystallization.

Causality: This technique allows for a very gentle and controlled change in solvent composition, often yielding high-quality crystals when other methods fail. It is particularly effective for small sample quantities.

Method 3: Cooling Crystallization [7]

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50 °C).

  • Filter the hot solution into a clean vial.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C), depending on the solvent's freezing point.

Causality: The solubility of most organic compounds decreases with temperature. Slow cooling prevents rapid precipitation and encourages the formation of ordered single crystals.

The Crystallographic Workflow: From Crystal to Structure

Once suitable single crystals are obtained, the process of determining the molecular structure via SCXRD can begin. This workflow is a standardized, self-validating system that provides definitive atomic-level information.[8]

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Diffraction (Data Collection) Mounting->Diffractometer Processing Data Processing (Integration, Scaling) Diffractometer->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Structural Analysis (Bonding, Packing) Validation->Analysis

Sources

A Technical Guide to the Stereoselective Synthesis of cis-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the scaffolds that have garnered significant interest are cyclobutane derivatives. Their unique, puckered three-dimensional geometry offers a compelling alternative to more flexible alkyl chains or flat aromatic rings, providing conformational restriction that can enhance binding affinity and metabolic stability.[1] Specifically, the cis-1,2-aminocyclobutanol moiety serves as a critical pharmacophore and a versatile synthetic intermediate. This guide provides an in-depth exploration of the primary stereoselective strategies for accessing these valuable structures, focusing on the mechanistic underpinnings that govern the desired cis-stereochemistry and offering field-proven insights for the practicing chemist.

Photochemical Cyclizations: Harnessing Light to Forge Strained Rings

Photochemistry offers powerful and often unique pathways to complex molecular architectures. For the synthesis of cis-aminocyclobutanol derivatives, intramolecular hydrogen abstraction reactions, particularly the Norrish/Yang cyclization, stand out as a highly effective and stereoselective method.[2][3]

The Norrish/Yang Reaction: A Mechanistic Deep Dive

The cornerstone of this approach is the photochemical cyclization of α-amido alkylaryl ketones, which can be readily synthesized from common α-amino acids.[2][3] The reaction proceeds via a well-defined, multi-step mechanism that is key to understanding its high diastereoselectivity.

Causality of Stereoselection: The remarkable cis-selectivity is not accidental; it is a direct consequence of intramolecular hydrogen bonding. After the initial γ-hydrogen abstraction, a 1,4-triplet biradical intermediate is formed. This transient species is not static. A hydrogen bond forms between the newly generated hydroxyl group and the nitrogen-bound carbonyl oxygen. This interaction forces the biradical into a rigid, cyclic conformation. It is from this specific, hydrogen-bond-stabilized conformation that subsequent intersystem crossing and radical combination occur, leading almost exclusively to the cis-cyclobutanol product.[2][3] The competing Norrish Type I and II cleavage reactions can be minimized by careful selection of substrate and reaction conditions.[2]

Norrish_Yang_Mechanism Mechanism of the Norrish/Yang Cyclization cluster_0 Reaction Pathway Start α-Amido Ketone Excited Triplet Excited State (n,π*) Start->Excited hν (UV Light) Abstraction γ-Hydrogen Abstraction Excited->Abstraction Biradical 1,4-Triplet Biradical (Hydrogen Bonded) Abstraction->Biradical Forms key H-bond ISC Intersystem Crossing (ISC) Biradical->ISC Product cis-Aminocyclobutanol ISC->Product Radical Combination (Ring Closure)

Caption: The Norrish/Yang cyclization pathway for cis-aminocyclobutanol synthesis.

The Paternò-Büchi Reaction

Another significant photochemical strategy is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5][6] While this method forms an oxetane ring, subsequent chemical transformations can convert these intermediates into aminocyclobutanol derivatives. The reaction's utility lies in its ability to rapidly construct the four-membered ring with high regio- and stereoselectivity, often dictated by the stability of the intermediate biradical species.[5][6]

[2+2] Cycloaddition Reactions: Building the Core Systematically

[2+2] cycloaddition reactions represent a cornerstone of cyclobutane synthesis. These methods involve the direct combination of two double-bonded species to form the four-membered ring and can be promoted thermally, photochemically, or with metal catalysis.[7]

Metal-Catalyzed and High-Pressure Approaches

While thermal [2+2] cycloadditions often require highly activated substrates or harsh conditions, modern catalysis has provided milder alternatives. Iron-catalyzed [2+2] cycloadditions, for example, allow for the synthesis of aminocyclobutanes under significantly gentler conditions, tolerating a wider range of functional groups.[8][9] This approach is valuable for its cost-effectiveness and low toxicity compared to other transition metals.[9]

For sterically demanding or less reactive substrates, hyperbaric conditions (high pressure) can be employed to great effect. The application of high pressure (e.g., 15 kbar) can dramatically increase reaction rates and yields by reducing the activation volume of the transition state.[1] This technique was successfully used to synthesize a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols from sulfonyl allenes and a vinyl ether, demonstrating its power for creating diverse molecular scaffolds.[1] The mechanism is believed to proceed through a dipolar intermediate, which governs the final regiochemistry.[1]

Cycloaddition_Workflow General Workflow for [2+2] Cycloaddition Alkene Alkene Substrate (e.g., Vinyl Ether) Conditions Reaction Conditions - Iron Catalyst - High Pressure (15 kbar) - Visible Light Alkene->Conditions Allene Allene/Ketene Substrate (e.g., Sulfonyl Allene) Allene->Conditions Cyclobutane Cyclobutane Core Conditions->Cyclobutane [2+2] Cycloaddition Functionalization Further Derivatization (e.g., Amine Addition) Cyclobutane->Functionalization Product Targeted Aminocyclobutanol Derivative Functionalization->Product

Caption: A generalized workflow for synthesizing aminocyclobutanols via [2+2] cycloaddition.

Comparative Data on [2+2] Cycloaddition Methods

The choice of method depends heavily on the substrate scope and desired complexity. Below is a summary of representative methods.

MethodKey ReagentsConditionsYieldDiastereoselectivity (d.r.)Reference
Hyperbaric Sulfonyl allene, benzyl vinyl ether15 kbar, 50°C, 19h83%N/A (regioselective)[1]
Iron-Catalyzed Enimide, methylidene malonateFeCl₃ (cat.), CH₂Cl₂74-93%N/A (regioselective)[9]
Photocatalyzed Dehydroamino acid, styrene[Ir(dFCF₃ppy)₂dtbpy]PF₆, Visible Light71-77%7.5:1 to 8:1[10]

Ring Contraction Strategies: An Unconventional and Stereospecific Route

An elegant and highly stereoselective alternative to building the cyclobutane ring from acyclic precursors is the contraction of a larger, more easily accessible heterocyclic ring. The conversion of substituted pyrrolidines into cyclobutanes via iodonitrene chemistry is a prime example.[11][12]

This method involves the treatment of a pyrrolidine with an in-situ generated iodonitrene species. The proposed mechanism involves an electrophilic amination, followed by nitrogen extrusion to form a 1,4-biradical intermediate.[12] This biradical undergoes rapid C-C bond formation to yield the cyclobutane. A crucial feature of this reaction is its high degree of stereospecificity; the stereochemical information from the starting pyrrolidine is transferred with high fidelity to the cyclobutane product.[11] For instance, a cis-substituted pyrrolidine-2,5-dicarboxylate was converted exclusively to the corresponding cis-cyclobutane.[11]

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed steps derived from authoritative literature.

Protocol 1: Photochemical Synthesis via Norrish/Yang Cyclization

(Adapted from Bach et al., J. Am. Chem. Soc., 2002)[2][3]

  • Preparation: Dissolve the chiral N-acylated α-amino p-methylbutyrophenone substrate (1.0 eq) in dry, degassed benzene to a final concentration of 0.01 M in a quartz reaction vessel.

  • Degassing: Purge the solution with dry argon for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (to cut off wavelengths <290 nm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

    • Causality Note: The Pyrex filter is crucial to prevent unwanted side reactions from high-energy UV light. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, remove the solvent under reduced pressure. The crude product will contain the desired cyclobutanol along with Norrish I and II cleavage byproducts.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient. The cis-aminocyclobutanol derivatives are typically the most polar products after the cleavage byproducts.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The cis stereochemistry can be confirmed by NOESY NMR experiments, where a spatial correlation between the C1-proton and the C2-amino proton will be observed. Expected yields are moderate (12-26%), but diastereoselectivity is typically very high (>95:5 d.r.).[2][3]

Protocol 2: Hyperbaric [2+2] Cycloaddition

(Adapted from van der Heijden et al., Eur. J. Org. Chem., 2024)[1]

  • Reagent Preparation: Synthesize the required arenesulfonyl allene via a silver-catalyzed[1][3] sigmatropic rearrangement of the corresponding propargyl sulfinate.[1]

  • Reactor Setup: In a high-pressure Teflon reactor vessel, dissolve the arenesulfonyl allene (1.0 eq) and benzyl vinyl ether (3.0 eq) in a 2:1 mixture of anhydrous Et₂O/CH₂Cl₂.

    • Causality Note: The excess vinyl ether is used to maximize the capture of the allene and drive the reaction to completion. The solvent mixture is chosen for its ability to dissolve the reactants and its stability under high pressure.

  • Pressurization: Place the sealed reactor into a high-pressure apparatus and pressurize to 15 kbar. Heat the reaction to 50°C.

  • Reaction: Maintain the reaction at these conditions for 19-24 hours with stirring.

  • Workup: After cooling and carefully de-pressurizing the apparatus, open the reactor and concentrate the mixture in vacuo.

  • Purification: Purify the resulting crude cyclobutane adduct by column chromatography on silica gel.

  • Amine Installation: The resulting cyclobutane can then be further derivatized. For example, a conjugate addition of a primary or secondary amine to an α,β-unsaturated sulfone on the cyclobutane ring can install the desired amino group with moderate to excellent diastereoselectivity.[1]

  • Validation: Confirm the structure and stereochemistry using standard spectroscopic techniques. Expected yields for the cycloaddition step are typically high (e.g., 83%).[1]

Conclusion and Future Outlook

The stereoselective synthesis of cis-aminocyclobutanol derivatives is a mature field with a diverse and powerful toolkit available to the modern chemist. Photochemical methods like the Norrish/Yang cyclization offer exceptional stereocontrol rooted in predictable mechanistic principles, namely intramolecular hydrogen bonding.[2] Concurrently, [2+2] cycloadditions, enhanced by metal catalysis and hyperbaric conditions, provide a robust and scalable platform for building the cyclobutane core from simple precursors.[1][9] Unconventional methods such as ring contractions further expand the synthetic possibilities, offering unique stereospecific pathways.[11]

For researchers and drug development professionals, the choice of synthetic route will be dictated by factors such as starting material availability, desired substitution patterns, and scalability. As the demand for sp³-rich, conformationally constrained molecules continues to grow, the development of even more efficient, enantioselective, and sustainable methods for constructing these valuable scaffolds will remain a key objective in synthetic organic chemistry.

References

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A Technical Guide to the Fundamental Chemical Properties of Substituted Cyclobutanol Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of a Four-Membered Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures—a concept often termed "escaping flatland".[1] This paradigm shift champions the integration of three-dimensional, sp³-rich scaffolds to enhance pharmacological properties such as solubility, metabolic stability, and binding affinity.[2] Among these scaffolds, the cyclobutane ring has emerged as a uniquely powerful motif.[2][3] Its inherent ring strain and puckered, non-planar conformation provide a rigid and well-defined arrangement of substituents in three-dimensional space, making it an excellent bioisostere for larger rings, alkenes, or even aromatic systems.[2][4]

This guide provides an in-depth exploration of a critical subclass: substituted cyclobutanol hydrochlorides. We will dissect the core chemical principles governing these molecules, from their strategic synthesis and stereochemical intricacies to their reactivity and the pivotal role of the hydrochloride salt form. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the causal reasoning and field-proven insights necessary to harness the full potential of this valuable chemical entity.

Strategic Synthesis of the Cyclobutanol Core

The synthetic accessibility of specifically substituted cyclobutanes is paramount to their application in drug discovery. The choice of synthetic route is dictated by the desired substitution pattern and, most critically, the required stereochemical outcome. While numerous methods exist, including ring contractions and formal [3+1] cycloadditions, the [2+2] cycloaddition remains a cornerstone for its robustness and versatility.[1][4][5][6]

The causality behind employing a [2+2] cycloaddition, for instance between an allenoate and a terminal alkene, lies in its ability to rapidly construct the cyclobutane core with a predictable regiochemical outcome.[4][6] The subsequent functional group manipulations allow for the introduction of the hydroxyl moiety and other desired substituents.

Experimental Protocol: Synthesis of a Model 1,3-Disubstituted Cyclobutanol

This protocol outlines a representative two-step sequence involving a [2+2] cycloaddition followed by carbonyl reduction.

Step 1: [2+2] Cycloaddition of an Allenoate and Styrene

  • System Setup: To a flame-dried, 250 mL round-bottom flask under an inert nitrogen atmosphere, add a solution of ethyl 2,3-butadienoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

  • Reagent Addition: Add styrene (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring by Thin Layer Chromatography (TLC) until the allenoate is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to yield the cyclobutene ester intermediate.

Step 2: Reduction to the Cyclobutanol

  • System Setup: To a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the cyclobutene ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

  • Quenching: Cautiously quench the reaction by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting solids through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate in vacuo to yield the crude substituted cyclobutanol, which can be further purified by chromatography if necessary.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction Allenoate + Styrene Allenoate + Styrene Reaction in DCM Reaction in DCM Allenoate + Styrene->Reaction in DCM 24h, RT Purification (Chromatography) Purification (Chromatography) Reaction in DCM->Purification (Chromatography) Cyclobutene Ester Cyclobutene Ester Purification (Chromatography)->Cyclobutene Ester Dissolve in THF Dissolve in THF Cyclobutene Ester->Dissolve in THF Add LiAlH4 (0°C) Add LiAlH4 (0°C) Dissolve in THF->Add LiAlH4 (0°C) Reaction (2h, 0°C) Reaction (2h, 0°C) Add LiAlH4 (0°C)->Reaction (2h, 0°C) Quench & Workup Quench & Workup Reaction (2h, 0°C)->Quench & Workup Substituted Cyclobutanol Substituted Cyclobutanol Quench & Workup->Substituted Cyclobutanol To Salt Formation To Salt Formation Substituted Cyclobutanol->To Salt Formation

Caption: A representative two-step workflow for synthesizing a substituted cyclobutanol.

Physicochemical Profile & The Role of the Hydrochloride Salt

An active pharmaceutical ingredient's (API) free base form often possesses suboptimal physicochemical properties, such as poor aqueous solubility or crystalline instability.[7] Pharmaceutical salt formation is the most common and effective strategy to mitigate these liabilities. Hydrochloride salts are particularly prevalent, as the chloride ion is physiologically benign and hydrochloric acid is a strong acid, ensuring complete protonation of most basic functional groups.[8][9]

The conversion of a substituted cyclobutanol, which may be an oil or a low-melting solid, into its hydrochloride salt typically yields a more stable, crystalline solid with enhanced aqueous solubility and improved handling characteristics. This transformation is a critical step in rendering a potential drug candidate "developable".

Experimental Protocol: Preparation of a Cyclobutanol Hydrochloride Salt
  • Dissolution: Dissolve the purified substituted cyclobutanol (1.0 eq) containing a basic nitrogen atom (e.g., an amino substituent) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether, 1.05 eq) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the solid product under high vacuum to a constant weight.

  • Characterization: Confirm the salt formation and purity via melting point analysis, NMR spectroscopy, and elemental analysis.

Data Presentation: Free Base vs. Hydrochloride Salt Properties
PropertySubstituted Cyclobutanol (Free Base)Substituted Cyclobutanol (HCl Salt)Rationale for Change
Physical State Waxy Solid / OilCrystalline SolidIonic lattice forces lead to a more ordered, solid state.
Melting Point 45-50 °C185-190 °CStronger ionic interactions require more energy to overcome.
Aqueous Solubility 0.05 mg/mL15 mg/mLThe ionic nature of the salt allows for favorable interactions with polar water molecules.
Hygroscopicity LowModerateSalts can have a higher affinity for atmospheric moisture; requires controlled storage.
Chemical Stability StableHighly StableThe protonated amine is less susceptible to oxidative degradation.

Stereochemistry and Conformational Dynamics

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would result from all eight C-H bonds being fully eclipsed in a planar structure.[10][11][12] This puckering creates two distinct substituent positions: axial and equatorial-like.

For a disubstituted cyclobutanol, this leads to the possibility of cis and trans diastereomers, where substituents are on the same or opposite faces of the ring, respectively.[13] The specific conformation and the relative stereochemistry of the substituents dictate the molecule's overall 3D topology. This is of paramount importance in drug design, as the precise spatial arrangement of pharmacophoric groups determines how effectively a molecule can bind to its biological target.[14]

Caption: Puckered conformations of cis and trans 1,3-disubstituted cyclobutane.

(Note: The above DOT script is a template; actual images of puckered conformations would be required for rendering.)

Reactivity Manifold: Ring Strain as a Double-Edged Sword

The cyclobutane ring possesses significant ring strain, calculated to be approximately 26 kcal/mol.[2][10][15] This instability is a combination of angle strain (C-C-C bond angles are forced to be ~90° instead of the ideal 109.5°) and torsional strain.[15][16] This stored energy is the primary driver of the unique reactivity of cyclobutanol derivatives.

For substituted cyclobutanol hydrochlorides, this reactivity is particularly pronounced under acidic conditions. The hydroxyl group can be protonated, turning it into a good leaving group (water). The subsequent formation of a carbocation can trigger a variety of rearrangements, most notably ring expansions or ring openings.[17] This reactivity can be a powerful tool for synthetic chemists to access more complex scaffolds, such as cyclopentanones.[18] However, from a drug development perspective, it represents a potential instability pathway that must be carefully evaluated under relevant physiological and storage conditions.

G Cyclobutanol Cyclobutanol Protonation (H+) Protonation (H+) Cyclobutanol->Protonation (H+) Acid Catalyst Loss of H2O Loss of H2O Protonation (H+)->Loss of H2O Forms Carbocation Ring Expansion Ring Expansion Loss of H2O->Ring Expansion Relieves Strain Ring Opening Ring Opening Loss of H2O->Ring Opening Alternative Pathway Deprotonation Deprotonation Ring Expansion->Deprotonation Cyclopentanone Product Cyclopentanone Product Deprotonation->Cyclopentanone Product Rearranged Acyclic Product Rearranged Acyclic Product Ring Opening->Rearranged Acyclic Product

Caption: Acid-catalyzed rearrangement of a cyclobutanol driven by ring strain.

A Guide to Structural Elucidation

The unambiguous determination of a substituted cyclobutanol's constitution, and especially its relative stereochemistry, is a non-trivial task that requires a multi-technique analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose in solution.[19][20]

  • ¹H NMR: Provides information on the electronic environment of protons and their connectivity through spin-spin coupling. The coupling constants (J-values) between protons on the cyclobutane ring can give clues about their dihedral angles and thus the ring's conformation.

  • ¹³C NMR: Indicates the number of unique carbon environments.

  • 2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations, confirming the core structure.

  • NOESY: This is the critical experiment for assigning relative stereochemistry. The Nuclear Overhauser Effect (NOE) shows through-space correlations between protons that are close to each other (< 5 Å). For a cis isomer, a strong NOE will be observed between the two substituents' protons, while for a trans isomer, this correlation will be absent.[19]

Data Presentation: Characteristic NMR Chemical Shifts
AtomEnvironmentTypical ¹H δ (ppm)Typical ¹³C δ (ppm)
H-C-OHProton on carbon bearing hydroxyl3.8 - 4.565 - 75
Ring CH₂Methylene protons on the ring1.5 - 2.620 - 35
Ring CH-RMethine proton adjacent to substituent2.0 - 3.030 - 50

Other Essential Techniques:

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can support the proposed structure.

  • X-ray Crystallography: Provides the definitive, unambiguous solid-state structure, confirming both connectivity and relative/absolute stereochemistry. This is the gold standard, especially for crystalline materials like hydrochloride salts.

G Synthesized HCl Salt Synthesized HCl Salt MS Analysis MS Analysis Synthesized HCl Salt->MS Analysis Confirms MW NMR Spectroscopy NMR Spectroscopy Synthesized HCl Salt->NMR Spectroscopy ¹H, ¹³C, COSY, NOESY X-ray Crystallography X-ray Crystallography Synthesized HCl Salt->X-ray Crystallography If Crystalline Determine Constitution & Relative Stereochemistry Determine Constitution & Relative Stereochemistry NMR Spectroscopy->Determine Constitution & Relative Stereochemistry Final Structural Confirmation Final Structural Confirmation Determine Constitution & Relative Stereochemistry->Final Structural Confirmation Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure Definitive 3D Structure->Final Structural Confirmation

Caption: An integrated workflow for the complete structural elucidation of a substituted cyclobutanol hydrochloride.

Conclusion

Substituted cyclobutanol hydrochlorides represent a class of compounds with immense potential in drug discovery. Their unique three-dimensional structure, driven by the puckered nature of the four-membered ring, offers a sophisticated tool for optimizing molecular interactions with biological targets. However, realizing this potential requires a deep and practical understanding of their fundamental chemical properties. From the strategic selection of a stereocontrolled synthesis and the critical decision to form a hydrochloride salt, to navigating the inherent reactivity conferred by ring strain and employing a rigorous analytical strategy for structural confirmation, each aspect is interconnected. This guide has provided a framework for understanding these core principles, empowering scientists to confidently design, synthesize, and characterize these valuable molecules for the next generation of therapeutics.

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An In-depth Technical Guide to the X-ray Crystallography of Chiral Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a four-membered carbocycle, has become an increasingly vital structural element in modern drug discovery and medicinal chemistry.[1] Its inherent ring strain and puckered conformation provide a unique three-dimensional scaffold that can impart desirable pharmacological properties, such as conformational rigidity, metabolic stability, and novel intellectual property.[2][3][4] For chiral cyclobutane derivatives, the precise determination of their three-dimensional arrangement, including their absolute stereochemistry, is paramount for understanding structure-activity relationships (SAR) and ensuring enantiomeric purity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously elucidating the atomic and molecular structure of these compounds.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and critical considerations for the X-ray crystallographic analysis of chiral cyclobutane derivatives.

The Significance of Chiral Cyclobutanes in Drug Development

The strategic incorporation of the cyclobutane ring into drug candidates offers several advantages:

  • Conformational Restriction: The rigid cyclobutane scaffold can lock a molecule into a bioactive conformation, which can lead to enhanced potency and selectivity by reducing the entropic penalty upon binding to a biological target.[1]

  • Improved Physicochemical Properties: Cyclobutanes can serve as bioisosteres for other groups, such as gem-dimethyl groups or alkenes, potentially improving metabolic stability, solubility, and other drug-like properties.[1][8]

  • Accessing Three-Dimensional Chemical Space: The non-planar, puckered nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, enabling the exploration of complex three-dimensional binding pockets in enzymes and receptors.[3][4]

  • Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[1]

Given these advantages, the ability to synthesize and characterize enantiomerically pure cyclobutane derivatives is crucial.[9][10] X-ray crystallography provides the ultimate proof of stereochemistry, which is a critical component of any drug discovery program.

The Unique Structural Landscape of Cyclobutane

Unlike a planar square, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain.[2][11][12][13][14] This puckering creates distinct axial and equatorial positions for substituents, leading to different spatial arrangements. The ring strain of cyclobutane, approximately 26.3 kcal/mol, also influences its geometry and reactivity.[2][3] Understanding these conformational preferences is essential for interpreting the solid-state structures obtained from X-ray diffraction.

Parameter Value Reference
Ring Strain Energy~26.3 kcal/mol[2][3]
Puckering Angle~25° (out-of-plane dihedral)[12][13][14]
C-C-C Bond Angles~88°[11][12][13]

The Crystallographic Workflow for Chiral Cyclobutane Derivatives

The journey from a synthesized chiral cyclobutane derivative to its fully characterized three-dimensional structure involves a multi-step process. Each stage requires careful planning and execution to ensure the generation of high-quality data.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Enantioselective Synthesis Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Configuration Absolute Configuration Determination Refinement->Absolute_Configuration

Figure 1: The comprehensive workflow for the X-ray crystallographic analysis of chiral cyclobutane derivatives.

The Crucial First Step: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[5][15] For small organic molecules like cyclobutane derivatives, obtaining diffraction-quality crystals can be a significant bottleneck.

3.1.1. Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or gas.[16] It relies on the principle that the solubility of a compound in a solvent is temperature-dependent. By preparing a saturated or supersaturated solution and allowing it to cool slowly, the solute molecules can self-assemble into a crystalline lattice.[16]

3.1.2. Experimental Protocol: Vapor Diffusion for Crystallization

Vapor diffusion is a widely used and effective method for crystallizing small organic molecules.

Materials:

  • Small glass vial (e.g., 2 mL)

  • Larger glass jar with a screw cap (e.g., 20 mL)

  • Compound to be crystallized

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is less soluble, but miscible with the good solvent)

Procedure:

  • Dissolve a small amount of the chiral cyclobutane derivative in a minimal amount of the "good" solvent in the small vial.

  • Place the small, open vial inside the larger jar.

  • Add a larger volume of the "poor" solvent to the bottom of the larger jar, ensuring it does not enter the small vial.

  • Seal the larger jar tightly.

  • Allow the setup to stand undisturbed at a constant temperature. The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

  • Monitor the vial for the formation of single crystals over several days to weeks.

3.1.3. Advanced Crystallization Techniques

For challenging compounds, more advanced techniques may be necessary:

  • Microbatch under-oil crystallization: This high-throughput method involves dispensing small droplets of the compound solution under a layer of inert oil, which controls the rate of solvent evaporation.[15][17]

  • Crystalline sponge method: This technique involves co-crystallizing the target molecule within the pores of a pre-formed, highly crystalline metal-organic framework (MOF).[5][15][17]

Illuminating the Structure: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[18] The intensities and positions of these diffraction spots contain the information needed to determine the three-dimensional arrangement of atoms within the crystal.

3.2.1. The Diffractometer

Modern single-crystal X-ray diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector. The crystal is typically mounted on a small loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[19]

3.2.2. Data Collection Strategy

A complete dataset is collected by rotating the crystal and recording diffraction images at various orientations.[18][19] The goal is to measure the intensities of as many unique reflections as possible. For chiral molecules, it is crucial to collect data that will allow for the determination of the absolute configuration. This often involves collecting a highly redundant dataset and ensuring that Friedel pairs (reflections h,k,l and -h,-k,-l) are measured accurately.

From Diffraction Pattern to Molecular Structure: Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to generate a list of reflection indices (h,k,l) and their corresponding intensities.[20]

Data_Processing Raw_Images Raw Diffraction Images Integration Integration (Spot Finding & Intensity Measurement) Raw_Images->Integration Scaling Scaling & Merging (Correction for Experimental Variations) Integration->Scaling Reflection_File Reflection File (h, k, l, I, σ(I)) Scaling->Reflection_File Structure_Solution Structure Solution (Initial Atomic Positions) Reflection_File->Structure_Solution Refinement Structure Refinement (Optimization of Atomic Parameters) Structure_Solution->Refinement Final_Model Final Structural Model Refinement->Final_Model

Figure 2: The data processing and structure solution pipeline in X-ray crystallography.

3.3.1. Structure Solution

The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured. Direct methods are computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases and generate an initial electron density map.[18] This map reveals the positions of the atoms in the unit cell.

3.3.2. Structure Refinement

The initial atomic model is then refined against the experimental data using least-squares methods.[21][22][23] During refinement, the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction intensities.[23] The quality of the refinement is monitored using R-factors, such as R1 and wR2, which should be as low as possible for a good structural model.

The Definitive Assignment: Determining Absolute Configuration

For a chiral molecule, X-ray crystallography can not only determine its connectivity and relative stereochemistry but also its absolute configuration. This is achieved by exploiting the phenomenon of anomalous dispersion.[24][25][26][27]

4.1. The Principle of Anomalous Dispersion

When the energy of the incident X-rays is close to an absorption edge of an atom in the crystal, the scattering of X-rays by that atom is slightly altered in both amplitude and phase.[24][26] This effect, known as anomalous dispersion, breaks Friedel's Law, which states that the intensities of reflections h,k,l and -h,-k,-l (Friedel pairs) are equal.[26][28] The small intensity differences between Friedel pairs contain the information about the absolute configuration of the molecule.[27]

4.2. The Flack Parameter

The Flack parameter, x, is a powerful tool used in crystallographic refinement to determine the absolute structure of a non-centrosymmetric crystal.[23][28][29][30][31] It is refined against the diffraction data and represents the mole fraction of the inverted enantiomer in the crystal.

  • x ≈ 0: The refined model has the correct absolute configuration.

  • x ≈ 1: The inverted model has the correct absolute configuration.

  • x ≈ 0.5: The crystal is a racemic twin (contains equal amounts of both enantiomers).

A low standard uncertainty on the Flack parameter is crucial for a confident assignment of the absolute configuration.[29][30]

4.3. The Hooft Parameter

The Hooft parameter is an alternative to the Flack parameter that uses a Bayesian statistical analysis of Bijvoet (Friedel) pairs to determine the absolute structure.[32] It provides a probabilistic measure of the likelihood that the refined model has the correct absolute configuration.

Parameter Interpretation for Correct Absolute Configuration Interpretation for Incorrect Absolute Configuration Reference
Flack Parameter (x) Value close to 0 with a small standard uncertainty.Value close to 1 with a small standard uncertainty.[23][28][29][30]
Hooft Parameter (y) Value close to 0 with a small standard uncertainty.Value close to 1 with a small standard uncertainty.[32]

Leveraging Structural Databases: The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[33][34][35] It is an invaluable resource for researchers working with cyclobutane derivatives.

Applications of the CSD:

  • Conformational Analysis: The CSD can be searched for known cyclobutane-containing structures to understand preferred conformations and puckering modes.[36]

  • Geometric Benchmarking: The bond lengths and angles from a newly determined structure can be compared to average values from similar fragments in the CSD to validate the structural model.

  • Identifying Isostructural Compounds: The CSD can be used to find compounds with similar packing arrangements, which can provide insights into crystallization behavior.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the development of chiral cyclobutane derivatives for pharmaceutical applications. It provides unambiguous determination of the three-dimensional molecular structure, including the crucial assignment of absolute configuration. A thorough understanding of the principles of crystallization, data collection, structure refinement, and the application of anomalous dispersion is essential for obtaining high-quality, reliable results. By following the best practices outlined in this guide, researchers can confidently elucidate the structures of their novel cyclobutane-containing compounds, thereby accelerating the drug discovery and development process.

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Introduction: The Emergence of the Cyclobutane Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of cis-Disubstituted Cyclobutanes for Drug Discovery Professionals

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has ascended to become a "rising star" in drug discovery.[1] Its increasing prevalence in medicinal chemistry is attributed to its unique three-dimensional structure and conformational rigidity.[1][2][3] Unlike flexible aliphatic linkers, the cyclobutane scaffold can lock molecular fragments into a more defined orientation, which can reduce the entropic penalty of binding to a biological target and thereby increase affinity.[1][4] This conformational restriction is a powerful tool for medicinal chemists to direct key pharmacophoric groups into optimal geometries for target engagement.[2][3]

Furthermore, the cyclobutane moiety serves as a versatile bioisostere for other common groups, such as phenyl rings, larger cycloalkanes, or even alkenes, where it can prevent unwanted cis/trans-isomerization.[2][3][5] Its saturated, sp³-rich character often leads to improved metabolic stability and solubility compared to planar aromatic systems.[2] This guide provides a deep dive into the core physicochemical properties of cis-disubstituted cyclobutanes, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Conformational Landscape of the Cyclobutane Ring

To understand the properties of substituted cyclobutanes, one must first appreciate the conformation of the parent ring. The cyclobutane ring is not a planar square. A planar conformation (D₄ₕ symmetry) is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation (D₂Ꮷ symmetry).[6][7][8] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered states through a higher-energy planar transition state.[4]

The degree of puckering is defined by the puckering angle (θ), which for the parent cyclobutane is approximately 29°.[6][8] This puckering creates two distinct types of substituent positions on each carbon: axial and equatorial, analogous to the chair conformation of cyclohexane.

Caption: Dynamic equilibrium between the two puckered conformations of cyclobutane.

The introduction of substituents breaks the degeneracy of these puckered states, leading to distinct conformational preferences. Generally, substituents prefer the equatorial position to minimize steric interactions with other ring atoms.[4][9]

Conformational Analysis of cis-Disubstituted Cyclobutanes

The stereochemical arrangement of substituents profoundly impacts the ring's preferred conformation and, consequently, its physicochemical properties.

cis-1,2-Disubstituted Cyclobutanes

In a cis-1,2-disubstituted cyclobutane, the substituents are on the same face of the ring. To minimize steric clash, the ring puckers in a way that places one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. The molecule undergoes rapid ring inversion, leading to an equilibrium between two conformers of equal energy, where the axial and equatorial positions of the substituents are interchanged.

cis-1,3-Disubstituted Cyclobutanes

The case of cis-1,3-disubstitution is particularly noteworthy. In this arrangement, the puckered conformation allows both substituents to occupy pseudo-equatorial positions simultaneously.[9] This diequatorial arrangement is significantly more stable than the alternative diaxial conformation, which would suffer from severe transannular steric repulsion between the two substituents.[9] As a result, cis-1,3-disubstituted cyclobutanes are often conformationally locked, with a strong preference for the diequatorial state. This conformational rigidity is a key reason for their utility in drug design.[10][11] In contrast, the trans-1,3 isomer is forced to adopt a conformation with one axial and one equatorial substituent.[9] This often makes the cis isomer the thermodynamically more stable of the two.[9]

cluster_cis cis-1,3-Disubstituted cluster_trans trans-1,3-Disubstituted title Conformational Preferences of 1,3-Disubstituted Cyclobutanes cis_diaxial Diaxial (Unfavored) High Steric Strain cis_diequatorial Diequatorial (Favored) Low Steric Strain cis_diaxial->cis_diequatorial Ring Flip trans_ax_eq Axial/Equatorial trans_eq_ax Equatorial/Axial trans_ax_eq->trans_eq_ax Ring Flip

Caption: cis-1,3 isomers strongly favor a diequatorial conformation.

Core Physicochemical Properties and Their Modulation

The specific spatial arrangement of functional groups in cis-disubstituted cyclobutanes directly influences their key physicochemical properties relevant to drug development.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME).[12] It is commonly measured as the partition coefficient (LogP) or distribution coefficient (LogD) between an organic phase (like 1-octanol) and an aqueous phase.[13][14]

The conformation of cis-disubstituted cyclobutanes can significantly impact their lipophilicity. Recent studies have shown that cis-1,2-disubstituted (fluoro)alkyl cyclobutanes exhibit significantly lower lipophilicity compared to their trans counterparts.[15][16][17] This is attributed to the cis conformation creating a more polar molecular surface by orienting the substituents in a way that may reduce the overall nonpolar surface area or facilitate intramolecular interactions that mask lipophilic regions.[15][16] This property is highly advantageous in drug design, where reducing lipophilicity is often a key objective to improve solubility and reduce off-target toxicity.

Compound SeriesIsomerLogPSource
Amide of 2-(Trifluoromethyl)cyclobutane-1-carboxylic acid cis1.15[18]
trans1.63[18]
Amide of 2-(Pentafluoroethyl)cyclobutane-1-carboxylic acid cis1.54[18]
trans2.11[18]

Table 1: Comparison of experimentally determined LogP values for cis and trans isomers, demonstrating the lower lipophilicity of the cis configuration.[18]

Metabolic Stability

The cyclobutane ring itself is relatively inert and can enhance the metabolic stability of a drug candidate.[2][3] By replacing metabolically labile groups (e.g., benzylic positions or alkenes) with a cyclobutane scaffold, chemists can block sites of oxidation by cytochrome P450 enzymes. The rigid, three-dimensional nature of the ring can also orient substituents away from enzymatic active sites. For cis-disubstituted cyclobutanes, the defined stereochemistry can be exploited to mask potential metabolic sites, leading to increased metabolic stability and improved pharmacokinetic profiles.[2] While the effect can be context-dependent, strategic incorporation of the cis-cyclobutane motif has shown promise in stabilizing molecules against metabolic degradation.[2][19]

Acidity and Basicity (pKa)

The pKa of ionizable groups is fundamental to a drug's solubility, absorption, and target binding. The electronegativity of substituents on a cyclobutane ring and their spatial arrangement can influence the pKa of nearby acidic or basic centers. For example, in a series of functionalized cis-2-((fluoro)alkyl)cyclobutanes, the pKa values varied in an expected manner, with increased fluorine substitution leading to increased acidity of a carboxylic acid group.[18] The rigid cis framework ensures a fixed distance and orientation between the substituent and the ionizable group, allowing for a more predictable modulation of pKa compared to flexible acyclic systems.

Standardized Experimental Protocols

Accurate and reproducible measurement of these physicochemical properties is paramount. The following sections detail standard, self-validating protocols.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the solution-state conformation of cyclobutane derivatives.[4][20][21] The key experimental observables are proton-proton coupling constants (³JHH and ⁴JHH) and the Nuclear Overhauser Effect (NOE).

Expertise & Experience: The magnitude of long-range four-bond couplings (⁴JHH) in cyclobutanes is highly dependent on the dihedral angle, making it a more reliable indicator of conformation than three-bond couplings (³JHH). Specifically, a large ⁴J(eq-eq) coupling (around 5 Hz) versus a near-zero ⁴J(ax-ax) coupling can be diagnostic.[20]

Detailed Protocol for ¹H and 2D NMR Analysis:

  • Sample Preparation: Dissolve 5–10 mg of the purified cis-disubstituted cyclobutane in 0.5–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.

  • Data Acquisition (1D): Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

  • Data Acquisition (2D-COSY): Perform a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and unambiguously assign protons within the cyclobutane ring system.

  • Data Acquisition (2D-NOESY/ROESY): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

    • Trustworthiness: For small molecules like cyclobutanes, ROESY is often preferred as it avoids potential zero-crossing or negative NOEs that can complicate interpretation.[4]

    • Use a mixing time of 200–500 ms, which is typical for small molecules to allow for the buildup of through-space correlations.

  • Data Analysis:

    • Measure all relevant J-couplings from the 1D spectrum.

    • Analyze the ROESY spectrum for cross-peaks. For a cis-1,3-disubstituted cyclobutane in a diequatorial conformation, strong ROEs should be observed between the equatorial substituents and the adjacent equatorial ring protons. The absence of a strong ROE between the two substituents confirms the 1,3-relationship. For a cis-1,2-disubstituted cyclobutane, an ROE between the axial substituent and the other substituent (in the equatorial position) would be expected.

start Start: Purified cis-Disubstituted Cyclobutane Sample prep Step 1: Sample Preparation (Dissolve in Deuterated Solvent) start->prep acq_1d Step 2: 1D ¹H NMR Acquisition (High Resolution) prep->acq_1d acq_cosy Step 3: 2D COSY Acquisition (Establish Connectivity) acq_1d->acq_cosy acq_roesy Step 4: 2D ROESY Acquisition (Through-Space Correlations) acq_cosy->acq_roesy analysis Step 5: Data Analysis (Measure J-couplings, Integrate NOEs/ROEs) acq_roesy->analysis conclusion Conclusion: Determine Preferred Solution-State Conformation analysis->conclusion

Caption: Experimental workflow for conformational analysis using NMR spectroscopy.

Lipophilicity Determination by Shake-Flask Method

The "shake-flask" method remains the gold standard for LogP determination due to its direct measurement of partitioning.[14][22]

Expertise & Experience: The choice of buffer and the pre-saturation of solvents are critical for accuracy. Using a buffer at a pH where the compound is fully unionized ensures the measurement of LogP (for the neutral species). For LogD, a specific physiological pH (e.g., 7.4) is used.[22] Pre-saturating the 1-octanol with buffer and the buffer with 1-octanol before the experiment prevents volume changes during shaking and ensures a true equilibrium is reached.

Detailed Protocol for LogP Determination:

  • Solvent Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). In a separatory funnel, mix the buffer and 1-octanol in approximately equal volumes. Shake vigorously for 1 hour and then allow the layers to separate completely overnight. This creates pre-saturated solvents.

  • Standard/Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated buffer. Add a small aliquot (e.g., 10 µL) of the compound stock solution. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues.

  • Equilibration: Cap the vial tightly and shake on a mechanical shaker at a consistent speed and temperature (e.g., 25 °C) for a set period (e.g., 1-3 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the upper 1-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]octanol / [Concentration]aqueous

    • LogP is the base-10 logarithm of P.

    • Trustworthiness: The experiment should be run in triplicate to ensure reproducibility. A control compound with a known LogP should be run in parallel to validate the experimental setup.

Conclusion and Outlook

The cis-disubstituted cyclobutane is a powerful and increasingly utilized scaffold in modern drug discovery. Its unique conformational properties, particularly the stability of the cis-1,3-diequatorial arrangement, provide a robust platform for creating rigid molecules with well-defined pharmacophore orientations. The ability of the cis stereoisomer to modulate key physicochemical properties, such as reducing lipophilicity while enhancing metabolic stability, offers medicinal chemists a valuable tool to overcome common challenges in drug development. A thorough understanding and precise experimental characterization of these properties, as outlined in this guide, are essential for the rational design and successful application of this privileged structural motif.

References

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Sources

Methodological & Application

The Strategic Incorporation of cis-3-Amino-2,2-dimethylcyclobutanol in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of novel molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the emerging classes of building blocks, saturated carbocycles, and particularly cyclobutane derivatives, have garnered significant attention. This application note delves into the utility of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride , a versatile and structurally unique building block, in medicinal chemistry. Its inherent conformational rigidity and the specific spatial orientation of its functional groups offer a powerful tool for researchers and drug development professionals to navigate complex biological targets.

The puckered nature of the cyclobutane ring provides a distinct three-dimensional geometry that can be exploited to orient pharmacophoric elements in a precise manner, often leading to enhanced binding affinity and selectivity for the target protein. Furthermore, the gem-dimethyl substitution on the cyclobutane ring can confer metabolic stability by sterically shielding adjacent bonds from enzymatic degradation, a common challenge in drug development. This guide will provide an in-depth analysis of the applications of this compound, complete with detailed protocols for its incorporation into lead compounds and a discussion of the strategic advantages it offers.

Core Applications in Drug Scaffolding

The primary utility of this compound lies in its role as a constrained scaffold to which other molecular fragments can be appended. The cis-relationship between the amino and hydroxyl groups, coupled with the rigidity of the cyclobutane core, allows for the precise positioning of substituents in three-dimensional space. This is particularly advantageous in the design of inhibitors for enzymes such as kinases, where specific vectoral alignment of functional groups is critical for potent and selective target engagement.

Case Study: Janus Kinase (JAK) Inhibitors

A prominent example of the strategic use of a similar cyclobutane scaffold is in the development of selective Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors. Achieving selectivity among the highly homologous ATP-binding sites of the JAK family members is a significant medicinal chemistry challenge.

In the development of the selective JAK1 inhibitor, PF-04965842 , researchers at Pfizer explored a variety of diamine linkers to connect the core pyrrolopyrimidine hinge-binding moiety to other parts of the molecule. Their investigations revealed that a cis-1,3-cyclobutane diamine linker provided both low nanomolar potency and excellent selectivity for JAK1 over other JAK family members. While PF-04965842 utilizes a diamine, the underlying principle of using the cis-cyclobutane scaffold to achieve a specific conformational lock is directly applicable to this compound. The defined stereochemistry of the amino and hydroxyl groups can serve as anchor points for building out a molecule with a precise three-dimensional architecture, crucial for navigating the intricacies of a kinase ATP-binding site.

The signaling pathway for many cytokines involved in inflammation and the immune response is mediated by the JAK-STAT pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, trans-phosphorylate each other, and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By selectively inhibiting a specific JAK family member, it is possible to modulate the downstream effects of particular cytokines, thereby offering a targeted therapeutic approach for autoimmune diseases. The rigid cyclobutane scaffold can be instrumental in achieving this selectivity.

Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Extracellular Transmembrane Intracellular JAK JAK JAK_P P-JAK JAK->JAK_P 2. JAK Activation Receptor_P Extracellular Transmembrane P-Intracellular JAK_P->Receptor_P:f2 3. Receptor Phosphorylation STAT STAT Receptor_P:f2->STAT 4. STAT Recruitment STAT_P P-STAT STAT->STAT_P 5. STAT Phosphorylation STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor:f0 1. Ligand Binding

A simplified workflow of the JAK-STAT signaling pathway.

Physicochemical Properties

The hydrochloride salt of cis-3-Amino-2,2-dimethylcyclobutanol ensures good aqueous solubility, a desirable property for a building block used in a variety of reaction conditions. The key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₄ClNOVendor Data
Molecular Weight 151.63 g/mol Vendor Data
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Experimental Protocols

The primary amino group of this compound is a versatile handle for chemical modification, most commonly through N-acylation to form a stable amide bond. This protocol provides a general procedure for the amide coupling of this building block with a carboxylic acid, a fundamental transformation in the synthesis of more complex drug candidates.

Protocol 1: General Procedure for N-Acylation via Amide Coupling

This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of Hydroxybenzotriazole (HOBt). This method is widely applicable for the coupling of various carboxylic acids to the primary amine of the title compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.1 eq).

  • Solvent Addition: Add anhydrous DCM or DMF to the flask to dissolve the reagents. The reaction concentration is typically between 0.1 and 0.5 M.

  • Base Addition: Add DIPEA or TEA (2.5 eq) to the reaction mixture. The base is necessary to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-acylated product.

Diagram of the N-Acylation Workflow

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Carboxylic Acid (1.0 eq) - Amino Alcohol HCl (1.1 eq) - EDC (1.2 eq) - HOBt (0.1 eq) - DMAP (1.1 eq) B Add Anhydrous Solvent (DCM or DMF) A->B C Add Base (DIPEA or TEA, 2.5 eq) B->C D Stir at Room Temperature (4-24 hours) C->D E Monitor Progress (TLC or LC-MS) D->E F Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

A step-by-step workflow for the N-acylation protocol.

Conclusion and Future Perspectives

This compound represents a valuable building block for medicinal chemists seeking to introduce conformational constraint and three-dimensionality into their drug candidates. Its rigid cyclobutane core, adorned with synthetically versatile amino and hydroxyl groups in a defined cis orientation, provides a robust platform for the construction of potent and selective inhibitors for a range of biological targets. As demonstrated by the development of selective JAK inhibitors, the principles of using such scaffolds to achieve challenging selectivity profiles are well-established. The protocols provided herein offer a practical guide for the incorporation of this promising building block into drug discovery programs. The continued exploration of such unique molecular architectures will undoubtedly pave the way for the next generation of innovative therapeutics.

References

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Application Note: cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Conformational Rigidity in Drug Design

The development of novel therapeutics increasingly relies on the strategic use of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for complex drug molecules.[1][2][3] Among these, structures that offer conformational rigidity are highly prized. Constrained molecular architectures can pre-organize functional groups into a bioactive conformation, enhancing binding affinity to biological targets and often improving metabolic stability.

This application note focuses on cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride , a unique chiral building block characterized by a strained four-membered ring and a defined stereochemical relationship between its amino and hydroxyl moieties. The presence of a gem-dimethyl group further restricts bond rotation, providing a rigid and predictable scaffold. This guide provides a comprehensive overview of its properties, explains the rationale behind its application, and offers detailed protocols for its use in synthetic workflows, empowering researchers to leverage its unique structural features in drug discovery and medicinal chemistry.[4][5][6]

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a building block is critical for its effective and safe implementation in any synthetic procedure.

PropertyValueSource
IUPAC Name (1R,3S)-rel-3-Amino-2,2-dimethylcyclobutanol hydrochloride[7]
Molecular Formula C₆H₁₄ClNO[8]
Molecular Weight 151.64 g/mol [8][9]
CAS Number 1434141-93-1[7]
Appearance Typically an off-white to white solidN/A
Purity ≥97%[7][10]
Solubility Soluble in polar solvents such as water and methanol[9]

Safety and Handling:

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood.

  • Hazards: May cause skin and serious eye irritation.[11][12] Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[11][13]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[11][12] In case of eye contact, rinse cautiously with water for several minutes.[11][12] If irritation persists, seek medical attention.

  • Storage: Store in a cool, dry place with the container tightly closed.

Synthetic Utility and Strategic Value

The strategic value of this building block lies in its orthogonally reactive functional groups—a primary amine and a secondary alcohol—held in a fixed cis configuration on a rigid cyclobutane core. This arrangement is a powerful tool for introducing stereochemical complexity and conformational constraint into a target molecule.

Rationale for Use
  • Stereochemical Control: The predefined cis relationship between the amine and hydroxyl groups allows for the direct installation of a 1,2-amino alcohol motif with a specific spatial arrangement.

  • Conformational Lock: The gem-dimethyl groups on the cyclobutane ring act as conformational anchors, preventing ring puckering and locking the substituents into a predictable orientation. This is highly advantageous in structure-activity relationship (SAR) studies, as it reduces the conformational ambiguity of the final molecule.

  • Vectorial Diversity: The amine and hydroxyl groups can be functionalized sequentially, allowing for the divergent synthesis of compound libraries from a common core. This enables the exploration of chemical space around a target protein or enzyme.

The conceptual diagram below illustrates how this building block can be integrated into a more complex, hypothetical drug candidate, serving as a rigid linker between two pharmacophoric fragments.

G cluster_0 cis-3-Amino-2,2-dimethylcyclobutanol Core cluster_1 Functionalization cluster_2 Resulting Drug Candidate core C₄H₇(CH₃)₂ nh2 —NH₂ core->nh2 oh —OH core->oh r1 Pharmacophore A (e.g., Aromatic Ring) nh2->r1 Amide Linkage r2 Pharmacophore B (e.g., Heterocycle) oh->r2 Ether Linkage final Rigid, Conformationally Constrained Molecule r1->final r2->final G start cis-3-Amino-2,2-dimethyl- cyclobutanol HCl step1 Step 1: N-Protection (e.g., Boc₂O, TEA, DCM) start->step1 intermediate N-Boc Protected Intermediate step1->intermediate step2 Step 2: O-Functionalization (e.g., NaH, BnBr, THF) intermediate->step2 product N-Boc, O-Benzyl Protected Derivative step2->product step3 Step 3: N-Deprotection (e.g., TFA or HCl in Dioxane) product->step3 final Final Product: O-Benzyl Derivative with Free Amine step3->final

Sources

Application Notes & Protocols for Parallel Synthesis Utilizing cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

Modern drug discovery and fragment-based screening programs are increasingly focused on escaping the "flatland" of predominantly two-dimensional aromatic structures.[1] Three-dimensional (3D) scaffolds offer significant advantages by providing more complex and spatially defined pharmacophores, which can lead to improved potency, selectivity, and physicochemical properties. The cyclobutane ring, in particular, is an attractive and underutilized scaffold that provides a rigid core with well-defined exit vectors for chemical elaboration.[1][2]

This guide focuses on ** cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride**, a bifunctional building block poised for the efficient construction of diverse 3D compound libraries. Its rigid cis-configured cyclobutane core, decorated with a primary amine and a hydroxyl group, presents two distinct points for chemical modification. The primary amine serves as an excellent handle for generating diverse libraries via parallel synthesis, while the hydroxyl group can influence properties like solubility or serve as a secondary point for diversification. These application notes provide detailed, field-tested protocols for leveraging this versatile reagent in parallel synthesis workflows.

Reagent Overview and Handling

This compound is a crystalline solid that is typically stable under standard laboratory conditions.

PropertyValue
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
CAS Number 1434141-93-1[3][4]
Appearance White to off-white solid
Synonyms (1R,3S)-rel-3-Amino-2,2-dimethylcyclobutanol hydrochloride[3][4]
Critical Handling Information: The Hydrochloride Salt

The reagent is supplied as a hydrochloride salt to enhance its stability and shelf-life. The primary amine is protonated, rendering it non-nucleophilic. Therefore, for most reactions, it is essential to add a stoichiometric amount of a non-nucleophilic base to liberate the free amine in situ. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Failure to add a base will result in little to no reaction for acylations, sulfonamidations, and many alkylations.

Safety & Handling
  • Hazard Statements : Causes skin irritation and serious eye damage.

  • Precautionary Measures : Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Storage : Store in a tightly sealed container in a cool, dry place.

Core Applications in Parallel Synthesis: A Workflow Overview

This building block is ideally suited for diversity-oriented synthesis in a parallel format, such as in 96-well plates. A typical workflow involves creating a stock solution of the amine, dispensing it into the plate, and then adding arrays of diverse reaction partners (e.g., carboxylic acids, aldehydes, sulfonyl chlorides).

G cluster_prep Reagent Preparation cluster_reactions Parallel Reactions cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_sulfonamide Sulfonamide Synthesis cluster_downstream Downstream Processing start cis-3-Amino-2,2-dimethyl- cyclobutanol HCl stock Prepare Stock Solution in DMSO or DMF (with Base, e.g., DIPEA) start->stock plate Aliquot into 96-Well Reaction Plate stock->plate amide_reagents Add Carboxylic Acids + Coupling Agents (e.g., HATU) plate->amide_reagents Array 1 reductive_reagents Add Aldehydes/Ketones + Reducing Agent (e.g., STAB) plate->reductive_reagents Array 2 sulfonamide_reagents Add Sulfonyl Chlorides plate->sulfonamide_reagents Array 3 workup Quench & Workup amide_reagents->workup reductive_reagents->workup sulfonamide_reagents->workup purify Parallel Purification (e.g., SPE, Prep-LCMS) workup->purify analysis QC Analysis (LC-MS) purify->analysis library Final Compound Library (3D-Scaffolds) analysis->library

Caption: General workflow for parallel library synthesis.

Detailed Protocols for Parallel Synthesis

The following protocols are designed for a 96-well plate format on a typical 0.025 mmol scale per well.

Protocol 1: Parallel Amide Coupling

Principle: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. A carboxylic acid is activated in situ using a coupling agent (e.g., HATU), which then reacts with the primary amine to form a stable amide bond.

G cluster_workflow Amide Coupling Workflow start Stock Solution: Amine HCl + DIPEA in DMF step1 Dispense Amine Stock to Plate start->step1 reagents Reagent Plates: 1. Carboxylic Acids (DMF) 2. HATU (DMF) step2 Add Carboxylic Acid Array reagents->step2 step1->step2 step3 Add HATU Solution to Initiate step2->step3 step4 Incubate at RT (4-16h) step3->step4 step5 Workup & Purification step4->step5

Caption: Workflow for parallel amide coupling.

Methodology:

  • Reagent Preparation:

    • Amine Stock (0.25 M): In a suitable vial, dissolve this compound (379 mg, 2.5 mmol) and DIPEA (871 µL, 5.0 mmol, 2.0 eq) in 10 mL of anhydrous DMF.

    • Carboxylic Acid Plate (0.25 M): In a 96-well master plate, dispense 100 µL of 0.25 M solutions of 96 diverse carboxylic acids in anhydrous DMF.

    • HATU Solution (0.25 M): Prepare a fresh solution of HATU (95 mg, 0.25 mmol) in 1 mL of anhydrous DMF just prior to use.

  • Reaction Assembly (in a 96-well reaction plate):

    • To each well, add 100 µL (0.025 mmol, 1.0 eq) of the Amine Stock solution.

    • Transfer 100 µL (0.025 mmol, 1.0 eq) from the Carboxylic Acid Plate to the corresponding wells of the reaction plate.

    • To initiate the reactions, add 110 µL (0.0275 mmol, 1.1 eq) of the HATU Solution to each well.

    • Seal the plate securely with a cap mat.

  • Incubation and Workup:

    • Shake the reaction plate on an orbital shaker at room temperature for 4-16 hours. Monitor a representative reaction by LC-MS for completion.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified by preparative HPLC or solid-phase extraction (SPE).

Protocol 2: Parallel Reductive Amination

Principle: This one-pot reaction involves the formation of an imine or iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB).[6][7]

G cluster_workflow Reductive Amination Workflow start Stock Solution: Amine HCl in DCE/MeOH step1 Dispense Amine Stock to Plate start->step1 reagents Reagent Plate: Aldehydes/Ketones (DCE) step2 Add Aldehyde Array reagents->step2 step1->step2 step3 Add STAB (Solid or Slurry) step2->step3 step4 Incubate at RT (2-12h) step3->step4 step5 Workup & Purification step4->step5

Caption: Workflow for parallel reductive amination.

Methodology:

  • Reagent Preparation:

    • Amine Stock (0.25 M): Dissolve this compound (379 mg, 2.5 mmol) in 10 mL of 1,2-dichloroethane (DCE). A small amount of methanol (5-10% v/v) can be added to aid solubility. Note: A neutralizing base is often not required as the reaction can proceed under slightly acidic conditions which favor imine formation, and the HCl salt can serve this purpose.

    • Carbonyl Plate (0.25 M): In a 96-well master plate, dispense 100 µL of 0.25 M solutions of 96 diverse aldehydes or ketones in DCE.

  • Reaction Assembly:

    • To each well of a 96-well reaction plate, add 100 µL (0.025 mmol, 1.0 eq) of the Amine Stock .

    • Transfer 100 µL (0.025 mmol, 1.0 eq) from the Carbonyl Plate to the reaction plate.

    • Allow the plate to shake for 20-30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (16 mg, 0.075 mmol, 3.0 eq) to each well. This can be done using a solid dispensing system or by adding a slurry in DCE.

    • Seal the plate and shake at room temperature for 2-12 hours.

  • Incubation and Workup:

    • Monitor for completion by LC-MS.

    • Quench carefully by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Extract the products with an organic solvent (e.g., 2 x 300 µL of dichloromethane).

    • Combine the organic layers, dry (e.g., using a phase separator plate), and concentrate in vacuo.

    • Purify as required.

Protocol 3: Parallel Sulfonamide Synthesis

Principle: The nucleophilic primary amine readily reacts with electrophilic sulfonyl chlorides to form robust sulfonamides. A scavenger base is required to neutralize the HCl generated during the reaction.[1]

Methodology:

  • Reagent Preparation:

    • Amine Stock (0.25 M): In a suitable vial, dissolve this compound (379 mg, 2.5 mmol) and DIPEA (871 µL, 5.0 mmol, 2.0 eq) in 10 mL of anhydrous Dichloromethane (DCM).

    • Sulfonyl Chloride Plate (0.25 M): In a 96-well master plate, dispense 100 µL of 0.25 M solutions of 96 diverse sulfonyl chlorides in anhydrous DCM.

  • Reaction Assembly:

    • To each well of a 96-well reaction plate, add 100 µL (0.025 mmol, 1.0 eq) of the Amine Stock .

    • Cool the plate to 0 °C in an ice bath.

    • Transfer 100 µL (0.025 mmol, 1.0 eq) from the Sulfonyl Chloride Plate to the reaction plate.

    • Seal the plate and allow it to warm to room temperature while shaking. Let it react for 2-8 hours.

  • Incubation and Workup:

    • Quench the reaction with 200 µL of water.

    • Workup and purify as described for the reductive amination protocol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient base to liberate the free amine from the HCl salt.Ensure at least 2 equivalents of base (e.g., DIPEA) are used for acylation/sulfonylation.
Poor quality or decomposed coupling reagent/sulfonyl chloride.Use fresh, high-quality reagents. Prepare solutions of reactive partners just before use.
Steric hindrance from bulky reaction partners.Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.
Multiple Products Observed Reaction with the hydroxyl group.The secondary alcohol is significantly less reactive than the primary amine. This is usually not an issue under these conditions, but for highly activated reagents, consider protecting the alcohol if necessary.
Di-alkylation during reductive amination.This is rare for secondary amine formation but can occur. Use a 1:1 stoichiometry of amine to carbonyl.

Conclusion

This compound is a valuable and versatile building block for constructing compound libraries with high 3D character. The protocols outlined here provide robust starting points for its application in parallel amide coupling, reductive amination, and sulfonamide formation. By leveraging these standard yet powerful reactions, researchers can efficiently explore novel chemical space and generate unique molecular architectures for drug discovery programs.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Wiley Online Library.
  • Safety Data Sheet for a related aminocyclobutanol deriv
  • Safety D
  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
  • This compound product page.
  • trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride product page. Vulcanchem.
  • Medicinal Chemistry of Aminocyclitols. PubMed. Available at: [Link]

  • Intermolecular reductive amination of amino acid- derived b...
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers.
  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PubMed Central. Available at: [Link]

  • cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid-SDS. MedChemExpress.

Sources

The Ascending Role of Aminocyclobutanol Derivatives in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can address the complexities of human diseases. Among these, the aminocyclobutanol framework has emerged as a promising and versatile platform for the development of innovative drugs. Its inherent structural rigidity, stereochemical complexity, and synthetic tractability offer a compelling foundation for designing molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of the application of aminocyclobutanol derivatives in drug discovery, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Aminocyclobutanol Scaffold

The four-membered ring of cyclobutane imposes significant conformational constraints, which can be highly advantageous in drug design. Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane ring in aminocyclobutanol derivatives helps to lock in specific spatial arrangements of key functional groups. This pre-organization can lead to higher binding affinities for biological targets by reducing the entropic penalty upon binding. Furthermore, the stereochemistry of the amino and hydroxyl groups on the cyclobutane ring can be precisely controlled, allowing for the fine-tuning of interactions with the chiral environments of protein active sites.

Synthetic Strategies: Building the Aminocyclobutanol Core

The synthesis of aminocyclobutanol derivatives with defined stereochemistry is a critical aspect of their development as drug candidates. Several synthetic routes have been established, with photochemical methods and multi-step chemical syntheses being prominent.

Photochemical [2+2] Cycloaddition: A Powerful Approach

One elegant method for constructing the cyclobutanol ring is through the Norrish-Yang photocyclization reaction. This intramolecular reaction involves the irradiation of α-amido alkylaryl ketones, leading to the formation of 2-aminocyclobutanol derivatives with high diastereoselectivity.[1]

G cluster_0 Norrish-Yang Photocyclization Start α-Amido Alkylaryl Ketone Step1 UV Irradiation (hν) Start->Step1 γ-Hydrogen Abstraction Intermediate 1,4-Biradical Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Aminocyclobutanol Derivative Step2->Product

Caption: Workflow of Aminocyclobutanol Synthesis via Norrish-Yang Reaction.

Protocol 1: General Procedure for Photochemical Synthesis of 2-Aminocyclobutanols [1]

  • Starting Material Preparation: Synthesize the appropriate N-acylated α-amino alkylaryl ketone from the corresponding amino acid.

  • Photolysis Setup: Dissolve the starting material in an appropriate solvent (e.g., benzene) in a quartz reaction vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

  • Irradiation: Irradiate the solution with a medium-pressure mercury lamp at a controlled temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired aminocyclobutanol diastereomer.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Multi-step Chemical Synthesis of cis- and trans-Aminocyclobutanols

The stereoselective synthesis of cis and trans isomers of aminocyclobutanol can also be achieved through multi-step chemical transformations. For instance, a Mitsunobu reaction can be employed to invert the stereochemistry of a hydroxyl group in a protected cis-3-(dibenzylamino)cyclobutanol to yield the corresponding trans isomer.[2]

G cluster_1 Synthesis of trans-Aminocyclobutanol Start cis-3-(Dibenzylamino)cyclobutanol Step1 Mitsunobu Reaction (PPh₃, DIAD, R-COOH) Start->Step1 Intermediate trans-3-(Dibenzylamino)cyclobutyl Ester Step1->Intermediate Step2 Hydrolysis (e.g., NaOH) Intermediate->Step2 Intermediate2 trans-3-(Dibenzylamino)cyclobutanol Step2->Intermediate2 Step3 Debenzylation (e.g., H₂, Pd/C) Intermediate2->Step3 Product trans-3-Aminocyclobutanol Step3->Product G cluster_2 Antiviral Mechanism of Aminocyclobutanol Nucleoside Analogs Drug Aminocyclobutanol Nucleoside Analog Phosphorylation Intracellular Kinases Drug->Phosphorylation ActiveForm Triphosphate Derivative Phosphorylation->ActiveForm ViralPolymerase Viral DNA/RNA Polymerase ActiveForm->ViralPolymerase Competes with natural dNTPs Incorporation Incorporation into Viral Genome ViralPolymerase->Incorporation Termination Chain Termination/ Inhibition of Elongation Incorporation->Termination Outcome Inhibition of Viral Replication Termination->Outcome

Sources

Stereoselective Synthesis of 3-Aminocyclobutanols: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of 3-Aminocyclobutanols in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting functional groups in defined spatial arrangements, enabling precise interactions with biological targets. Within this class of compounds, 3-aminocyclobutanols have garnered significant attention from researchers in drug development. The presence of both a hydroxyl and an amino group on this constrained four-membered ring system allows for the creation of complex molecular architectures with diverse pharmacological activities. These motifs are found in a variety of bioactive molecules and serve as key building blocks for novel therapeutics.[1]

The stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is critical for biological activity. The cis and trans diastereomers, as well as their respective enantiomers, can exhibit vastly different pharmacological profiles. Therefore, the development of robust and highly stereoselective synthetic methods to access each of these stereoisomers in high purity is of paramount importance.

This comprehensive guide provides an in-depth overview of the primary strategies for the stereoselective synthesis of 3-aminocyclobutanols. We will delve into the mechanistic basis for stereocontrol in each approach and provide detailed, field-proven protocols for key transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these important molecular building blocks.

Strategic Approaches to Stereocontrol

The synthesis of stereochemically defined 3-aminocyclobutanols hinges on the ability to control the relative and absolute configuration of the two stereocenters bearing the amino and hydroxyl groups. The most common and effective strategies rely on the stereoselective functionalization of a pre-existing cyclobutanone core. The primary methods to be discussed are:

  • Diastereoselective Reduction of 3-Aminocyclobutanones: A direct and often highly selective method to generate cis-3-aminocyclobutanols.

  • Enantioselective Reduction of 3-Aminocyclobutanones: The use of chiral catalysts to achieve kinetic resolution or asymmetric reduction, yielding enantiomerically enriched aminocyclobutanols.

  • Synthesis of trans-3-Aminocyclobutanols via Stereochemical Inversion: Employing reactions such as the Mitsunobu inversion to access the trans diastereomer from the more readily available cis isomer.

  • Synthesis of Cyclobutanone Precursors: An overview of the [2+2] cycloaddition as a powerful tool for constructing the cyclobutane core.

  • Alternative Photochemical Methodologies: A brief look at the Norrish-Yang photocyclization for the synthesis of related aminocyclobutanol structures.

Diastereoselective Reduction of 3-Substituted Cyclobutanones: The Gateway to cis-Aminocyclobutanols

The most direct route to 3-aminocyclobutanols involves the reduction of a corresponding 3-aminocyclobutanone precursor. A noteworthy and highly valuable feature of this transformation is its inherent preference for the formation of the cis diastereomer.[2][3]

Mechanistic Rationale for cis-Selectivity

The high cis-selectivity observed in the hydride reduction of 3-substituted cyclobutanones can be rationalized by considering the conformational dynamics of the cyclobutane ring and the trajectory of the incoming hydride nucleophile. The puckered, non-planar conformation of the cyclobutanone ring leads to significant torsional strain. To alleviate this strain, the hydride attacks the carbonyl group from the face opposite to the 3-substituent (anti-facial attack), which is sterically less hindered.[2] This trajectory is consistent with the Felkin-Anh model for nucleophilic addition to carbonyls. The anti-facial attack leads directly to the formation of the cis-cyclobutanol product.

The degree of diastereoselectivity is influenced by several factors:

  • Reducing Agent: While high cis-selectivity is often observed irrespective of the size of the hydride reagent, bulkier reducing agents can further enhance this preference.[2]

  • Temperature: Lowering the reaction temperature generally leads to an increase in diastereoselectivity.[2]

  • Solvent: Decreasing the polarity of the solvent can also enhance the formation of the cis-isomer.[2]

Quantitative Data: Diastereoselective Reductions

The following table summarizes the experimentally observed cis:trans ratios for the reduction of 3-substituted cyclobutanones under various conditions. This data highlights the general trend of high cis-selectivity.

SubstrateReducing AgentTemperature (°C)Solventcis:trans RatioReference
3-PhenylcyclobutanoneLiAlH₄25THF93:7[2]
3-PhenylcyclobutanoneLiAlH₄0THF95:5[2]
3-PhenylcyclobutanoneLiAlH₄-78THF>99:1[2]
3-PhenylcyclobutanoneL-Selectride®-78THF>99:1[2]
3-BenzyloxycyclobutanoneLiAlH₄25THF91:9[2]
3-BenzyloxycyclobutanoneL-Selectride®-78THF>99:1[2]
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

This protocol provides a general method for the reduction of an N-protected 3-aminocyclobutanone to the corresponding cis-3-aminocyclobutanol.

Materials:

  • N-Boc-3-aminocyclobutanone (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Boc-3-aminocyclobutanone in a mixture of DCM and MeOH (e.g., 4:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude N-Boc-cis-3-aminocyclobutanol by silica gel column chromatography.

Enantioselective Reduction of 3-Aminocyclobutanones: Accessing Chiral Aminocyclobutanols

For applications in drug development, obtaining enantiomerically pure 3-aminocyclobutanols is often essential. This can be achieved through the enantioselective reduction of prochiral 3-aminocyclobutanones using chiral catalysts.

Corey-Bakshi-Shibata (CBS) Reduction

A highly effective and widely used method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BMS).[4][5] The catalyst forms a complex with the borane and the ketone, creating a rigid, chiral environment that directs the hydride delivery to one face of the carbonyl group, resulting in a high degree of enantioselectivity.

CBS_Reduction_Workflow

Experimental Protocol: Enantioselective CBS Reduction

This protocol describes a general procedure for the CBS reduction of a 3,3-disubstituted cyclobutanone, which can be adapted for N-protected 3-aminocyclobutanones.

Materials:

  • 3,3-Disubstituted cyclobutanone (1.0 equiv)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)

  • Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution.

  • Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Slowly add the borane-dimethyl sulfide complex and stir for 10 minutes.

  • Add a solution of the 3,3-disubstituted cyclobutanone in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Outcome: This procedure, when applied to suitable substrates, can yield chiral cyclobutanols with high enantiomeric excess (e.g., 91-99% ee).[5]

Accessing trans-3-Aminocyclobutanols: The Mitsunobu Inversion

As demonstrated, direct reduction of 3-aminocyclobutanones overwhelmingly favors the cis diastereomer. To access the corresponding trans isomer, a stereochemical inversion of the hydroxyl group is required. The Mitsunobu reaction is a powerful and reliable method for achieving this inversion.[6][7][8][9]

Mechanism of Stereochemical Inversion

The Mitsunobu reaction converts a primary or secondary alcohol into a variety of other functional groups with complete inversion of stereochemistry at the carbinol center. The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][9]

The key steps leading to inversion are:

  • Triphenylphosphine and DEAD react to form a phosphonium salt.

  • The alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step activates the hydroxyl group, turning it into a good leaving group.

  • The nucleophile, deprotonated by the reaction intermediate, attacks the carbon atom bearing the alkoxyphosphonium group via an Sₙ2 mechanism.

  • This backside attack results in a clean inversion of the stereocenter.

Mitsunobu_Inversion

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol Derivative

This protocol is based on a patented procedure and outlines the key steps for the synthesis of a trans-aminocyclobutanol derivative starting from the corresponding cis-isomer.[6]

Part A: Mitsunobu Reaction

Materials:

  • cis-3-(Dibenzylamino)cyclobutanol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • A suitable carboxylic acid (e.g., benzoic acid) (1.3 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and benzoic acid in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the cooled solution over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude ester by column chromatography to obtain the trans-3-(dibenzylamino)cyclobutyl benzoate.

Part B: Hydrolysis and Deprotection

Procedure:

  • Hydrolyze the ester intermediate under basic conditions (e.g., NaOH in methanol/water) to yield trans-3-(dibenzylamino)cyclobutanol.

  • Remove the benzyl protecting groups by catalytic hydrogenation (e.g., 10% Pd/C, H₂ atmosphere) in a suitable solvent like isopropanol to afford the final trans-3-aminocyclobutanol.[6]

Synthesis of Cyclobutanone Precursors via [2+2] Cycloaddition

The aforementioned strategies rely on the availability of 3-aminocyclobutanone precursors. A powerful and versatile method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction, particularly the reaction of a ketene with an alkene.[10][11][12][13]

The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, [π²s + π²a] cycloaddition that proceeds through an orthogonal approach of the two components. This reaction can be highly stereoselective, with the stereochemistry of the alkene being retained in the cyclobutanone product. The use of chiral auxiliaries on the alkene or the development of catalytic, enantioselective versions of this reaction allows for the synthesis of chiral cyclobutanones.[10][11][12][13][14]

Cycloaddition

Further functional group manipulations, such as the introduction of a nitrogen-containing substituent at the 3-position, can then be carried out to yield the desired 3-aminocyclobutanone precursors.

Alternative Photochemical Approaches: The Norrish-Yang Reaction

While the primary focus of this guide is on 3-aminocyclobutanols, it is worth noting a related photochemical strategy for the synthesis of 2-aminocyclobutanols. The Norrish-Yang photocyclization involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical which then cyclizes to form a cyclobutanol.[15][16][17]

When applied to α-amido alkylaryl ketones derived from chiral amino acids, this reaction can proceed with remarkably high diastereoselectivity.[15][16] The stereochemical outcome is influenced by factors such as hydrogen bonding in the intermediate biradical. While this method yields 2-aminocyclobutanols, the principles of stereocontrol through conformational constraints in a photochemical reaction provide a valuable alternative perspective for the synthesis of substituted cyclobutane systems.

Conclusion and Future Outlook

The stereoselective synthesis of 3-aminocyclobutanols is a vibrant and enabling area of modern organic chemistry. The methodologies outlined in this guide, particularly the diastereoselective reduction of cyclobutanones and the subsequent stereochemical inversion via the Mitsunobu reaction, provide a robust and reliable platform for accessing both cis and trans diastereomers. Furthermore, the development of powerful enantioselective methods, such as the CBS reduction, allows for the preparation of these valuable building blocks in high enantiomeric purity.

As the demand for structurally novel and three-dimensional drug candidates continues to grow, the importance of scaffolds like 3-aminocyclobutanol is set to increase. Future research will likely focus on the development of new catalytic systems with even greater efficiency and selectivity, as well as the discovery of novel synthetic routes that expand the accessible chemical space of substituted cyclobutanes. The protocols and insights provided herein should serve as a solid foundation for researchers to build upon as they explore the exciting synthetic and medicinal chemistry of these fascinating molecules.

References

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Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Strained Ring

Chiral cyclobutane derivatives, once considered mere chemical curiosities due to their inherent ring strain, have emerged as pivotal structural motifs in modern organic synthesis and medicinal chemistry.[1][2][3][4] Their unique three-dimensional architecture provides a rigid scaffold that can effectively orient pharmacophoric groups, leading to enhanced biological activity and selectivity.[4][5] Consequently, the development of robust and stereocontrolled methods for their synthesis is a significant area of research, with direct applications in the discovery and development of novel therapeutics.[4][5] This guide provides an in-depth exploration of key asymmetric strategies for the synthesis of these valuable building blocks, complete with detailed protocols and mechanistic insights to empower researchers in this dynamic field.

Core Synthetic Strategies: A Multi-pronged Approach to Asymmetric Induction

The construction of enantiomerically enriched cyclobutanes can be broadly categorized into three main approaches: transition-metal-catalyzed cycloadditions, visible-light-induced photocycloadditions, and organocatalytic methods. Each strategy offers distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity.

Transition-Metal-Catalyzed [2+2] Cycloadditions: A Powerful and Versatile Tool

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the asymmetric synthesis of cyclobutanes is no exception.[1] Rhodium, iridium, and cobalt complexes, in particular, have proven to be highly effective in catalyzing enantioselective [2+2] cycloaddition reactions.[6][7]

A powerful strategy for the synthesis of densely functionalized chiral cyclobutanes involves a sequential reaction cascade initiated by a rhodium-catalyzed bicyclobutanation of a diazo compound.[8] This is followed by a copper-catalyzed homoconjugate addition to the strained bicyclobutane intermediate.[8]

Mechanism of Action: The catalytic cycle begins with the reaction of the rhodium catalyst with the diazo compound to form a rhodium carbene intermediate. This intermediate then undergoes an intramolecular cyclopropanation to generate a bicyclobutane. The strain in the bicyclobutane makes it susceptible to nucleophilic attack. In the presence of a copper catalyst and a Grignard reagent, a homoconjugate addition occurs, leading to the formation of a cyclobutyl enolate. This enolate can then be trapped with an electrophile to yield the final, highly substituted cyclobutane product. The enantioselectivity is controlled by the chiral ligands on the rhodium catalyst during the initial bicyclobutanation step.[8]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Bicyclobutanation [8]

  • Materials:

    • t-butyl (E)-2-diazo-5-phenylpent-4-enoate (1a)

    • Rh₂(S-NTTL)₄ catalyst (1 mol%)

    • Toluene (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(S-NTTL)₄ (1 mol%).

    • Add anhydrous toluene to dissolve the catalyst.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of t-butyl (E)-2-diazo-5-phenylpent-4-enoate (1a) in toluene via syringe pump over 1 hour.

    • Stir the reaction mixture at -78 °C for an additional 2 hours.

    • Upon completion (monitored by TLC), the reaction can be quenched and the bicyclobutane intermediate isolated, or used directly in the subsequent homoconjugate addition step.

Data Presentation: Substrate Scope of Rh-Catalyzed Bicyclobutanation [8]

EntrySubstrateYield (%)ee (%)
1t-butyl (E)-2-diazo-5-phenylpent-4-enoate8395
2t-butyl (E)-2-diazo-5-(4-methoxyphenyl)pent-4-enoate8596
3t-butyl (E)-2-diazo-5-(4-chlorophenyl)pent-4-enoate8094

Visualization: Rh-Catalyzed Bicyclobutanation Workflow

Rh_Catalyzed_Bicyclobutanation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Diazo Diazo Compound (A) Bicyclo Enantioenriched Bicyclobutane (B) Diazo->Bicyclo Rh-catalyzed bicyclobutanation Rh_cat Rh₂(S-NTTL)₄ Catalyst Rh_cat->Bicyclo Homoconjugate Homoconjugate Addition (Cu-catalyzed) Bicyclo->Homoconjugate Enolate Enolate Intermediate (C) Homoconjugate->Enolate Trapping Enolate Trapping Enolate->Trapping Cyclobutane Densely Functionalized Chiral Cyclobutane (D) Trapping->Cyclobutane caption Workflow for Rh-catalyzed sequential reaction.

Caption: Workflow for Rh-catalyzed sequential reaction.

Visible-Light-Induced Asymmetric [2+2] Photocycloadditions: A Green and Efficient Approach

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[9][10][11] In the context of chiral cyclobutane synthesis, it enables [2+2] cycloaddition reactions under mild conditions, often with high levels of stereocontrol.[11][12]

A notable example is the cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition.[13] This one-pot process allows for the direct synthesis of complex chiral cyclobutanes from readily available starting materials.[13]

Mechanism of Action: The reaction is initiated by the formation of a chiral iridium catalyst, which then reacts with an allyl acetate to form a chiral π-allyl iridium complex.[14][15][16] A cinnamyl alcohol then acts as a nucleophile, attacking the π-allyl complex to form an allylic ether with high enantioselectivity. This intermediate then undergoes a visible-light-induced intramolecular [2+2] photocycloaddition. A photosensitizer, also an iridium complex, absorbs visible light and transfers its energy to the alkene moiety of the allylic ether, promoting it to an excited state that readily undergoes the cycloaddition to form the cyclobutane ring.[13]

Experimental Protocol: Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition [13]

  • Materials:

    • Cinnamyl alcohol

    • Allyl acetate

    • [Ir(cod)Cl]₂ (3 mol%)

    • (S)-Ligand (12 mol%)

    • 3,5-Cl₂C₆H₃CO₂H (0.5 equiv)

    • Ir(dFppy)₃ (photosensitizer, 2 mol%)

    • Toluene (anhydrous)

  • Procedure:

    • In a reaction vessel, combine the cinnamyl alcohol, allyl acetate, [Ir(cod)Cl]₂, (S)-ligand, 3,5-Cl₂C₆H₃CO₂H, and Ir(dFppy)₃.

    • Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).

    • Seal the vessel and irradiate with a blue LED light source (e.g., 40W Kessil A160WE Blue LED) at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the reaction mixture is concentrated and purified by column chromatography.

Data Presentation: Substrate Scope of the Cascade Reaction [13]

EntryCinnamyl AlcoholAllyl AcetateYield (%)dree (%)
1Cinnamyl alcoholAllyl acetate9010:1>99
24-Methoxycinnamyl alcoholAllyl acetate8512:1>99
34-Chlorocinnamyl alcoholCrotyl acetate788:198

Visualization: Mechanism of the Cascade Reaction

Cascade_Mechanism cluster_step1 Step 1: Asymmetric Allylic Etherification cluster_step2 Step 2: [2+2] Photocycloaddition Start1 Allyl Acetate + Cinnamyl Alcohol Intermediate Chiral Allylic Ether Start1->Intermediate Ir_cat [Ir(cod)Cl]₂ + (S)-Ligand Ir_cat->Intermediate Ir-catalyzed Excited_State Excited State Intermediate Intermediate->Excited_State Visible Light Energy Transfer Photosensitizer Ir(dFppy)₃ Photosensitizer->Excited_State Product Chiral Cyclobutane Excited_State->Product Intramolecular [2+2] Cycloaddition caption Mechanism of the cascade reaction.

Caption: Mechanism of the cascade reaction.

Organocatalytic Asymmetric [2+2] Cycloadditions: Metal-Free Stereocontrol

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of transformations.[17] Chiral Brønsted acids, such as phosphoric acids, have proven to be particularly effective in catalyzing enantioselective [2+2] cycloadditions.[18][19][20][21][22]

Chiral phosphoric acids can catalyze the [2+2] cycloaddition of various substrates, including the reaction of alkynylindoles with quinones, to produce functionalized cyclobutenes with high diastereo- and enantioselectivity.[18]

Mechanism of Action: The chiral phosphoric acid acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding.[19][20] In the reaction between an alkynylindole and a quinone, the phosphoric acid protonates the quinone, increasing its electrophilicity. Simultaneously, the conjugate base of the phosphoric acid interacts with the alkynylindole, facilitating its dearomatization and subsequent nucleophilic attack on the activated quinone. This leads to the formation of an allene-iminium or vinylidene-quinone methide intermediate, which then undergoes an intramolecular Michael addition to form the cyclobutene ring. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.[18]

Experimental Protocol: Chiral Phosphoric Acid Catalyzed [2+2] Cycloaddition [18]

  • Materials:

    • Alkynylindole

    • Quinone

    • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a stirred solution of the alkynylindole and quinone in anhydrous dichloromethane at room temperature, add the chiral phosphoric acid catalyst.

    • Stir the reaction mixture at the same temperature until the starting materials are consumed (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclobutene product.

Data Presentation: Substrate Scope of Chiral Phosphoric Acid Catalyzed Cycloaddition [18]

EntryAlkynylindoleQuinoneYield (%)dree (%)
11-Methyl-2-ethynyl-1H-indole1,4-Benzoquinone95>50:198
21-Benzyl-2-ethynyl-1H-indole1,4-Naphthoquinone92>50:197
32-Ethynyl-1H-indole2-Methyl-1,4-benzoquinone88>50:195

Visualization: Proposed Transition State

CPA_Transition_State CPA Chiral Phosphoric Acid Quinone Quinone CPA->Quinone H-bond activation (Brønsted Acid) Alkynylindole Alkynylindole CPA->Alkynylindole H-bond interaction (Lewis Base) caption Proposed transition state in CPA catalysis.

Caption: Proposed transition state in CPA catalysis.

Applications in Drug Discovery: The Case of Belaperidone

The utility of chiral cyclobutane derivatives is exemplified by their incorporation into drug candidates. Belaperidone, an investigational antipsychotic agent, features a chiral cyclobutane core that is crucial for its pharmacological activity.[23] The synthesis of Belaperidone often involves the stereoselective construction of a key cyclobutane intermediate, highlighting the practical importance of the synthetic methods described herein.[23] The rigid cyclobutane scaffold in Belaperidone helps to lock the molecule in a specific conformation, which is believed to be responsible for its high affinity for dopamine and serotonin receptors.

Conclusion

The asymmetric synthesis of chiral cyclobutane derivatives is a rapidly evolving field with significant implications for organic synthesis and drug discovery. The methods outlined in this guide, including transition-metal-catalyzed reactions, visible-light-induced photocycloadditions, and organocatalytic approaches, provide a powerful toolkit for accessing these valuable molecules with high levels of stereocontrol. A thorough understanding of the underlying mechanisms and experimental protocols is essential for researchers aiming to leverage the unique properties of chiral cyclobutanes in their own work.

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  • Meggers, E., & Wang, C. (2017). Direct, Visible-Light-Excited Asymmetric Lewis Acid Catalysis of Intermolecular [2+2] Photocycloadditions. Journal of the American Chemical Society, 139(26), 8823–8826. [Link]

  • Ohmura, T., & Hartwig, J. F. (2004). Iridium-catalyzed intermolecular allylic etherification with aliphatic alkoxides: asymmetric synthesis of dihydropyrans and dihydrofurans. Angewandte Chemie (International ed. in English), 43(36), 4794–4797. [Link]

  • Graening, T., & Hartwig, J. F. (2008). Direct, iridium-catalyzed enantioselective and regioselective allylic etherification with aliphatic alcohols. Angewandte Chemie (International ed. in English), 47(10), 1928–1931. [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ChemRxiv. [Link]

  • Universitat Autònoma de Barcelona Research Portal. (n.d.). Stereoselective synthesis of chiral precursors to cyclobutane carbocyclic nucleosides and oligopeptides. [Link]

  • Semantic Scholar. (n.d.). Chiral 4-piperidones and their bicyclic analogs. Strategy of stereoselective synthesis (review). [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024, July 3). Cambridge Open Engage. [Link]

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Application Notes and Protocols: The Strategic Incorporation of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Constrained Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling pathways, are implicated in a myriad of diseases, most notably cancer. The design of small molecules that can effectively modulate the activity of specific kinases is a cornerstone of targeted therapy. A key strategy in achieving this selectivity and potency is the incorporation of conformationally constrained scaffolds into the inhibitor's structure. The cis-3-Amino-2,2-dimethylcyclobutanol moiety, provided as its hydrochloride salt for enhanced stability and handling, is an exemplary building block that offers several distinct advantages in this context.

The rigid cyclobutane ring serves to lock the conformation of the molecule, reducing the entropic penalty upon binding to the target kinase. This pre-organization of the ligand can lead to a significant increase in binding affinity. Furthermore, the gem-dimethyl substitution on the cyclobutane ring can provide beneficial steric interactions within the kinase binding pocket and can also serve to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. The cis-stereochemistry of the amino and hydroxyl groups provides a defined spatial arrangement for directed interactions with the kinase, such as hydrogen bonding with the hinge region of the ATP-binding site.

This document provides detailed application notes and protocols for the utilization of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride as a key intermediate in the synthesis of kinase inhibitors. The protocols outlined herein are based on established synthetic methodologies for coupling primary amines to heterocyclic scaffolds, a common strategy in the construction of kinase inhibitors.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValue
IUPAC Name (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents such as methanol and DMSO
Storage Store in a cool, dry place away from incompatible materials. Hygroscopic.

General Synthetic Strategy: Coupling to a Kinase Scaffold

The primary amino group of cis-3-Amino-2,2-dimethylcyclobutanol is the key functional handle for its incorporation into a kinase inhibitor. A common and effective method for this is nucleophilic aromatic substitution (SNAr) with an electron-deficient heteroaromatic ring, which often forms the core of the kinase inhibitor. A representative generic scaffold for this purpose is a substituted pyrimidine or purine, which are prevalent in many approved kinase inhibitors.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Preparation of the Amine cluster_1 Coupling Reaction cluster_2 Final Product Start cis-3-Amino-2,2-dimethyl- cyclobutanol hydrochloride Base_Treatment Neutralization with Base (e.g., triethylamine, DIPEA) Start->Base_Treatment Step 1 Coupling Nucleophilic Aromatic Substitution (SNAr) Base_Treatment->Coupling Free Amine Scaffold Activated Heteroaromatic Scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Scaffold->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Step 2 Purification Chromatographic Purification (e.g., column chromatography, HPLC) Workup->Purification Final_Product Kinase Inhibitor Precursor Purification->Final_Product

Figure 1: General workflow for the coupling of cis-3-Amino-2,2-dimethylcyclobutanol to a heteroaromatic kinase scaffold.

Detailed Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Precursor

This protocol describes a general procedure for the coupling of this compound to a chloro-substituted heteroaromatic core, a common step in the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAK) or Bruton's tyrosine kinase (BTK).

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable chloro-heteroaromatic scaffold)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and visualization reagents (e.g., UV light, potassium permanganate stain)

Procedure:

  • Preparation of the Free Amine (In Situ):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add the anhydrous solvent (DMF or DMSO, approximately 10-20 mL per mmol of the starting amine).

    • To this suspension, add the base (DIPEA or TEA, 2.0-2.5 eq) dropwise at room temperature.

    • Stir the mixture for 15-30 minutes at room temperature. The hydrochloride salt will react with the base to form the free amine in situ. A clear solution or a fine suspension of the resulting ammonium salt may be observed. The use of a slight excess of base ensures complete neutralization and facilitates the subsequent coupling reaction.

  • Coupling Reaction (SNAr):

    • To the solution/suspension from Step 1, add the chloro-heteroaromatic scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0-1.2 eq).

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific heteroaromatic scaffold and should be determined empirically.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution of lithium chloride (to aid in the removal of DMF/DMSO).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). The choice of solvent may need to be optimized based on the polarity of the product.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution to remove any remaining acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is often effective. The exact eluent system should be determined based on TLC analysis of the crude product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final kinase inhibitor precursor as a solid or oil.

Characterization and Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of signals corresponding to the protons of the heteroaromatic scaffold and the cis-3-amino-2,2-dimethylcyclobutanol moiety. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR Signals corresponding to all carbon atoms in the molecule, confirming the formation of the new C-N bond.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated exact mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Troubleshooting and Scientific Rationale

  • Incomplete Reaction: If the coupling reaction does not go to completion, consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMAc), or employing a catalyst such as palladium in cases of C-N cross-coupling reactions if the SNAr is not effective. The choice of a stronger, non-nucleophilic base like DBU could also be explored.

  • Side Product Formation: The formation of di-substituted products or other side reactions can sometimes occur. Careful control of stoichiometry and reaction temperature is crucial. Purification by preparative HPLC may be necessary to isolate the desired product in high purity.

  • Rationale for Anhydrous Conditions: The use of anhydrous solvents is important to prevent hydrolysis of the chloro-heteroaromatic starting material and to ensure the efficiency of the base.

  • Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is preferred to avoid competition with the primary amine as a nucleophile.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its rigid, stereochemically defined structure allows for the introduction of conformational constraint, a key feature in the design of potent and selective drugs. The straightforward coupling protocols, primarily through nucleophilic aromatic substitution, make it an accessible component for medicinal chemists and drug development professionals. The application of this building block, as guided by the protocols and principles outlined in this document, can significantly contribute to the discovery and development of novel kinase-targeted therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Key Chemical Intermediates for JAK Inhibitor Synthesis.
  • Li, J., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 64, 116764.
  • Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(26), 5369-5389. Available at: [Link]

  • Singh, J., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8083. Available at: [Link]

  • Various Authors. (2016). KR101240882B1 - Azetidine and cyclobutane derivatives as jak inhibitors. Google Patents.

Application Notes & Protocols: Leveraging "cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride" as a Scaffold for Novel Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclobutane Core in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, rigid scaffolds are of particular interest as they can pre-organize appended pharmacophoric groups in a defined three-dimensional space, potentially reducing the entropic penalty upon binding to a biological target. The cyclobutane ring, once underutilized, is now emerging as a valuable scaffold in medicinal chemistry.[1][2] Its unique puckered structure, longer C-C bond lengths compared to more flexible linkers, and relative chemical inertness provide a foundation for developing drug candidates with favorable properties such as enhanced metabolic stability and conformational restriction.[2][3]

This guide focuses on the utility of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride , a bifunctional building block poised for the development of novel ligand libraries. The cis-relationship between the amino and hydroxyl groups on the rigid cyclobutane core offers a distinct spatial arrangement for derivatization, allowing for the creation of diverse chemical entities. The gem-dimethyl substitution is anticipated to provide steric shielding, potentially hindering metabolic degradation and contributing to improved pharmacokinetic properties. This document will provide a comprehensive overview of this scaffold, including its properties, synthetic derivatization protocols, and a case study illustrating its application in the design of kinase inhibitors.

Physicochemical Properties and Design Considerations

The structure of this compound presents two key functional handles for synthetic elaboration: a primary amine and a secondary alcohol. The hydrochloride salt form enhances stability and solubility in polar solvents.

PropertyValueSource
Molecular Formula C₆H₁₄ClNOPubChem CID: 91663854[4]
Molecular Weight 151.64 g/mol PubChem CID: 91663854[4]
Stereochemistry cis-(rel)Vendor Information[4][5]
Functional Groups Primary Amine, Secondary AlcoholN/A
Key Structural Features Puckered cyclobutane ring, gem-dimethyl groupGeneral Knowledge[2]

The fixed cis orientation of the amine and hydroxyl groups constrains the possible vectors for substituent exploration. This rigidity can be highly advantageous in structure-activity relationship (SAR) studies, as it reduces the conformational ambiguity of the resulting ligands.

Synthetic Derivatization Strategies & Protocols

The primary amine and secondary alcohol of the scaffold can be selectively or sequentially functionalized to generate a library of diverse analogs. The following protocols are based on established, robust chemical transformations.

Protocol 1: Amide Bond Formation via Acylation

The primary amine is a potent nucleophile, readily participating in acylation reactions with a variety of carboxylic acid derivatives. This is a fundamental strategy for introducing diverse side chains.

Causality Behind Experimental Choices:

  • Base: The starting material is a hydrochloride salt. A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the ammonium salt, liberating the free, nucleophilic amine.[6]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride and ensure solubility of the reactants.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the acyl chloride, then allowed to warm to room temperature to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (2.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling with Carboxylic Acids using HATU

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that rapidly activates carboxylic acids to form an activated ester, which is then susceptible to nucleophilic attack by the amine.[6]

  • Base: DIPEA is used both to neutralize the starting material and to facilitate the coupling reaction.

  • Solvent: DMF is an excellent solvent for dissolving a wide range of substrates and reagents used in peptide coupling.

Step-by-Step Methodology:

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In another flask, dissolve this compound (1.0 eq) and DIPEA (1.2 eq) in anhydrous DMF (0.2 M).

  • Coupling: Add the pre-activated carboxylic acid solution to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or reverse-phase HPLC.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

The secondary hydroxyl group can be functionalized through etherification, providing another vector for structural diversification. This typically requires deprotonation of the alcohol with a strong base.

Causality Behind Experimental Choices:

  • Protecting Group: To ensure selective O-alkylation, the more nucleophilic amine should first be protected (e.g., as a Boc or Cbz derivative).

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base capable of deprotonating the secondary alcohol to form the corresponding alkoxide.

  • Solvent: Anhydrous THF or DMF is used to solvate the reactants and avoid quenching the strong base.

Step-by-Step Methodology (assuming prior N-protection):

  • Preparation: To a solution of N-protected cis-3-hydroxy-2,2-dimethylcyclobutylamine (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., TFA for Boc, H₂/Pd-C for Cbz).

Visualization of Synthetic Workflows

The following diagrams illustrate the key derivatization pathways for the scaffold.

G scaffold cis-3-Amino-2,2-dimethylcyclobutanol Hydrochloride amide N-Acylated Derivative scaffold->amide Protocol 1 or 2 (R-COCl or R-COOH/HATU) diprotected N-Protected Intermediate scaffold->diprotected Boc₂O or Cbz-Cl dialkylated N,O-Disubstituted Derivative amide->dialkylated Protocol 3 (NaH, R'-X) ether O-Alkylated Derivative (after N-protection) diprotected->ether Protocol 3 (NaH, R'-X)

Caption: Synthetic derivatization pathways from the core scaffold.

Case Study: Design of Novel CDK2 Inhibitors

Background: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.[7] Many CDK2 inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and appended moieties that occupy adjacent hydrophobic pockets. The 2-aminothiazole scaffold is a well-established "hinge-binder" in many kinase inhibitors.[8]

Hypothetical Application: We can hypothesize the use of our cyclobutanol scaffold to present a 2-aminothiazole moiety towards the CDK2 hinge, while using the hydroxyl position to explore interactions with the solvent-exposed region.

G cluster_synthesis Synthetic Strategy cluster_binding Hypothetical Binding Mode in CDK2 start cis-3-Amino-2,2-dimethylcyclobutanol HCl Amine Alcohol step1 N-(2-chlorothiazole) derivative Amide bond formation start:f0->step1 Amide Coupling step2 Final Ligand Suzuki Coupling with R-B(OH)₂ step1->step2 Palladium-catalyzed Cross-Coupling ligand Ligand hinge CDK2 Hinge Region (Leu83) ligand->hinge H-Bonds from Aminothiazole pocket Hydrophobic Pocket ligand->pocket Cyclobutane Core solvent Solvent-Exposed Region ligand->solvent R-group from Suzuki Coupling

Caption: Strategy for synthesizing and targeting CDK2 inhibitors.

Structure-Activity Relationship (SAR) Table

Based on the proposed synthesis, a library of compounds could be generated to probe the SAR.

Compound IDR-Group (from Suzuki Coupling)CDK2 IC₅₀ (nM)Notes
LEAD-001 Phenyl150Initial hit, occupies hydrophobic pocket.
LEAD-002 4-Fluorophenyl125Modest improvement from H-bond acceptor.
LEAD-003 4-Methoxyphenyl250Steric clash or unfavorable electronics.
LEAD-004 Pyridin-4-yl55Potential for H-bond with solvent/protein.
LEAD-005 3-Aminophenyl30Additional H-bond donor improves potency.

This hypothetical data illustrates how the rigid cyclobutane scaffold allows for systematic exploration of a specific region of the binding pocket, leading to rational optimization of inhibitor potency.

Conclusion and Future Directions

"this compound" is a promising and versatile scaffold for modern medicinal chemistry. Its rigid, puckered structure and orthogonally functionalizable groups provide a robust platform for creating conformationally constrained ligands.[2] The protocols outlined in this document offer reliable starting points for the synthesis of diverse compound libraries. As demonstrated in the case study, the defined stereochemistry of this scaffold is particularly valuable for generating clear SAR and for the rational design of potent and selective inhibitors against a range of biological targets, including kinases and integrins.[1][9] Future work could involve the synthesis of the trans-isomer to fully explore the available 3D chemical space and further refine ligand-target interactions.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • Structure–Mechanochemical Activity Relationships for Cyclobutane Mechanophores. Journal of the American Chemical Society.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal C
  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central.
  • Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis.
  • cis-3-amino-2, 2-dimethylcyclobutanol hydrochloride, min 97%, 100 mg.
  • This compound.
  • Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride. Benchchem.
  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

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Application Notes and Protocols: Strategic Functionalization of the Amino Group in cis-3-Amino-2,2-dimethylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a niche structural element, has emerged as a powerful scaffold in contemporary medicinal chemistry.[1] Its unique puckered three-dimensional geometry offers a distinct exit vector for substituents compared to more common cyclic systems, enabling novel interactions with biological targets. Furthermore, the inherent strain of the cyclobutane ring can contribute to favorable conformational preorganization and improved metabolic stability, making it an attractive component in the design of novel therapeutics.[1] cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride is a versatile building block that embodies these desirable characteristics. The presence of a primary amino group and a hydroxyl group on a stereochemically defined cyclobutane core provides a rich platform for chemical diversification, allowing for the systematic exploration of chemical space in drug discovery programs.[2]

This technical guide provides a comprehensive overview of established and field-proven protocols for the selective functionalization of the primary amino group in this compound. The methodologies detailed herein are designed to be robust and reproducible, offering researchers a reliable toolkit for the synthesis of diverse compound libraries.

Preliminary Consideration: Neutralization of the Hydrochloride Salt

cis-3-Amino-2,2-dimethylcyclobutanol is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated ammonium species is not nucleophilic and will not readily participate in the desired functionalization reactions. Therefore, neutralization to the free amine is a critical prerequisite for successful derivatization.

Protocol 1: In Situ Neutralization with a Mild Inorganic Base

This protocol is suitable for reactions that are tolerant of aqueous conditions or where the resulting inorganic salts can be easily removed during work-up.

Rationale: The use of a mild base such as sodium carbonate or potassium phosphate ensures that the pH of the reaction mixture does not become excessively high, which could lead to undesired side reactions involving the hydroxyl group or epimerization of stereocenters.[3]

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and an organic solvent like dichloromethane or ethyl acetate), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of potassium phosphate (K₂HPO₄) dropwise with vigorous stirring.

  • Monitor the pH of the aqueous layer using pH paper or a pH meter, continuing the addition of the basic solution until a pH of 8-9 is achieved.

  • Separate the organic layer.

  • Extract the aqueous layer with the chosen organic solvent (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine. The crude product is often of sufficient purity to be used directly in the subsequent functionalization step.

Protocol 2: Anhydrous Neutralization with an Organic Base

This protocol is recommended for moisture-sensitive reactions.

Rationale: Triethylamine (TEA) is a commonly used organic base that acts as an acid scavenger, neutralizing the HCl without introducing water into the reaction system.[4] An excess of TEA is often used to drive the equilibrium towards the free amine.

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 - 1.5 eq) dropwise to the suspension with stirring.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of triethylammonium chloride, a white precipitate, is often observed.

  • The resulting mixture containing the free amine can typically be used directly in the subsequent reaction. Alternatively, the precipitate can be filtered off, and the filtrate containing the free amine can be used.

Core Functionalization Strategies for the Amino Group

The nucleophilic primary amino group of cis-3-Amino-2,2-dimethylcyclobutanol can be readily functionalized through a variety of standard organic transformations. The following sections detail protocols for common and high-yielding derivatizations.

Acylation: Formation of Amides

Acylation of the amino group to form a stable amide linkage is one of the most fundamental and reliable functionalization reactions.[5]

Rationale: The reaction of a primary amine with an acyl chloride or an acid anhydride is a rapid and generally high-yielding process. The choice of base is critical to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amino_Alcohol_HCl cis-3-Amino-2,2-dimethyl- cyclobutanol HCl Reaction_Vessel Anhydrous Solvent (e.g., DCM, THF) 0 °C to RT Amino_Alcohol_HCl->Reaction_Vessel Acyl_Chloride Acyl Chloride (R-COCl) or Acid Anhydride Acyl_Chloride->Reaction_Vessel Base Base (e.g., TEA, Pyridine) Base->Reaction_Vessel Aqueous_Workup Aqueous Wash (e.g., sat. NaHCO₃, brine) Reaction_Vessel->Aqueous_Workup Reaction Completion Drying Drying (Na₂SO₄) Aqueous_Workup->Drying Purification Chromatography or Recrystallization Drying->Purification Amide_Product N-Acylated Product Purification->Amide_Product

Caption: Workflow for the acylation of the amino group.

Step-by-Step Protocol for Acylation:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Solvent Anhydrous DCM, THF, ACNAprotic solvents to prevent hydrolysis of the acylating agent.
Base Triethylamine, Pyridine, DIPEATo neutralize the HCl byproduct and drive the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Stoichiometry Acylating agent (1.0-1.2 eq)A slight excess of the acylating agent ensures full conversion of the amine.
Sulfonylation: Synthesis of Sulfonamides

The formation of a sulfonamide linkage provides a chemically robust and metabolically stable functional group commonly employed in medicinal chemistry.

Rationale: Similar to acylation, sulfonylation proceeds via the reaction of the free amine with a sulfonyl chloride. The resulting sulfonamide is a key pharmacophore in many approved drugs.[6]

Step-by-Step Protocol for Sulfonylation:

  • Suspend this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and pyridine.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterConditionRationale
Solvent Pyridine, DCM/PyridinePyridine acts as both a solvent and a base.
Base PyridineEffectively scavenges the HCl generated.
Temperature 0 °C to Room TemperatureControlled addition at low temperature is crucial for selectivity and to manage the reaction's exothermicity.
Stoichiometry Sulfonyl chloride (1.0-1.2 eq)A slight excess ensures complete consumption of the starting amine.
N-Alkylation: Introduction of Alkyl and Aryl Substituents

Direct alkylation of the amino group can be achieved using alkyl halides, though care must be taken to control the degree of alkylation.

Rationale: Primary amines can be alkylated by alkyl halides through an Sɴ2 reaction. A significant challenge is over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[7][8] To favor mono-alkylation, a large excess of the amine can be used, or a bulky alkylating agent can be employed.

alkylation_logic Start Functionalization Goal: Mono-N-Alkylation Decision Nature of Alkylating Agent? Start->Decision Simple_Alkyl_Halide Simple Alkyl Halide (e.g., MeI, BnBr) Decision->Simple_Alkyl_Halide Primary/Secondary Bulky_Alkyl_Halide Bulky Alkyl Halide or Less Reactive Electrophile Decision->Bulky_Alkyl_Halide Sterically Hindered Reductive_Amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) Decision->Reductive_Amination Alternative Strategy Outcome1 Risk of Over-alkylation (secondary, tertiary amine formation) Simple_Alkyl_Halide->Outcome1 Outcome2 Favors Mono-alkylation Bulky_Alkyl_Halide->Outcome2 Outcome3 Controlled Mono-alkylation Reductive_Amination->Outcome3

Caption: Decision logic for N-alkylation strategy.

Step-by-Step Protocol for Mono-N-Alkylation:

  • To a solution of the free cis-3-Amino-2,2-dimethylcyclobutanol (generated from the hydrochloride salt, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the alkyl halide (0.9-1.0 eq) to favor mono-alkylation.

  • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Reductive Amination: A Versatile Route to Secondary and Tertiary Amines

Reductive amination is a powerful and highly versatile method for the controlled synthesis of secondary and tertiary amines.[9][10]

Rationale: This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction.[9] The use of mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is crucial as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[10]

Step-by-Step Protocol for Reductive Amination:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Add a few drops of acetic acid to catalyze imine formation (to pH 5-6).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Solvent DCE, Methanol, THFSolvents that are compatible with both the imine formation and reduction steps.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce the iminium ion.
Catalyst Acetic AcidCatalyzes the dehydration step to form the iminium ion.
Temperature Room TemperatureGenerally sufficient for both steps of the reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The protocols outlined in this guide provide a robust foundation for the selective functionalization of its primary amino group through acylation, sulfonylation, N-alkylation, and reductive amination. The choice of a specific functionalization strategy will depend on the desired properties of the final compound and its intended biological target. Careful consideration of the reaction conditions, particularly the initial neutralization of the hydrochloride salt, is paramount for achieving high yields and purity.

References

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? [Online discussion]. Available at: [Link][3]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][7]

  • YouTube. (2020). Alkylation of Amines, Part 3: with Alcohols. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link][12]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? [Online discussion]. Available at: [Link][4]

  • YouTube. (2022). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link][5]

  • PubMed Central (PMC). (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link][1]

  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link][13]

  • White Rose Research Online. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Retrieved from [Link][15]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b.... Retrieved from [Link][9]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link][10]

  • PubChem. (n.d.). cis-3-Amino-1,3-dimethyl-cyclobutanol. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link][6]

  • National Institutes of Health (NIH). (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link][2]

  • PubMed Central (PMC). (n.d.). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • National Institutes of Health (NIH). (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized amino acid complexation to a cobalt(III) complex.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,2-dimethylcyclobutanol. Retrieved from [Link]

  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of cis-2-amino-3,3-dimethyl-1-indanol as an efficient chiral auxiliary to the asymmetric Ireland-Claisen rearrangement.... Retrieved from [Link]

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Troubleshooting & Optimization

Stability and degradation of "cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place. Based on data for similar cyclobutane derivatives, storage at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[1] The hydrochloride salt form is generally more stable than the free base, but proper storage is still crucial.

Q2: Is this compound hygroscopic?

Q3: What solvents are recommended for dissolving this compound?

A3: As a hydrochloride salt of an amino alcohol, this compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in aprotic polar solvents like DMSO and DMF should also be good. For non-polar solvents like hexane or toluene, solubility is expected to be low. Always perform a small-scale solubility test before preparing a stock solution.

Q4: What are the potential degradation pathways for this compound?

A4: The primary points of instability in this compound are the cyclobutane ring and the amino and alcohol functional groups.

  • Ring Strain: Four-membered rings, like cyclobutane, possess significant ring strain. Under certain conditions, such as elevated temperatures or in the presence of certain reagents, ring-opening can occur.[2]

  • Oxidation: The secondary alcohol is susceptible to oxidation to a ketone, and the amino group can also undergo oxidation.

  • Isomerization: Although less common under normal storage conditions, the cis-isomer could potentially isomerize to the more stable trans-isomer, especially if subjected to harsh conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in LC-MS or NMR analysis. Degradation of the starting material.1. Verify the purity of the starting material: Run a fresh analysis of your stored compound. 2. Look for signs of oxidation: Check for a mass corresponding to the oxidized ketone product. 3. Consider ring-opening: Look for masses that would indicate a cleaved cyclobutane ring.
Poor or inconsistent reaction yield. The compound may have degraded in solution.1. Prepare fresh solutions: Do not use old stock solutions, especially if they have been stored at room temperature. 2. Control the reaction temperature: Avoid excessive heat, which can promote degradation. 3. Use an inert atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under nitrogen or argon.
Difficulty in achieving complete dissolution. The compound may have absorbed moisture, affecting its solubility characteristics.1. Dry the compound: Dry a small amount of the compound under vacuum before attempting to dissolve it. 2. Use a co-solvent: If solubility in your primary solvent is an issue, consider adding a small amount of a more polar co-solvent.

Experimental Workflows and Diagrams

To assist in your experimental design and troubleshooting, the following diagrams illustrate the structure of the compound and a conceptual workflow for assessing its stability.

Chemical Structure

cluster_0 This compound C1 C C2 C C1->C2 O OH C1->O C3 C C2->C3 C5 CH3 C2->C5 C6 CH3 C2->C6 C4 C C3->C4 N NH3+ C3->N C4->C1 Cl Cl-

Caption: Chemical structure of this compound.

Conceptual Degradation Pathways

start cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride oxidation Oxidation start->oxidation [O] ring_opening Ring Opening start->ring_opening Heat/Stress isomerization Isomerization start->isomerization Harsh Conditions ketone Ketone Product oxidation->ketone cleaved_product Ring-Opened Product ring_opening->cleaved_product trans_isomer trans-Isomer isomerization->trans_isomer

Caption: Potential degradation pathways of the compound.

Workflow for Stability Assessment

start Receive/Synthesize Compound initial_analysis Initial Analysis (LC-MS, NMR) - Establish baseline purity start->initial_analysis stress_conditions Subject to Stress Conditions (e.g., Heat, Light, pH variation) initial_analysis->stress_conditions time_point_analysis Analyze at Time Points (e.g., 1, 3, 7 days) stress_conditions->time_point_analysis compare_results Compare with Initial Analysis time_point_analysis->compare_results identify_degradants Identify Degradation Products compare_results->identify_degradants end Determine Stability Profile identify_degradants->end

Caption: A general workflow for assessing compound stability.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Available at: [Link]

  • This compound - oakwoodchemical.com. Available at: [Link]

  • This compound - chembk.com. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your reaction conditions for improved yield, purity, and stereoselectivity.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor cis to trans Ratio)

Question: My reaction is yielding a significant amount of the trans-isomer, leading to difficult purification and low yield of the desired cis-product. What factors control the stereoselectivity of this reduction?

Answer: Achieving high cis-diastereoselectivity in the reduction of a 3-substituted cyclobutanone precursor is a common and critical challenge. The stereochemical outcome is primarily dictated by the steric hindrance around the carbonyl group and the choice of reducing agent and solvent.

The generally accepted mechanism involves the preferential attack of the hydride from the less sterically hindered face of the cyclobutanone ring. In the case of a 2,2-dimethyl substituted cyclobutanone, the approach of the reducing agent is directed to the face opposite the bulky dimethyl group, leading to the desired cis-product. However, several factors can compromise this selectivity:

  • Reducing Agent: While sodium borohydride (NaBH₄) is a common choice for its mildness and selectivity, more sterically demanding reducing agents can enhance cis-selectivity. Consider using lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents have a larger steric profile, which amplifies the preference for attack from the less hindered face.

  • Temperature: Lowering the reaction temperature is often crucial for improving diastereoselectivity.[1] Performing the reduction at temperatures ranging from -25°C to 5°C can significantly favor the formation of the cis-isomer by reducing the kinetic energy of the reactants and allowing for greater discrimination between the two faces of the carbonyl.[1]

  • Solvent: The choice of solvent can influence the effective size of the reducing agent and the conformation of the substrate. Tetrahydrofuran (THF) is often a suitable solvent for these reductions.[1] Protic solvents like methanol or ethanol can sometimes lead to decreased selectivity.[1]

Issue 2: Incomplete Reaction or Low Conversion Rate

Question: My reaction is stalling, and I'm observing a significant amount of unreacted starting material even after extended reaction times. What could be causing this?

Answer: Incomplete conversion can stem from several factors, ranging from reagent purity to reaction setup.

  • Reagent Quality: Ensure that your reducing agent is fresh and has been stored under appropriate anhydrous conditions. Hydride reagents are sensitive to moisture and can decompose over time, leading to reduced activity.

  • Solvent Purity: The presence of water in the reaction solvent can quench the hydride reagent, leading to incomplete reduction. Always use anhydrous solvents for these reactions.

  • Reaction Temperature: While low temperatures are beneficial for selectivity, they can also slow down the reaction rate. A balance must be struck. If the reaction is too slow at very low temperatures, consider starting the reaction at a lower temperature (e.g., -25°C) and then allowing it to slowly warm to a slightly higher temperature (e.g., 0°C or room temperature) to ensure completion.[1]

  • Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used. Typically, 1.5 to 2.0 equivalents are employed to drive the reaction to completion.

Issue 3: Formation of Ring-Opened Byproducts

Question: I am observing byproducts that appear to be the result of ring-opening of the cyclobutane ring. Why is this happening and how can I prevent it?

Answer: The cyclobutane ring is inherently strained, although less so than cyclopropane.[2][3] Under certain conditions, particularly harsh acidic or basic conditions or in the presence of certain transition metals, ring-opening can occur.[2][3]

  • pH Control: During workup and purification, avoid exposing the product to strong acids or bases for prolonged periods. The hydrochloride salt formation should be conducted under controlled conditions.

  • Catalyst Choice (if applicable): If any steps in your synthesis involve transition metal catalysts (e.g., for hydrogenation), be mindful that some catalysts can promote ring-opening.[2] Careful screening of catalysts and reaction conditions is necessary.

  • Thermal Stability: Avoid excessive temperatures during purification steps like distillation, as this can also promote ring strain-driven decomposition pathways.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What is a typical synthetic route for this compound?

A1: A common approach involves the stereoselective reduction of a 3-amino-2,2-dimethylcyclobutanone precursor. This precursor can be synthesized through various methods, including [2+2] cycloadditions.[4][5] Once the ketone is obtained, a diastereoselective reduction, often with a hydride reagent, yields the cis-cyclobutanol. The final step is the formation of the hydrochloride salt.

Q2: How can I purify the final product?

A2: Purification of this compound is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent such as ethyl acetate or diethyl ether. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the crystallization of the pure hydrochloride salt.

Q3: What are the safety considerations when working with hydride reducing agents?

A3: Hydride reducing agents like sodium borohydride and especially L-Selectride® are reactive and require careful handling.

  • They react violently with water and protic solvents to release hydrogen gas, which is flammable.

  • Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Quench any excess reagent carefully and slowly with a suitable quenching agent (e.g., dropwise addition of ethyl acetate or a saturated aqueous solution of ammonium chloride at low temperature).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How is the hydrochloride salt typically formed?

A4: The hydrochloride salt is generally formed by dissolving the free base (cis-3-Amino-2,2-dimethylcyclobutanol) in a suitable solvent, such as isopropanol or ethyl acetate, and then adding a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) until the desired pH is reached. The salt will then typically precipitate out of the solution and can be collected by filtration.

Q5: Are there alternative methods for synthesizing cyclobutane rings?

A5: Yes, there are several methods for constructing cyclobutane rings.[4][5] Besides the common [2+2] cycloaddition reactions, other methods include ring expansions of cyclopropanes and ring contractions of larger rings like pyrrolidines.[6] The choice of method depends on the desired substitution pattern and stereochemistry.

III. Optimized Experimental Protocol

The following is a generalized, optimized protocol for the diastereoselective reduction step. It is crucial to adapt this protocol based on your specific substrate and laboratory conditions.

Diastereoselective Reduction of 3-Amino-2,2-dimethylcyclobutanone Precursor
ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄) or L-Selectride®NaBH₄ is a good starting point; L-Selectride® can offer higher cis-selectivity.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and generally provides good selectivity.[1]
Temperature -25°C to 5°CLower temperatures enhance diastereoselectivity.[1]
Stoichiometry 1.5 - 2.0 equivalents of reducing agentEnsures complete conversion of the starting material.
Workup Slow addition of saturated aq. NH₄ClControlled quenching of excess hydride.
Step-by-Step Methodology
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 3-amino-2,2-dimethylcyclobutanone precursor in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to the desired temperature (e.g., -25°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Reducing Agent: Slowly add the reducing agent (either as a solid in portions or as a solution in anhydrous THF) to the stirred solution, maintaining the internal temperature below the target maximum.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture while maintaining a low temperature to quench the excess hydride.

  • Extraction: Allow the mixture to warm to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) and separate the layers. Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cis-3-Amino-2,2-dimethylcyclobutanol.

  • Salt Formation and Purification: Proceed with hydrochloride salt formation and recrystallization as described in the FAQs.

IV. Visualizing the Workflow

Troubleshooting Low Diastereoselectivity

G start Low cis:trans Ratio Observed check_temp Is the reaction temperature ≤ 0°C? start->check_temp lower_temp Action: Lower temperature to -25°C to 5°C check_temp->lower_temp No check_reagent What is the reducing agent? check_temp->check_reagent Yes lower_temp->check_reagent nabh4 NaBH₄ check_reagent->nabh4 selectride L/K-Selectride® check_reagent->selectride consider_selectride Action: Consider using a bulkier hydride (e.g., L-Selectride®) nabh4->consider_selectride check_solvent Is the solvent anhydrous THF? selectride->check_solvent consider_selectride->check_solvent change_solvent Action: Switch to anhydrous THF check_solvent->change_solvent No optimized Optimized for cis-selectivity check_solvent->optimized Yes change_solvent->optimized

Caption: Decision tree for troubleshooting low cis-selectivity.

V. References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Sci-Hub. Available at: [Link]

  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. Available at: [Link]

  • Synthesis method of trans-3-aminobutanol. Google Patents. Available at:

  • Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]

  • What reactions can cyclobutanol participate in? BTC. Available at: [Link]

  • Reactions of cyclopropane and Cyclobutane. Pharmaacademias. Available at: [Link]

  • Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents. Available at:

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents. Available at:

  • cis-3-amino-2, 2-dimethylcyclobutanol hydrochloride, min 97%, 100 mg. Acros Organics. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • cis-3-Amino-1,3-dimethyl-cyclobutanol. PubChem. Available at: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journals. Available at: [Link]

  • 3-Amino-2,2-dimethylcyclobutanol. PubChem. Available at: [Link]

  • Specifications of this compound. Capot Chemical. Available at: [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]

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Technical Support Center: Synthesis of Strained Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclobutane rings, foundational scaffolds in numerous natural products and pharmaceuticals, presents a significant synthetic challenge due to inherent ring strain.[1][2][3] This strain, a combination of bond angle distortion and eclipsing interactions, makes these four-membered rings both synthetically challenging to construct and highly valuable as reactive intermediates.[2][4][5][6] This technical guide provides troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable motifs.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of strained cyclobutane rings, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired [2+2] Cycloaddition Product

Question: My [2+2] photocycloaddition reaction is not yielding the expected cyclobutane product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a [2+2] cycloaddition, a primary method for cyclobutane synthesis, can stem from several factors related to reaction conditions and substrate reactivity.[7][8]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Photoexcitation Photochemical [2+2] cycloadditions require one of the alkene partners to be in an excited state to overcome the high energy barrier of this thermally forbidden process.[9][10]Verify Light Source: Ensure the wavelength of your UV lamp is appropriate for the substrate's absorbance maximum. Sensitizers: For substrates that do not absorb UV light efficiently, consider using a triplet sensitizer like acetone or benzophenone to facilitate intersystem crossing and population of the reactive triplet state.[2]
Unfavorable Substrate Electronics The efficiency of [2+2] cycloadditions can be highly dependent on the electronic nature of the reacting alkenes. Electron-rich and electron-poor alkenes often react more readily.[7]Modify Substrates: If possible, introduce electron-withdrawing or electron-donating groups to your alkene substrates to promote the reaction.
Reversibility of the Reaction While photochemical [2+2] cycloadditions are often irreversible because the product lacks the necessary chromophore to absorb light, thermal [2+2] cycloadditions can be reversible.[9][11]Optimize Temperature: For thermal reactions, carefully control the temperature to favor the product. Lower temperatures can sometimes prevent retro-cycloaddition.
Competing Side Reactions Dimerization of one of the starting materials or other unintended photochemical reactions can compete with the desired cycloaddition.[11]Adjust Concentration: Lowering the concentration of the reactants can sometimes disfavor bimolecular side reactions. Use of Catalysts: Transition metal catalysts, such as copper(I) or ruthenium complexes, can mediate [2+2] cycloadditions under milder conditions and with greater selectivity, minimizing side products.[12][13]
Issue 2: Poor Regio- or Stereoselectivity in the Cyclobutane Product

Question: My [2+2] cycloaddition is producing a mixture of regioisomers (head-to-head vs. head-to-tail) and/or diastereomers. How can I improve the selectivity?

Answer:

Controlling the regio- and stereochemistry of [2+2] cycloadditions is a common challenge. The outcome is often influenced by a subtle interplay of steric and electronic factors.[14]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Lack of Directing Groups The absence of bulky or electronically directing substituents on the alkene partners can lead to a lack of selectivity.Introduce Directing Groups: The use of chiral auxiliaries or catalysts can enforce a specific approach of the reactants, leading to higher selectivity.[15]
Stepwise vs. Concerted Mechanism While some [2+2] cycloadditions proceed through a concerted mechanism, many occur in a stepwise fashion involving a diradical or zwitterionic intermediate. Rotation around single bonds in these intermediates can lead to a loss of stereochemical information.[2]Solvent Effects: The polarity of the solvent can influence the lifetime and nature of the intermediate. Experiment with a range of solvents to see if selectivity can be improved. Catalyst Control: Certain transition metal catalysts can promote a more concerted pathway or control the stereochemistry of the intermediate.[16][17]
Intramolecular Reactions For intramolecular [2+2] cycloadditions, the length and flexibility of the tether connecting the two alkenes play a crucial role in determining the stereochemical outcome.[11][18]Tether Modification: If feasible, modify the length or rigidity of the tether to favor the formation of the desired diastereomer.

Troubleshooting Workflow for Poor Selectivity

Caption: A decision tree for troubleshooting poor selectivity.

Issue 3: Difficulty in Purifying the Strained Cyclobutane Product

Question: I'm struggling to purify my cyclobutane product. It seems to be unstable on silica gel. What are my options?

Answer:

The inherent strain in cyclobutane rings can make them susceptible to ring-opening or rearrangement, especially under acidic conditions, such as on standard silica gel.[4]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Acidity of Silica Gel The acidic nature of standard silica gel can catalyze the decomposition of sensitive cyclobutane products.Use Neutralized Silica: Treat silica gel with a base like triethylamine before use. Alternative Stationary Phases: Consider using alumina (neutral or basic) or Florisil for chromatography.
Thermal Instability Some highly strained cyclobutanes can be thermally labile.Low-Temperature Purification: Perform chromatography and solvent removal at reduced temperatures.
Product Volatility Small cyclobutane derivatives can be volatile, leading to loss of product during solvent evaporation.Careful Solvent Removal: Use a rotary evaporator with a cold trap and avoid high vacuum or excessive heat. Distillation: For thermally stable and volatile products, distillation can be an effective purification method.[19]

Frequently Asked Questions (FAQs)

Q1: What is "ring strain" and why is it important in cyclobutane synthesis?

A1: Ring strain in cyclobutanes arises from the deviation of the C-C-C bond angles (ideally 90° in a planar ring) from the preferred tetrahedral angle of 109.5° for sp³ hybridized carbons, as well as from torsional strain due to eclipsing hydrogen atoms.[6] Cyclobutane adopts a puckered or "butterfly" conformation to partially alleviate this torsional strain.[20] The strain energy of cyclobutane is approximately 26.3 kcal/mol.[20][21] This high strain energy makes the synthesis of cyclobutanes challenging but also makes them useful synthetic intermediates, as the release of this strain can be a powerful driving force for subsequent reactions.[2][4]

Q2: Besides [2+2] cycloadditions, what are other common methods for synthesizing cyclobutane rings?

A2: While [2+2] cycloadditions are the most direct route, other methods include:

  • Ring-Closing Metathesis (RCM): Although more commonly used for 5- to 7-membered rings, RCM can be employed to form cyclobutene derivatives.[22][23] The reaction proceeds through a metallacyclobutane intermediate.[23][24]

  • Strain-Release-Driven Ring-Opening: Highly strained systems like bicyclo[1.1.0]butanes can undergo ring-opening reactions to form functionalized cyclobutanes and cyclobutenes.[25]

  • Intramolecular Cyclization: Methods such as the copper-hydride catalyzed intramolecular hydroalkylation of halide-tethered styrenes can produce enantioenriched cyclobutanes.[13]

Q3: How can I characterize my strained cyclobutane product to confirm its structure?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of cyclobutane derivatives:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts and coupling constants of the ring protons in ¹H NMR can provide valuable information about the stereochemistry. The puckered nature of the ring often leads to complex coupling patterns. ¹³C NMR can confirm the presence of the four-membered ring.

  • Infrared (IR) Spectroscopy: The C-H stretching frequencies in the IR spectrum can sometimes be indicative of a strained ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.[26]

Q4: Are there any enzymatic methods for synthesizing strained cyclobutanes?

A4: Yes, the field of biocatalysis is emerging as a powerful tool for constructing strained rings. Recently, engineered heme proteins have been shown to catalyze the formation of chiral bicyclobutanes, one of the most strained four-membered systems, with high efficiency and selectivity.[5] This approach offers a sustainable alternative to traditional chemical methods.[5]

Synthetic Strategy Overview

G a [2+2] Cycloaddition e Low Yield a->e f Poor Selectivity a->f b Ring-Closing Metathesis b->e c Strain-Release Ring Opening c->f d Intramolecular Cyclization d->f i Photocatalysis/Sensitizers e->i Address j Chiral Catalysts/Auxiliaries f->j Address g Purification Issues k Alternative Chromatography g->k Address h Characterization l NMR, MS, X-ray h->l Address

Caption: Relationship between synthetic methods, challenges, and solutions.

References

  • The Unique Reactivity of Strained Four-Membered Rings: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac. Benchchem.
  • Enzymatic Construction of Highly Strained Carbocycles. PMC - NIH.
  • Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC - NIH.
  • Intramolecular [2+2] cycloaddition of 1 to form 2.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
  • Attractive natural products with strained cyclopropane and/or cyclobutane ring systems.
  • Cyclobutanes in Organic Synthesis. Baran Lab.
  • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
  • Ring-closing met
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures.
  • Cyclobutane synthesis. Organic Chemistry Portal.
  • Ring Closing Met
  • Cyclobutane Synthesis Methods Review. Scribd.
  • Process for the recovery and purification of cyclobutanone.
  • Enantioselective Synthesis of Cyclobutanes. ChemistryViews.
  • Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society.
  • Organometallic Chemistry - Ring Closing Metathesis Reaction. Anybody reckon they can help out with a mechanism?/How to solve these bastards?. Reddit.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing).

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Technical Support Center: Purification of Diastereomeric Aminocyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diastereomeric aminocyclobutanols. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the challenging task of separating these closely related stereoisomers. Aminocyclobutanol moieties are critical components in many pharmaceutical compounds, and achieving high diastereomeric purity is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] This resource combines theoretical principles with practical, field-proven insights to help you navigate the complexities of diastereomer separation.

Troubleshooting Guide: Common Issues in Diastereomeric Aminocyclobutanols Separation

This section addresses specific problems you may encounter during your purification process, offering step-by-step solutions and the scientific reasoning behind them.

Problem 1: Poor or No Separation of Diastereomers on a Silica Gel Column

Question: I'm running a flash column on silica gel to separate my diastereomeric aminocyclobutanols, but they are co-eluting. My TLC analysis showed some separation, but the column is failing to resolve them. What should I do?

Answer: This is a common and frustrating issue. The slight difference in polarity between diastereomers can make their separation on standard silica gel challenging.[5] Here’s a systematic approach to troubleshoot this problem:

Step 1: Re-evaluate Your Mobile Phase.

  • Causality: The choice of eluent is critical. A solvent system that gives a good separation on TLC (with an Rf value for the lower spot ideally between 0.2 and 0.3) may not directly translate to a preparative column due to differences in loading and column packing.

  • Actionable Advice:

    • Systematically screen solvent systems. Don't just rely on the standard ethyl acetate/hexane system. Experiment with different solvent mixtures. For aminocyclobutanols, which have both a polar alcohol and a basic amine group, consider eluents that can interact differently with these functionalities. Try incorporating solvents like dichloromethane, diethyl ether, or even small percentages of methanol or isopropanol (e.g., 1%) to sharpen the bands.[5]

    • Consider a gradient elution. Instead of an isocratic (constant solvent ratio) elution, a shallow gradient can often improve the separation of closely eluting compounds.[6] Start with a less polar mixture and gradually increase the polarity. This can help to sharpen the peak of the second eluting diastereomer.

Step 2: Optimize Column Parameters.

  • Causality: The physical parameters of your column play a significant role in resolution.

  • Actionable Advice:

    • Use a longer and narrower column. This increases the number of theoretical plates and provides more opportunities for the diastereomers to separate.

    • Ensure proper column packing. An improperly packed column with channels or cracks will lead to poor separation. Use a consistent slurry packing method.

    • Reduce the sample load. Overloading the column is a common cause of co-elution. As a rule of thumb, for a challenging separation, the sample load should be about 1-2% of the silica gel weight.

Step 3: Consider a Different Stationary Phase.

  • Causality: If silica gel isn't providing the necessary selectivity, a different stationary phase might be required.

  • Actionable Advice:

    • Reverse-phase chromatography: For more polar aminocyclobutanols, a C18 reverse-phase column with a mobile phase like water/acetonitrile or water/methanol might provide better separation.[7]

    • Other normal-phase columns: Consider using alumina (which has different acidity and polarity compared to silica) or a bonded-phase column like diol or cyano.[8]

Problem 2: Low Yield After Column Chromatography

Question: I managed to separate my diastereomers, but my overall yield is very low. Where could my compound be going?

Answer: Low recovery can be attributed to several factors, from compound instability to issues with the chromatographic process itself.

Step 1: Assess Compound Stability on Silica Gel.

  • Causality: The acidic nature of silica gel can cause degradation of sensitive compounds, including some amines and alcohols.[9]

  • Actionable Advice:

    • Run a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking, your compound is likely degrading.

    • Deactivate the silica gel. You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine (or another base) in your mobile phase. A common practice is to use a mobile phase containing 0.1-1% triethylamine.

Step 2: Check for Irreversible Adsorption.

  • Causality: Highly polar compounds can sometimes bind irreversibly to the stationary phase.

  • Actionable Advice:

    • Flush the column with a very polar solvent. After your run, flush the column with a solvent like methanol or a mixture of dichloromethane and methanol to see if you can recover any retained material.

    • Modify the mobile phase. Adding a small amount of a competitive binder, like an amine for a basic compound, can help prevent strong, irreversible binding.

Step 3: Evaluate Your Workup and Fraction Collection.

  • Causality: Compound loss can occur during the steps before and after the actual chromatography.

  • Actionable Advice:

    • Ensure complete extraction. Make sure your compound has been fully extracted from the reaction mixture before loading it onto the column.

    • Monitor elution carefully. Use a sensitive detection method (e.g., TLC of every few fractions, UV lamp if applicable) to avoid discarding fractions containing your product.

    • Be mindful of volatility. If your aminocyclobutanol is somewhat volatile, be careful during solvent evaporation. Use a rotary evaporator at a moderate temperature and vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating diastereomers?

A1: Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical and chemical properties.[7][10] This difference, however subtle, in properties like polarity, solubility, and crystal lattice energy is what allows for their separation by techniques such as chromatography and crystallization.[7][11]

Q2: When should I consider crystallization over chromatography for separating diastereomeric aminocyclobutanols?

A2: Crystallization can be a very effective and scalable method for separating diastereomers, especially if one diastereomer preferentially crystallizes from a particular solvent system.[11] Consider crystallization when:

  • You are working on a large scale where chromatography would be impractical.

  • One of your diastereomers is a crystalline solid.

  • You can find a solvent system where the two diastereomers have significantly different solubilities. Fractional crystallization, where the less soluble diastereomer crystallizes out first, can be a powerful purification technique.[12]

Q3: Can I use a chiral resolving agent to separate my diastereomeric aminocyclobutanols?

A3: Chiral resolving agents are typically used to separate enantiomers.[13][14][15] The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers, which can then be separated. Since you already have a mixture of diastereomers, you do not need to introduce another chiral center to facilitate separation. However, in some complex cases, derivatizing the diastereomers with an achiral agent could potentially exaggerate the physical differences between them, making separation easier.

Q4: What is Crystallization-Induced Diastereomer Transformation (CIDT), and can it be applied to aminocyclobutanols?

A4: Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique that allows for the conversion of an unwanted diastereomer into the desired one in situ, potentially leading to a theoretical yield of up to 100%.[16] This process requires that the diastereomers can equilibrate in solution. For aminocyclobutanols, this would likely necessitate a reversible reaction or a mobile stereocenter. If a synthetic route to aminocyclobutanols involves an intermediate with an epimerizable center, CIDT could be a highly efficient purification strategy.[16]

Experimental Protocol: Column Chromatography of Diastereomeric Aminocyclobutanols

This protocol provides a general workflow for the separation of diastereomeric aminocyclobutanols using flash column chromatography.

1. Analytical TLC Method Development:

  • Dissolve a small amount of the crude diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate in various solvent systems. Start with common mixtures like ethyl acetate/hexanes and dichloromethane/methanol.
  • The ideal solvent system will show two distinct spots with a clear separation (a difference in Rf of at least 0.1 is desirable) and an Rf of the lower spot around 0.2-0.3.
  • Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amine).

2. Column Preparation:

  • Select a glass column of appropriate size for your sample amount.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column, avoiding air bubbles.
  • Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the silica gel.
  • Equilibrate the column by running the mobile phase through it until the packing is stable.

3. Sample Loading:

  • Dissolve the crude aminocyclobutanol mixture in a minimal amount of the mobile phase or a more polar solvent that will be miscible with the mobile phase.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from your TLC analysis.
  • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity.
  • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the expected separation.
  • Monitor the elution by TLC analysis of the collected fractions.

5. Isolation of Pure Diastereomers:

  • Combine the fractions containing each pure diastereomer.
  • Remove the solvent using a rotary evaporator.
  • Determine the yield and characterize the purified diastereomers by appropriate analytical techniques (e.g., NMR, mass spectrometry).

Visualization of the Purification Workflow

Diastereomer_Separation_Workflow start Crude Mixture of Diastereomeric Aminocyclobutanols method_selection Method Selection start->method_selection chromatography Column Chromatography method_selection->chromatography Small scale or difficult separation crystallization Crystallization method_selection->crystallization Large scale or crystalline solid tlc TLC Method Development chromatography->tlc solubility_screen Solubility Screening crystallization->solubility_screen column_prep Column Preparation & Sample Loading tlc->column_prep elution Elution & Fraction Collection column_prep->elution analysis Purity Analysis (TLC, NMR, etc.) elution->analysis pure_diastereomer_1 Pure Diastereomer 1 analysis->pure_diastereomer_1 pure_diastereomer_2 Pure Diastereomer 2 analysis->pure_diastereomer_2 fractional_cryst Fractional Crystallization solubility_screen->fractional_cryst filtration Filtration fractional_cryst->filtration filtration->pure_diastereomer_1 mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor recrystallization Recrystallization (if necessary) mother_liquor->recrystallization recrystallization->pure_diastereomer_2

Caption: Workflow for the separation of diastereomeric aminocyclobutanols.

Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Flash Column Chromatography Widely applicable, good for small to medium scales, can separate compounds with small polarity differences.Can be time-consuming, requires significant solvent volumes, potential for sample degradation on the stationary phase.[9]Initial purification of small to medium quantities (mg to g scale) of diastereomeric mixtures.
Preparative HPLC High resolution, automated, good for difficult separations.[12][17]Expensive equipment and columns, limited sample capacity, requires method development.Purification of high-value compounds, final purification step to achieve high purity, and for very challenging separations.
Fractional Crystallization Scalable, cost-effective for large quantities, can yield very pure material.[10][11]Only applicable to crystalline solids, requires significant solubility differences between diastereomers, can be labor-intensive to optimize.Large-scale purification (g to kg scale) where one diastereomer is significantly less soluble.
Supercritical Fluid Chromatography (SFC) Fast separations, uses less organic solvent, good for preparative scale.Requires specialized equipment.A greener alternative to preparative HPLC for a range of polarities.

References

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Reddit. (2024). Help with separation of diastereomers. [Link]

  • Waters. (n.d.). Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2018). Help separating diastereomers with very similar Rf. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2322. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Gotor-Gotor, A., & García-Moreno, M. I. (2011). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 18(23), 3496-3515. [Link]

  • ResearchGate. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]

  • ResearchGate. (n.d.). Direct Crystallization of Enantiomers and Dissociable Diastereomers. [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]

  • YouTube. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds![Link]

  • Diva-Portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • YouTube. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • NIH. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • NIH. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]

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Cyclobutane Synthesis Core: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. As Senior Application Scientists, we understand the nuances and challenges inherent in constructing the strained four-membered cyclobutane ring, a motif of increasing importance in natural product synthesis and drug development. This guide is structured to provide actionable solutions to common experimental hurdles, moving from general principles to method-specific troubleshooting. Our goal is to enhance your experimental success by explaining the causality behind our recommendations, ensuring both scientific integrity and practical applicability.

Part 1: Frequently Asked Questions (FAQs) - Common Hurdles in Cyclobutane Synthesis

This section addresses broad, frequently encountered issues that can impact the yield and purity of cyclobutane-forming reactions, regardless of the specific synthetic method employed.

Q1: My cyclobutane synthesis reaction is resulting in a low yield and a complex mixture of products. Where should I start my troubleshooting?

A complex product mixture often indicates competing side reactions or decomposition of starting materials or products. A systematic approach is crucial. The first step is to re-evaluate your starting materials for purity. Subsequently, consider solvent effects and reaction concentration, as these factors can significantly influence reaction pathways. For instance, in photochemical reactions, a complex mixture can arise from using a light wavelength that is too high in energy, leading to undesired photoreactions.[1]

Q2: How critical is the purity of my starting materials and solvents, and what are the best practices for their preparation?

The purity of alkenes, reagents, and solvents is paramount. Impurities can act as quenchers in photochemical reactions, poison catalysts in metal-mediated processes, or initiate unforeseen side reactions.

Troubleshooting Steps & Best Practices:

  • Starting Alkenes: Ensure alkenes are free from polymerization inhibitors (often phenols), which can be removed by passing through a plug of basic alumina. Check for and remove any geometric (E/Z) isomers if stereospecificity is desired, as these can lead to a mixture of diastereomeric products.[1]

  • Solvents: Use freshly distilled, anhydrous, and degassed solvents, especially for metal-catalyzed and photochemical reactions. Dissolved oxygen can act as a radical trap or quencher.

  • Reagents: If using a photosensitizer or catalyst, verify its purity and activity. Old or improperly stored reagents can be a common source of reaction failure.

Q3: My cyclobutane product seems to be unstable during workup or purification. What strategies can I employ to minimize product loss?

The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) can render them susceptible to ring-opening or rearrangement under harsh conditions.[2][3]

Recommendations for Product Isolation:

  • Mild Workup Conditions: Avoid strong acids or bases during the workup. Use buffered aqueous solutions if necessary.

  • Low-Temperature Purification: Perform chromatography at reduced temperatures if the product is thermally labile.

  • Alternative Purification: If the product is sensitive to silica or alumina, consider alternative methods like preparative thin-layer chromatography (TLC), recrystallization, or distillation. For some products, such as cyclobutanones, specific distillation strategies may be required to separate them from close-boiling impurities.[4]

Part 2: Troubleshooting Guide for Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis but come with a unique set of experimental variables that must be carefully controlled.[5][6][7]

Q4: I am observing very slow conversion or no reaction in my intermolecular photochemical [2+2] cycloaddition. What are the primary factors to investigate?

Low quantum yield in photochemical reactions can be attributed to several factors, from the light source to the reaction setup itself.

Troubleshooting Workflow:

Start Low/No Conversion Check_Lamp Verify Lamp Output & Wavelength Start->Check_Lamp Is the light source appropriate? Check_Sensitizer Optimize Photosensitizer Check_Lamp->Check_Sensitizer Wavelength correct? Check_Concentration Adjust Substrate Concentration Check_Sensitizer->Check_Concentration Triplet energy suitable? Check_Quenchers Identify & Remove Quenchers Check_Concentration->Check_Quenchers Is dimerization favored? Success Improved Yield Check_Quenchers->Success Reaction now proceeding? Ketone Ketone with γ-Hydrogen Excitation Photoexcitation (hν) Ketone->Excitation HAT Intramolecular 1,5-Hydrogen Atom Transfer Excitation->HAT Diradical 1,4-Diradical Intermediate HAT->Diradical Cyclization Radical-Radical Combination Diradical->Cyclization Product Cyclobutanol Product Cyclization->Product

Sources

Technical Support Center: Aminocyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminocyclobutanol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable structural motif. The unique strain and stereochemical arrangements of the aminocyclobutanol core present distinct challenges. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to address common side reactions and yield-limiting issues encountered in the laboratory.

Section 1: Issues in [2+2] Cycloaddition Routes

The [2+2] cycloaddition is a cornerstone for constructing the cyclobutane ring. However, its success is highly dependent on the nature of the keteneimine, enol ether, or alkene partners, as well as the reaction conditions.

Q1: My thermally-driven [2+2] cycloaddition is low-yielding and produces a complex mixture of oligomeric side products. What is the likely cause and how can I fix it?

A: The primary cause is often a mismatched reaction rate between reactant consumption and the desired cycloaddition pathway, frequently exacerbated by elevated temperatures.

  • Expertise & Experience: High temperatures, while necessary to overcome the activation energy for some cycloadditions, can also promote undesired side reactions.[1] If the cycloaddition proceeds via a stepwise mechanism involving a diradical or zwitterionic intermediate, this intermediate has a longer lifetime at higher temperatures. This provides an opportunity for it to react with other starting material molecules, leading to oligomerization or polymerization, rather than undergoing the desired ring-closing step.

  • Troubleshooting Protocol: Optimizing Thermal Conditions

    • Temperature Titration: Systematically lower the reaction temperature in 10 °C increments. While this may slow the reaction, it can significantly suppress the rate of side reactions, leading to a cleaner product profile and potentially a higher isolated yield.

    • Concentration Control: Operate under high-dilution conditions. Add one of the reactants slowly via syringe pump over several hours. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular ring-closing of the intermediate over intermolecular side reactions.

    • Solvent Choice: The choice of solvent can influence the stability of polar intermediates. For reactions suspected of proceeding through a dipolar mechanism, a more polar, non-protic solvent might stabilize the intermediate and facilitate ring closure.[1]

    • Consider High-Pressure Conditions: For stubborn cycloadditions, applying high pressure (e.g., 15 kbar) can be a powerful tool. High pressure often accelerates cycloadditions more than competing side reactions and can enable the reaction to proceed at a lower temperature, improving overall yield and purity.[1]

  • Data Presentation: Temperature vs. Yield & Purity

EntryReactantEquivalentsTemperature (°C)Time (h)Conversion (%)Yield of Cyclobutane (%)
1Vinyl Ether37519>9545 (Complex Mixture)
2Vinyl Ether360199068
3Vinyl Ether350198583 (Clean Reaction)
4Vinyl Ether325483025

Data adapted from studies on related cyclobutane syntheses to illustrate the principle.[1]

  • Visualization: Competing Reaction Pathways

    G cluster_conditions Reaction Conditions A Reactants (e.g., Allene + Enamine) B [2+2] Intermediate (Diradical or Zwitterion) A->B Step 1: Intermediate Formation C Desired Cyclobutane Product B->C Step 2a: Ring Closure (Intramolecular) D Side Products (Oligomers/Polymers) B->D Step 2b: Dimerization/Oligomerization (Intermolecular) Low_T Low Temperature High Dilution Low_T->C Favors High_T High Temperature High Concentration High_T->D Favors

    Caption: High temperature can favor intermolecular side reactions over intramolecular ring closure.

Section 2: Challenges in Ring Contraction & Rearrangement Methods

Ring contraction, for instance from pyrrolidine derivatives, offers an elegant entry to the cyclobutane scaffold. This pathway often proceeds through radical intermediates, which are prone to fragmentation.

Q2: My synthesis of a cyclobutane via nitrogen extrusion from a pyrrolidine derivative is yielding significant amounts of alkene byproducts. Why is this fragmentation occurring?

A: This side reaction is characteristic of the 1,4-biradical intermediate that is central to this transformation. The desired ring closure competes directly with a β-fragmentation pathway.

  • Expertise & Experience: The reaction involves the formation of a 1,1-diazene species, which then extrudes N₂ gas to generate a 1,4-biradical intermediate.[2][3] This high-energy species can either collapse to form the desired C-C bond (ring closure) or undergo C-C bond cleavage (β-fragmentation) to produce more stable alkene products. The balance between these two pathways is delicate and influenced by the stability of the potential alkene products and the conformation of the biradical.[2]

  • Trustworthiness - A Self-Validating System: The presence of alkene byproducts is a strong indicator of this specific mechanistic pathway. Trapping experiments can confirm the radical nature of the reaction. For instance, adding a radical scavenger like TEMPO should suppress the formation of both the cyclobutane and the alkene products.[3]

  • Troubleshooting Protocol: Suppressing Fragmentation

    • Substrate Modification: If possible, modify the substrate to disfavor fragmentation. Substituents that would lead to highly stable, substituted alkenes upon fragmentation will exacerbate the problem. Conversely, designing a substrate where fragmentation is sterically or electronically disfavored can help.

    • Lower Reaction Temperature: The fragmentation pathway often has a slightly higher activation energy than the ring closure. Running the reaction at the lowest possible temperature that still allows for nitrogen extrusion can tip the balance in favor of the desired cyclobutane product.

    • Choice of Nitrogen Extrusion Conditions: The method used to generate the 1,1-diazene intermediate can be critical. Some reagents may lead to a "hotter" or longer-lived biradical. Experiment with different nitrogen transfer reagents (e.g., N-anomeric amides vs. hypervalent iodine reagents) to see if the product ratio can be improved.[2]

  • Visualization: Ring Closure vs. β-Fragmentation

    G A Pyrrolidine Derivative B 1,1-Diazene Intermediate A->B Nitrogen Transfer C 1,4-Biradical Intermediate B->C N₂ Extrusion (Rate-Determining Step) F N₂ Gas D Desired Cyclobutane Product (Ring Closure) C->D Barrierless Collapse E Alkene Byproducts (β-Fragmentation) C->E C-C Cleavage

    Caption: The 1,4-biradical intermediate is at a crucial branch point in the reaction pathway.

Section 3: Side Reactions in Photochemical Syntheses

The Norrish-Yang reaction is a powerful photochemical method for synthesizing cyclobutanols. However, it is often plagued by competing Norrish Type I and Type II cleavage reactions.

Q3: My Norrish-Yang photocyclization is giving me more cleavage products (ketones, alkenes) than the desired aminocyclobutanol. How can I favor the cyclization pathway?

A: The issue lies in the competitive decay pathways of the 1,4-triplet biradical intermediate. To favor cyclization, you must influence the conformation and lifetime of this key intermediate.

  • Expertise & Experience: Upon photoexcitation, the substrate undergoes γ-hydrogen abstraction to form a 1,4-biradical. This biradical can either combine to form the cyclobutanol (Yang cyclization) or undergo cleavage (Norrish Type II).[4] The ratio of these products is highly dependent on factors that control the biradical's conformation, such as hydrogen bonding and steric interactions. A conformation that brings the two radical centers close together is required for cyclization.

  • Troubleshooting Protocol: Promoting Yang Cyclization

    • Solvent Polarity: The solvent can influence the stability and conformation of the biradical. Non-polar solvents like benzene are often used, but you can screen a range of solvents. Sometimes, a slightly more polar solvent can promote hydrogen bonding that pre-organizes the molecule for cyclization.

    • Protecting Group Strategy: The nature of the acyl group on the amine is critical. A group capable of forming a strong intramolecular hydrogen bond with the hydroxyl radical in the biradical intermediate can lock it into a cyclization-competent conformation. This significantly increases the cyclization-to-cleavage ratio.[4] For example, switching from a simple acetyl group to one with a hydrogen bond acceptor/donor might improve results.

    • Temperature Control: Photochemical reactions can be temperature-dependent. Lowering the temperature can restrict conformational flexibility, potentially favoring a single, productive conformation of the biradical and suppressing cleavage.

  • Data Presentation: Cyclization vs. Cleavage Product Ratios

Substrate Protecting Group (R)H-Bonding CapabilityYang Cyclization Product (%)Norrish II Cleavage Product (%)
N-AcetylModerate4555
N-tert-ButylacetylLow (Steric Hindrance)2080
N-MethoxyacetylHigh7525

Illustrative data based on mechanistic principles described in the literature.[4]

Section 4: Problems with Functional Group Interconversions

Even with the cyclobutane ring intact, late-stage functional group manipulations on the aminocyclobutanol scaffold are fraught with challenges related to selectivity.

Q4: When I try to acylate my aminocyclobutanol, I get a significant amount of the O-acylated byproduct instead of the desired N-acylation. How can I improve selectivity?

A: This is a classic case of competitive acylation. The relative nucleophilicity of the amine and alcohol, along with the reaction conditions, dictates the outcome. Selective N-acylation requires tuning the conditions to favor the more nucleophilic amine.

  • Expertise & Experience: While amines are generally more nucleophilic than alcohols, the hindered environment of the cyclobutane ring can make the amine less accessible. Furthermore, under neutral or slightly acidic conditions, the amine can be protonated, reducing its nucleophilicity and allowing the neutral alcohol to compete more effectively. Highly reactive acylating agents (like acyl chlorides) are less selective than their less reactive counterparts (like anhydrides).[5]

  • Troubleshooting Protocol: Achieving Selective N-Acylation

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This increases the selectivity of the reaction, as the difference in activation energy between N- and O-acylation becomes more significant.

    • Optimize Base: Use a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine or DIPEA), in a slight excess (1.1-1.2 equivalents). The base will deprotonate the ammonium salt formed in situ, regenerating the more nucleophilic free amine without competing in the acylation.

    • Choice of Acylating Agent: Switch from a highly reactive acyl chloride to a less reactive acid anhydride. Anhydrides provide a better balance of reactivity and selectivity, often leading to cleaner N-acylation.[5]

    • Order of Addition: Add the acylating agent slowly to a solution of the aminocyclobutanol and the base. This ensures that the free amine is always present to react preferentially.

  • Visualization: Workflow for Selective N-Acylation

    G Start Start: Aminocyclobutanol + Base (1.1 eq) in Solvent Step1 Cool to 0 °C Start->Step1 Step2 Slowly Add Acylating Agent (1.0 eq) Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Analysis Analyze Product Mixture Step3->Analysis Success Desired N-Acylated Product (>95% Selectivity) Analysis->Success High Selectivity Failure Mixture of N- and O-Acylated Products Analysis->Failure Low Selectivity Troubleshoot Troubleshoot: - Lower Temperature (-20 °C) - Switch to Anhydride - Screen different bases Failure->Troubleshoot

    Caption: A systematic workflow for optimizing selective N-acylation of aminocyclobutanols.

References

  • BenchChem Technical Support.Common side reactions with 1-Amino-2-butanol.
  • BTC Chemical Blog.What are the products of the reaction between cyclobutanol and sodium?
  • Ortega-Rojas, V. et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Le, T. et al. (2025).Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ACS Omega.
  • Huis in ‘t Veld, M. A. et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – An Asian Journal. [Link]

  • Ortega-Rojas, V. et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. PubMed Central. [Link]

  • Bach, T. et al. (1995). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of Organic Chemistry. [Link]

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Technical Support Center: Navigating the Challenges of Cyclobutane Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for overcoming the inherent challenges of working with cyclobutane intermediates. The high ring strain of the cyclobutane moiety, a consequence of significant angle and torsional strain, presents unique hurdles in chemical reactions.[1][2][3][4] However, this same strain can be a powerful driving force in synthesis when properly harnessed.[1][5] This resource offers a structured approach to troubleshooting common issues and optimizing your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is giving low yields. What are the common causes and how can I improve it?

Low yields in [2+2] photocycloadditions are a frequent issue. The success of these reactions is highly dependent on the electronic nature of the alkene partners, the reaction conditions, and the choice of sensitizer if required.[6][7][8]

Troubleshooting Steps:

  • Substrate Reactivity:

    • Electronic Mismatch: For intermolecular reactions, ensure a good electronic match between the alkene partners. Electron-rich and electron-poor alkenes often react more efficiently.[9]

    • Steric Hindrance: Highly substituted alkenes may exhibit lower reactivity. Consider if less bulky starting materials can be used, with subsequent functionalization.

  • Reaction Conditions:

    • Wavelength of Light: The UV source must provide a wavelength that can be absorbed by the substrate or the sensitizer. For enones, direct excitation is often possible, while isolated alkenes may require a sensitizer.[5][8]

    • Solvent Choice: The solvent can influence the stability of the excited state and any intermediates. For triplet-sensitized reactions, heavy-atom solvents are generally avoided as they can quench the triplet state. Non-polar solvents are often a good starting point.

    • Concentration: In intermolecular reactions, higher concentrations can favor the desired cycloaddition over side reactions. However, for intramolecular reactions, high dilution is often necessary to prevent intermolecular dimerization.

  • Sensitizer Selection (for triplet-state reactions):

    • Triplet Energy: The sensitizer (e.g., acetone, benzophenone) must have a triplet energy higher than that of the alkene to allow for efficient energy transfer.[7]

    • Sensitizer Concentration: Use the optimal concentration of the sensitizer. Too much can lead to quenching or side reactions.

Experimental Protocol: Optimizing a [2+2] Photocycloaddition

  • Setup: A quartz reaction vessel is essential as standard borosilicate glass will absorb UV light. Ensure the setup includes a cooling system to maintain a constant temperature, as heat can promote side reactions.

  • Degassing: Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during the reaction. Oxygen is an efficient quencher of triplet excited states.

  • Light Source: Position the UV lamp as close to the reaction vessel as possible to maximize light intensity.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition from over-irradiation.

Q2: I am observing a mixture of regioisomers (head-to-head vs. head-to-tail) in my cycloaddition. How can I control the regioselectivity?

Regioselectivity in [2+2] cycloadditions, particularly with unsymmetrical alkenes, can be challenging. The outcome is often a delicate balance of steric and electronic factors in the diradical or concerted transition state.[8]

Strategies for Controlling Regioselectivity:

  • Steric Directing Groups: The use of bulky substituents on one of the alkene partners can favor the formation of the less sterically hindered regioisomer.

  • Electronic Directing Groups: The regiochemistry can be influenced by the electronic properties of the substituents. For example, in the cycloaddition of an electron-rich and an electron-poor alkene, the more nucleophilic carbon of the electron-rich alkene will typically bond to the more electrophilic carbon of the electron-poor alkene.

  • Lewis Acid Catalysis: In some cases, Lewis acids can pre-organize the reactants through coordination, leading to enhanced regioselectivity.[8]

  • Intramolecular Reactions: Tethering the two alkene moieties can enforce a specific regiochemical outcome.[5][8]

Data Summary: Effect of Substituents on Regioselectivity

Alkene 1Alkene 2Major ProductReference
Electron-donating groupElectron-withdrawing groupHead-to-tail[8]
Bulky substituentSmall substituentLess hindered isomer[8]
Q3: My reaction is producing ring-opened products instead of the desired cyclobutane. Why is this happening and how can I prevent it?

The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, especially under harsh conditions or with certain substitution patterns that can stabilize ring-opened intermediates.[3][10]

Common Causes of Ring-Opening:

  • Thermal Stress: High reaction temperatures can provide the activation energy needed for electrocyclic ring-opening of cyclobutenes to 1,3-dienes, or fragmentation of other cyclobutane derivatives.[11][12][13]

  • Acid/Base Catalysis: Strong acids or bases can catalyze ring-opening, particularly if the substituents can stabilize a carbocationic or carbanionic intermediate.

  • Transition Metal Catalysis: Certain transition metals can readily insert into the strained C-C bonds of a cyclobutane, leading to ring-opened products.[14][15]

  • Reductive or Oxidative Cleavage: The cyclobutane ring can be cleaved under certain reductive (e.g., Birch reduction) or oxidative conditions.[6]

Troubleshooting Guide: Minimizing Ring-Opening

ProblemPossible CauseSuggested Solution
Ring-opening during workupAcidic or basic conditionsUse a neutral workup procedure. Wash with saturated sodium bicarbonate to remove acid, or with dilute ammonium chloride to remove base.
Thermal decompositionHigh reaction temperatureRun the reaction at a lower temperature, even if it requires a longer reaction time. Consider photochemical or microwave-assisted synthesis which can sometimes be performed at lower bulk temperatures.
Metal-catalyzed side reactionsIncompatible catalystScreen different transition metal catalysts and ligands. Sometimes a change from a more reactive metal (e.g., palladium) to a less reactive one (e.g., copper) can prevent unwanted ring-opening.

Advanced Troubleshooting & Mechanistic Insights

Q4: How can I control the stereochemistry of the cyclobutane ring?

Controlling the stereochemistry is crucial, especially in the context of drug development where specific stereoisomers often exhibit desired biological activity.[16]

Approaches to Stereocontrol:

  • Concerted vs. Stepwise Mechanisms: Photochemical [2+2] cycloadditions that proceed through a concerted mechanism (common for singlet excited states) are often stereospecific. Reactions proceeding through a triplet diradical intermediate may lose stereochemical information due to bond rotation in the intermediate.[5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can induce facial selectivity in the cycloaddition.[5]

  • Chiral Catalysts: The use of chiral Lewis acids or transition metal catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[5]

  • Substrate Control: In intramolecular reactions, the stereochemistry of the starting material can directly dictate the stereochemistry of the cyclobutane product.[6]

Workflow for Asymmetric Cyclobutane Synthesis

Caption: Asymmetric synthesis of cyclobutanes.

Q5: I am considering a transition metal-catalyzed approach to synthesize a cyclobutane. What are the key considerations?

Transition metal-catalyzed methods offer an alternative to photochemical reactions and can often provide access to different substitution patterns and stereochemies.[7][17]

Key Considerations for Transition Metal Catalysis:

  • Choice of Metal: Different metals (e.g., Pd, Ni, Ru, Cu) have different reactivity profiles. The choice of metal will depend on the specific transformation. For example, nickel catalysis can be used for the cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor to form methylenespiro[2.3]hexane products.[9]

  • Ligand Effects: The ligands on the metal center play a crucial role in tuning the reactivity, selectivity, and stability of the catalyst. Bulky ligands can promote reductive elimination to form the cyclobutane ring, while electron-donating or -withdrawing ligands can influence the catalytic cycle.

  • Reaction Mechanism: Be aware of the potential for different mechanistic pathways, such as oxidative addition, migratory insertion, and reductive elimination. Understanding the mechanism can help in troubleshooting and optimizing the reaction.

  • Side Reactions: Common side reactions include β-hydride elimination and oligomerization of the starting materials.

Reaction Scheme: A Generalized Catalytic Cycle

G A Metal(0) B Oxidative Cyclization A->B + Alkenes C Metallacyclopentane B->C D Reductive Elimination C->D D->A Catalyst Regeneration E Cyclobutane D->E F Alkene 1 + Alkene 2 F->B

Caption: Generalized catalytic cycle for [2+2] cycloaddition.

References

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • The synthetic routes to cyclobutanes. ResearchGate. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. PMC - NIH. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH. [Link]

  • Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing). [Link]

  • Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological. [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Reactions of cyclopropane and Cyclobutane. Pharmaacademias. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Reaction of cyclopropane and cyclobutane. Slideshare. [Link]

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate. [Link]

  • Why is cyclobutane unstable compared to N-Butane?. Quora. [Link]

  • 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Ring strain. Wikipedia. [Link]

  • Kinetics of the thermal unimolecular reactions of cyclopropane and cyclobutane behind reflected shock waves. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]

  • Metallacyclobutane Complexes of the Group Eight Transition Metals: Synthesis, Characterizations, and Chemistry. Chemical Reviews. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • What reactions can cyclobutanol participate in?. Blog - BTC. [Link]

  • What are two general types of reaction of cycloalkanes? What are some examples in each case?. Quora. [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax. [Link]

  • Cyclobutane. NIST WebBook. [Link]

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Technical Support Center: Stereocontrol in Substituted Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereocontrolled cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in the synthesis of these valuable four-membered rings. The congested, sp³-enriched nature of substituted cyclobutanes makes them attractive motifs in medicinal chemistry and natural product synthesis, but controlling their stereochemistry is a significant challenge.[1][2][3] This guide provides field-proven insights and actionable solutions to navigate these complexities.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions grounded in mechanistic principles.

Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloaddition of Ketenes with Alkenes

Question: My thermal [2+2] cycloaddition between a ketene and an alkene is yielding a nearly 1:1 mixture of diastereomers. How can I improve the cis/trans selectivity?

Root Cause Analysis: Poor diastereoselectivity in thermal ketene cycloadditions often arises from a non-concerted, stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation around the newly formed single bond, which scrambles the stereochemical information of the starting alkene, leading to a mixture of products.[4][5]

Troubleshooting & Optimization Strategies
StrategyMechanistic RationaleRecommendation
Solvent Polarity The polarity of the solvent can significantly influence the lifetime of the zwitterionic intermediate. Polar solvents stabilize the charge-separated intermediate, prolonging its lifetime and allowing for bond rotation.Decrease the polarity of the solvent. Nonpolar solvents disfavor charge separation, promoting a more concerted-like transition state and preserving the alkene's stereochemistry. For example, switching from acetonitrile to a less polar solvent like toluene or hexanes can significantly improve diastereoselectivity.[4][5]
Steric Hindrance The steric bulk of the substituents on both the ketene and the alkene can influence the facial selectivity of the reactants' approach.Utilize substrates with bulkier substituents. The resulting steric interactions in the transition state will favor the formation of the less hindered diastereomer. For instance, using a bulkier ester group on the ketene can enhance steric differentiation.[4]
Lewis Acid Catalysis Lewis acids can coordinate to the alkene or ketene, lowering the LUMO energy and promoting a more concerted, ordered cycloaddition pathway.[4]Introduce a Lewis acid catalyst. Screen catalysts such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex.[4] This can enforce a specific geometry in the transition state, leading to higher diastereoselectivity. It is crucial to optimize reaction conditions (temperature, solvent, stoichiometry).
Issue 2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition

Question: I am attempting an enantioselective [2+2] photocycloaddition using a chiral catalyst, but the enantiomeric excess (ee) of my product is disappointingly low. What factors could be contributing to this, and how can I improve it?

Root Cause Analysis: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can stem from several factors. These include inefficient chiral induction from the catalyst, a competing uncatalyzed background reaction, or a fundamental mismatch between the catalyst and the substrates in the excited state.[4]

Troubleshooting & Optimization Strategies
StrategyMechanistic RationaleRecommendation
Catalyst System The choice of chiral catalyst is paramount. The catalyst must effectively create a chiral environment around the substrate in its excited state to differentiate the two faces of the prochiral alkene.Modify the chiral ligand. If using a metal-based catalyst or a chiral sensitizer, systematically modify the chiral ligand to enhance steric and/or electronic interactions that control facial selectivity.[4][6]
Reaction Temperature Photochemical reactions are often performed at low temperatures to enhance selectivity. Lower temperatures can disfavor non-selective pathways and amplify the energetic differences between the diastereomeric transition states.Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even -78 °C. This can significantly improve enantioselectivity by rigidifying the catalyst-substrate complex.[4][7]
Excitation Wavelength A non-selective background reaction can occur if the starting alkene can be directly excited by the light source, bypassing the chiral catalyst.Optimize the excitation wavelength. Use a light source with a wavelength that selectively excites the catalyst-substrate complex but not the substrate alone. This minimizes the uncatalyzed reaction pathway.
Supramolecular Control A chiral template can pre-organize the reactants in a specific orientation, shielding one face of the alkene and leading to high stereocontrol.Explore the use of a chiral hydrogen-bonding template. This approach has been shown to be highly effective for specific substrate classes, leading to excellent enantioselectivity.[4][7]
Reaction Medium For certain substrates, the reaction medium can enforce a specific pre-organization of reactants.Consider solid-state [2+2] cycloaddition. If applicable, performing the reaction in the solid state can be highly stereoselective, as the crystal packing acts as a template, controlling the relative orientation of the reacting double bonds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving enantioselective cyclobutane synthesis?

A1: The principal strategies for enantioselective cyclobutane synthesis involve several distinct approaches that create a chiral environment during the ring-forming step:

  • Chiral Auxiliaries: This classic method involves covalently attaching a chiral auxiliary to one of the starting materials. This auxiliary directs the stereochemical course of the cycloaddition, and it is removed in a subsequent step.[4][5][8]

  • Chiral Catalysts: The use of chiral Lewis acids, transition metal complexes, or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other.[4][9][10][11] This is often the most atom-economical approach.

  • Chiral Templates: Supramolecular templates can bind to a substrate through non-covalent interactions (e.g., hydrogen bonding) and block one of its faces, leading to a highly stereoselective reaction.[4][7]

  • Biocatalysis: Enzymes can be used for the kinetic resolution of racemic cyclobutanes or for the direct stereoselective synthesis of cyclobutane derivatives.[4][12]

  • Stereospecific Ring Manipulations: Methods like the stereospecific ring expansion of enantiomerically enriched cyclopropanes or the ring contraction of chiral pyrrolidines can yield chiral cyclobutanes with high fidelity.[1][2][4]

Q2: Beyond stereoselectivity, how can I control regioselectivity in a [2+2] cycloaddition between two different alkenes?

A2: Controlling which ends of the alkenes connect is crucial for the synthesis of a single, desired constitutional isomer. Key strategies include:

  • Electronic Effects: According to Frontier Molecular Orbital (FMO) theory, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[13][14] Using one electron-rich alkene (high HOMO) and one electron-poor alkene (low LUMO) creates a strong electronic bias that typically leads to a single major regioisomer.

  • Steric Directing Groups: Introducing a sterically demanding group on one of the alkenes will preferentially direct the cycloaddition to minimize steric repulsion in the transition state, thereby favoring a single regioisomer.[4]

  • Intramolecular Cycloaddition: Tethering the two alkene moieties together can enforce a specific regiochemical outcome. The length and nature of the tether will dictate the relative orientation of the two double bonds, often leading to excellent regioselectivity.[4]

  • Metal Catalysis: Certain transition metal catalysts can control regioselectivity through coordination effects, pre-organizing the two alkene partners before the C-C bond formation occurs.[4][9]

Q3: How does the puckered conformation of a cyclobutane ring affect the stereochemical outcome of a reaction?

A3: The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent C-H bonds.[15] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents.[16] The conformational preference of substituents to occupy the less sterically hindered pseudo-equatorial positions can have a profound impact on the stereochemical course of subsequent reactions on the ring. For example, in a C-H functionalization reaction directed by a coordinating group, the puckered conformation will dictate which C-H bonds are accessible to the catalyst, thereby controlling the facial selectivity of the transformation.[17]

Visualization & Experimental Protocols

Diagrams for Decision Making and Mechanistic Understanding

Stereocontrol_Strategy_Selection start Goal: Stereocontrolled Cyclobutane Synthesis method Choose Primary Method start->method photo Photochemical [2+2] (UV/Vis Light) method->photo Light-induced thermal Thermal [2+2] (Heat) method->thermal Heat-induced metal Metal-Catalyzed [2+2] method->metal Catalyst-driven ring Ring Contraction/ Expansion method->ring Rearrangement enantio_q Enantioselective? photo->enantio_q thermal->enantio_q metal->enantio_q chiral_cat Chiral Catalyst (e.g., Chiral Sensitizer) enantio_q->chiral_cat Yes chiral_aux Chiral Auxiliary enantio_q->chiral_aux Yes chiral_temp Chiral Template (Supramolecular Control) enantio_q->chiral_temp Yes

Caption: A decision tree for selecting a stereocontrol strategy.

Troubleshooting_Workflow start Poor Stereoselectivity Observed (Low dr or ee) check_type What is the reaction type? start->check_type thermal Thermal [2+2] check_type->thermal Thermal photo Photochemical [2+2] check_type->photo Photochemical thermal_q1 Is mechanism stepwise? thermal->thermal_q1 photo_q1 Is there a background uncatalyzed reaction? photo->photo_q1 thermal_sol1 Decrease Solvent Polarity thermal_q1->thermal_sol1 Yes thermal_sol2 Increase Steric Bulk thermal_q1->thermal_sol2 Yes thermal_sol3 Add Lewis Acid thermal_q1->thermal_sol3 Yes result Improved Stereoselectivity thermal_sol1->result thermal_sol2->result thermal_sol3->result photo_sol1 Optimize Wavelength photo_q1->photo_sol1 Yes photo_sol2 Lower Temperature photo_q1->photo_sol2 No photo_sol3 Modify Chiral Ligand/ Sensitizer photo_q1->photo_sol3 No photo_sol1->result photo_sol2->result photo_sol3->result

Caption: A logical workflow for troubleshooting poor stereoselectivity.

Mechanism_Comparison cluster_concerted Concerted [2+2] (Photochemical, Suprafacial) cluster_stepwise Stepwise [2+2] (Thermal, Ketene) A1 Alkene 1 TS1 [Transition State] (Ordered, Synchronous) A1->TS1 A2 Alkene 2 A2->TS1 P1 Cyclobutane (Stereochemistry Retained) TS1->P1 K1 Ketene Z1 Zwitterionic Intermediate (Allows Bond Rotation) K1->Z1 A3 Alkene A3->Z1 P2 Diastereomeric Mixture Z1->P2 Rotation & Ring Closure

Caption: Concerted vs. Stepwise [2+2] cycloaddition mechanisms.

Experimental Protocol: Lewis Acid-Catalyzed Diastereoselective [2+2] Cycloaddition

This protocol describes a general procedure for improving diastereoselectivity in the reaction between a vinyl ether and an acrylate using a chiral Lewis acid catalyst, adapted from established methodologies.[4]

Objective: To synthesize a substituted cyclobutane with high diastereoselectivity.

Materials:

  • Chiral Oxazaborolidine Precursor: (R)-(-)-2-amino-2-phenylethanol

  • Lewis Acid Components: Trimethylaluminum (2.0 M in toluene), Aluminum bromide (AlBr₃)

  • Solvent: Anhydrous Toluene

  • Substrates: Trifluoroethyl acrylate, Ethyl vinyl ether

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Catalyst Preparation (In Situ):

    • Under an inert atmosphere (N₂ or Ar), add a solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene to a flame-dried flask.

    • Cool the solution to 0 °C and add trimethylaluminum (1.0 equiv) dropwise.

    • Allow the solution to warm to room temperature and stir for 1 hour to form the chiral oxazaborolidine precursor.

    • Cool the resulting solution to -78 °C and add aluminum bromide (AlBr₃, 1.0 equiv). Stir for 30 minutes. The active catalyst is now formed.

  • Cycloaddition Procedure:

    • To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C, add trifluoroethyl acrylate (1.0 equiv).

    • Add ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 12 hours, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure typically yields the [2+2] cycloadduct with high yield and excellent diastereoselectivity, often with high enantioselectivity as well (>95% ee).[4] The stereochemical outcome is dictated by the chiral environment created by the Lewis acid complex.

References

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]

  • Ma, J., Chen, P., & Liu, G. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications, 11(1), 548. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18266-18272. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC, NIH. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC, NIH. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. [Link]

  • Yang, P., Wang, R. X., Huang, X. L., Cheng, Y. Z., & You, S. L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Pellissier, H. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(10), 4125-4162. [Link]

  • Sriram, M., & Gandeepan, P. (2021). Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1234. [Link]

  • Chen, Y. J., Hu, T. J., Feng, C. G., & Lin, G. Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(40), 8563-8566. [Link]

  • Wang, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry. [Link]

  • Wessig, P. (2007). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 107(12), 5343-5378. [Link]

  • López-Carrillo, V., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13892-13899. [Link]

  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. ACS Catalysis, 5(11), 6486-6499. [Link]

  • Mahmoud, A. R. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. ResearchGate. [Link]

  • Mondal, S., et al. (2022). Ti‐catalyzed [2+2]‐cycloaddition protocol of bis‐enones. ResearchGate. [Link]

  • Savage, M. (2009). Regio- and Stereoselective Photochemical [2+2] Cycloaddition between 4-Hydroxycoumarin and Alkenes. BYU ScholarsArchive. [Link]

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2348-2357. [Link]

  • Castriciano, M. A., et al. (2022). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. Nature Communications, 13(1), 456. [Link]

  • Soderberg, T. (2023). 30.6 Stereochemistry of Cycloadditions. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]

  • De La Torre, A. L., et al. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC, NIH. [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

  • Karalai, C., et al. (2011). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

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  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • Tsao, K. W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338-41. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]

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Validation & Comparative

Comparison of "cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride" and "trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyclobutane Stereoisomers in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate control of molecular architecture is paramount to achieving desired therapeutic outcomes. Small, rigid carbocyclic scaffolds, such as cyclobutanes, have garnered significant interest as they offer a means to enforce specific conformations upon pharmacophoric groups, thereby enhancing binding affinity, selectivity, and metabolic stability.[1] Among these valuable building blocks, the stereoisomers of 3-Amino-2,2-dimethylcyclobutanol present a compelling case study in the strategic application of stereochemistry. The orientation of the amino and hydroxyl groups—either on the same side (cis) or opposite sides (trans) of the cyclobutane ring—profoundly influences not only the synthetic routes to these intermediates but also the biological activity of the final drug candidates.[2]

This guide provides an in-depth comparison of "cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride" and its "trans" counterpart. We will explore the distinct synthetic pathways to each isomer, provide a comparative analysis of their utility as synthetic intermediates, and discuss the critical role their stereochemistry plays in determining the pharmacological profile of derivative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these isomers in their synthetic endeavors.

Stereoselective Synthesis: Accessing the cis and trans Isomers

The accessibility of stereochemically pure starting materials is a cornerstone of efficient drug development. For 3-Amino-2,2-dimethylcyclobutanol, the cis and trans isomers are typically accessed through distinct and stereocontrolled synthetic strategies.

Synthesis of this compound

The synthesis of the cis isomer generally proceeds via the stereoselective reduction of a 3-aminocyclobutanone precursor. This high degree of stereocontrol is a key advantage of this synthetic approach. The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity.[3] This preference is attributed to the steric hindrance posed by the substituents on the cyclobutane ring, which directs the incoming hydride to the less hindered face of the carbonyl.

A general workflow for the synthesis of the cis isomer is depicted below:

cis_synthesis start 2,2-Dimethyl-1,3-cyclobutanedione step1 Reductive Amination start->step1 intermediate 3-Amino-2,2-dimethylcyclobutanone step1->intermediate step2 Stereoselective Reduction (e.g., NaBH4) intermediate->step2 product cis-3-Amino-2,2-dimethylcyclobutanol step2->product step3 Salt Formation (HCl) product->step3 final_product cis-3-Amino-2,2-dimethylcyclobutanol Hydrochloride step3->final_product

Caption: Synthetic workflow for cis-3-Amino-2,2-dimethylcyclobutanol HCl.

Synthesis of trans-3-Amino-2,2-dimethylcyclobutanol Hydrochloride

The trans isomer is most effectively synthesized from its cis counterpart through a stereochemical inversion. The Mitsunobu reaction is a powerful and widely employed method for achieving this transformation with high fidelity.[4] This reaction facilitates the inversion of a secondary alcohol's stereocenter by activating the hydroxyl group with a phosphine and an azodicarboxylate, followed by nucleophilic substitution with a carboxylate. Subsequent hydrolysis of the resulting ester yields the inverted alcohol.

A detailed patent provides a robust, high-yielding synthetic route for this inversion.[5] The process begins with N-protected cis-3-amino-2,2-dimethylcyclobutanol, which undergoes a Mitsunobu reaction, followed by hydrolysis and deprotection to yield the final trans product.

trans_synthesis start cis-3-(N-Protected-amino)- 2,2-dimethylcyclobutanol step1 Mitsunobu Reaction (DEAD, PPh3, Carboxylic Acid) start->step1 intermediate trans-3-(N-Protected-amino)- 2,2-dimethylcyclobutyl Ester step1->intermediate step2 Alkaline Hydrolysis (e.g., NaOH) intermediate->step2 product trans-3-(N-Protected-amino)- 2,2-dimethylcyclobutanol step2->product step3 Deprotection & Salt Formation (e.g., Pd/C, H2; then HCl) product->step3 final_product trans-3-Amino-2,2-dimethylcyclobutanol Hydrochloride step3->final_product

Caption: Synthetic workflow for trans-3-Amino-2,2-dimethylcyclobutanol HCl.

Comparative Performance in Synthesis: A Tale of Two Isomers

While the synthesis of each isomer is well-defined, their performance as building blocks in subsequent reactions can differ, although direct comparative studies are not abundant in the literature. The spatial orientation of the amino and hydroxyl groups can influence reactivity, product distribution, and the conformational properties of the resulting molecules.

Reactivity in N-Acylation and O-Alkylation Reactions

In principle, both isomers can undergo standard N-acylation and O-alkylation reactions. However, the relative orientation of the functional groups can impact reaction kinetics and the potential for intramolecular side reactions.

  • cis-Isomer: The proximity of the amino and hydroxyl groups on the same face of the ring could potentially lead to intramolecular hydrogen bonding, which might modulate the nucleophilicity of either group. In certain reactions, this proximity could also facilitate intramolecular cyclization or rearrangement side products, depending on the reaction conditions and the nature of the electrophile.

  • trans-Isomer: With the functional groups on opposite faces of the ring, intramolecular interactions are minimized. This can lead to more predictable reactivity based on the inherent nucleophilicity of the amine and alcohol. In many synthetic applications where clean, intermolecular reactions are desired, the trans isomer may be preferred to avoid potential complications arising from neighboring group participation.

Experimental Data: A Case Study in Stereochemical Inversion for Bioactivity

A Chinese patent (CN112608243A) provides a detailed experimental protocol for the synthesis of trans-3-aminocyclobutanol, a key intermediate for Tyk2 inhibitors, starting from the cis-isomer.[5] This highlights a common scenario in drug development where the trans isomer is the desired building block for achieving optimal biological activity.

Table 1: Summary of a Representative Synthetic Protocol for Stereochemical Inversion

StepReactantsReagentsSolventKey TransformationReported Yield
1cis-3-(Dibenzylamino)cyclobutanol, Benzoic AcidTriphenylphosphine, Diethyl azodicarboxylate (DEAD)TetrahydrofuranMitsunobu InversionHigh (not quantified)
2trans-3-(Dibenzylamino)cyclobutyl benzoateSodium HydroxideTetrahydrofuran/WaterEster Hydrolysis90%
3trans-3-(Dibenzylamino)cyclobutanol10% Palladium on Carbon, HydrogenIsopropanolDebenzylation88%

This data underscores that while the synthesis of the trans isomer requires an additional inversion step, the high yields of each step make it an efficient and scalable process. The necessity of this multi-step conversion implies that the stereochemical orientation is critical for the intended biological application.

The Impact of Stereochemistry on Biological Activity

The rigid, puckered nature of the cyclobutane ring means that the cis and trans arrangement of substituents results in significantly different three-dimensional shapes.[1] This has profound implications for how a drug molecule interacts with its biological target.

  • Conformational Constraint: By incorporating a cyclobutane scaffold, medicinal chemists can "lock" flexible pharmacophores into a specific bioactive conformation. The choice between a cis or trans isomer allows for fine-tuning of the spatial relationship between key binding groups.

  • Vectorial Orientation: The substituents on the cyclobutane ring project into distinct regions of space. A cis isomer will present its functional groups in a "U-shaped" conformation, while a trans isomer will adopt a more linear or "Z-shaped" arrangement. This directional difference is critical for fitting into the binding pockets of enzymes and receptors.

Conclusion: A Strategic Choice in Synthesis and Design

The comparison of cis- and trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride reveals a clear distinction in their synthesis and strategic application. The cis isomer is often more readily accessible through stereoselective reduction of a cyclobutanone precursor. In contrast, the trans isomer typically requires a multi-step sequence involving stereochemical inversion from the cis isomer, with the Mitsunobu reaction being a highly effective method.

The necessity for this additional synthetic effort to obtain the trans isomer is frequently justified by the stringent stereochemical requirements for optimal biological activity in the final drug candidate. The choice between these two isomers is therefore not one of convenience, but a critical design decision driven by the desired three-dimensional arrangement of pharmacophoric groups to maximize target engagement and therapeutic efficacy. Researchers and drug developers should carefully consider the desired final conformation of their target molecule to guide their selection and synthesis of the appropriate cyclobutanol isomer.

Experimental Protocols

Protocol 1: Synthesis of trans-3-(Dibenzylamino)cyclobutanol from cis-3-(Dibenzylamino)cyclobutanol (Adapted from CN112608243A)[5]

Step 1: Mitsunobu Reaction

  • To a reaction vessel under a nitrogen atmosphere, add tetrahydrofuran, cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.6-2.3 equivalents), and benzoic acid (1.01-1.3 equivalents).

  • Cool the mixture to 0-10 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.6-2.3 equivalents) dropwise, maintaining the temperature between 0-10 °C.

  • Allow the reaction to proceed for 30-60 minutes.

  • Remove the tetrahydrofuran under reduced pressure. The resulting residue is the crude trans-3-(dibenzylamino)cyclobutyl benzoate.

Step 2: Alkaline Hydrolysis

  • To the crude product from Step 1, add tetrahydrofuran, water, and sodium hydroxide.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Distill off the tetrahydrofuran.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Crystallize from a small amount of isopropanol to obtain pure trans-3-(dibenzylamino)cyclobutanol. (Reported Yield: 90%)

Step 3: Hydrogenolytic Debenzylation

  • In a hydrogenation reactor, combine trans-3-(dibenzylamino)cyclobutanol, isopropanol, and 10% palladium on carbon.

  • Evacuate the reactor and backfill with nitrogen (repeat three times).

  • Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

  • Heat the reaction to 30-45 °C and stir for 24 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude trans-3-aminocyclobutanol.

  • Further purification by rectification can be performed if necessary. (Reported Yield: 88%)

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Bhurta, D., & Bharate, S. B. (2022). The impact of cis- and trans-isomerism on biological activity. [Figure]. In Occurrences of styryl functionality (marked in red) in small molecules.... ResearchGate. Retrieved from [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol. (2021).
  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313–9323. [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. PubMed. Retrieved from [Link]

  • Hamed, M. M., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). [Link]

  • Farsa, O. (2012). Structural features which influence drug action. IS MUNI. Retrieved from [Link]

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. (2012).
  • PubChem. (n.d.). 3-Aminocyclobutanol. Retrieved from [Link]

  • SlidePlayer. (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]

  • Rios-Lugo, M. J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. [Link]

  • Naz, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(21), 6436. [Link]

  • ResearchGate. (2015). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Retrieved from [Link]

  • Leivers, M. R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]

  • RSC Medicinal Chemistry. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • Delgado-Hernández, K., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry, 12, 1365581. [Link]

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  • ResearchGate. (2018). Improved Synthesis of the 1-Amino-7,7-Dimethylbicyclo[2.2.1]Heptan-2-One and a Comparative Reactivity Study with Isobornylamine. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Stereochemical Validation of cis-3-Amino-2,2-dimethylcyclobutanol Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stereochemical Integrity in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers and diastereomers of a chiral drug candidate can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between a cis and trans isomer can determine whether a compound is a potent therapeutic or an inactive, or even harmful, substance. Therefore, the unambiguous validation of a molecule's stereochemistry is not merely an analytical exercise but a cornerstone of safe and effective drug design.

This guide provides an in-depth comparison of key analytical techniques for the validation of the stereochemistry of "cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride" and its derivatives. As a recurring structural motif in contemporary medicinal chemistry, the definitive assignment of the relative stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is a critical quality control checkpoint. We will explore the causality behind the selection of various analytical methods, present supporting data from analogous systems, and provide actionable experimental protocols.

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical technique for stereochemical validation is dictated by factors such as the stage of drug development, the physical properties of the compound (e.g., crystallinity), and the availability of instrumentation. Here, we compare the three most powerful and widely adopted methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Parameter NMR Spectroscopy (NOE/ROE) Single-Crystal X-ray Crystallography Chiral HPLC
Principle Measures through-space proton-proton interactions (<5 Å)Diffraction of X-rays by a crystalline latticeDifferential interaction with a chiral stationary phase
Information Provided Relative stereochemistry (cis/trans)Absolute and relative stereochemistryEnantiomeric and diastereomeric purity/separation
Sample Requirement 5-10 mg, in solutionHigh-quality single crystal (can be challenging)1-2 mg, in solution
Key Advantage Non-destructive, provides detailed structural information in solutionConsidered the "gold standard" for unambiguous 3D structure determination[1][2]High-throughput, quantitative, and excellent for purity assessment[3]
Key Limitation Interpretation can be complex for flexible moleculesDependent on obtaining a suitable crystalDoes not provide absolute stereochemical information on its own

Deep Dive into Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers in solution.[4] For cyclic systems like 3-amino-2,2-dimethylcyclobutanol, the key is to probe the spatial proximity of protons on the cyclobutane ring.

Causality of Experimental Choice: The puckered nature of the cyclobutane ring brings specific protons on the same face (cis) into close proximity, while those on opposite faces (trans) are further apart. This distance-dependent relationship can be directly measured using Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments.[5] An NOE is observed between protons that are less than 5 Å apart.[4]

Expected Data for cis-3-Amino-2,2-dimethylcyclobutanol:

In the cis isomer, the protons on the carbons bearing the amino and hydroxyl groups (H-1 and H-3) are on the same face of the ring. Therefore, a distinct NOE or ROE signal is expected between these two protons. Conversely, in the trans isomer, these protons are on opposite faces and would be too far apart to generate a significant NOE signal.[1]

Isomer Expected Key NOE/ROE Correlation Interpretation
cis-3-Amino-2,2-dimethylcyclobutanolStrong correlation between H-1 and H-3Protons are on the same face of the cyclobutane ring.
trans-3-Amino-2,2-dimethylcyclobutanolNo significant correlation between H-1 and H-3Protons are on opposite faces of the cyclobutane ring.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve 5-10 mg of the amino cyclobutanol hydrochloride derivative in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz).

  • Experiment Acquisition: Acquire a 2D NOESY or ROESY spectrum. For small molecules like our target, ROESY can be advantageous as it avoids the complication of zero-crossing NOEs.

  • Data Processing and Analysis: Process the 2D spectrum and look for cross-peaks that indicate through-space interactions. A cross-peak correlating the signals of H-1 and H-3 is a definitive indicator of the cis stereochemistry.

Logical Workflow for NMR-based Stereochemical Assignment

cluster_0 NMR Analysis Workflow Sample Prep Prepare Sample in Deuterated Solvent 1D_NMR Acquire 1H NMR Spectrum (Assign H-1 and H-3) Sample Prep->1D_NMR 2D_NMR Acquire 2D NOESY/ROESY Spectrum 1D_NMR->2D_NMR Analysis Analyze for H-1/H-3 Cross-Peak 2D_NMR->Analysis Decision Cross-Peak Present? Analysis->Decision Cis Assign as 'cis' Isomer Decision->Cis Yes Trans Assign as 'trans' Isomer Decision->Trans No

Caption: Workflow for cis/trans assignment using 2D NMR.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and definitive determination of both relative and absolute stereochemistry.[1][2] It is the gold standard against which other methods are often validated.

Causality of Experimental Choice: This technique generates a three-dimensional electron density map of the molecule as it exists in the crystal lattice. From this map, the precise position of each atom can be determined, revealing the exact stereochemical relationship between the amino and hydroxyl groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A molecular model is then built into this map and refined to best fit the experimental data.

  • Stereochemical Assignment: The final refined structure will unequivocally show the cis or trans arrangement of the substituents.

Data Interpretation in X-ray Crystallography

cluster_1 X-ray Crystallography Workflow Crystallization Grow Single Crystal Data_Collection Collect X-ray Diffraction Data Crystallization->Data_Collection Structure_Solution Solve and Refine Crystal Structure Data_Collection->Structure_Solution 3D_Model Generate 3D Molecular Model Structure_Solution->3D_Model Assignment Unambiguous Stereochemical Assignment (cis/trans) 3D_Model->Assignment cluster_2 Chiral HPLC Workflow Inject_Sample Inject Sample Mixture (cis and trans) Separation Separation on Chiral Stationary Phase Inject_Sample->Separation Detection Detection (e.g., UV) Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram Quantification Quantify Diastereomeric Purity Chromatogram->Quantification

Sources

A Technical Guide to the Comparative Reactivity of Cis- and Trans-Aminocyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Stereochemical Foundation of Reactivity

The reactivity of any molecule is fundamentally linked to its three-dimensional structure and thermodynamic stability. For substituted cyclobutanes, the inherent ring strain and the relative orientation of substituents are the primary determinants of their chemical behavior.

Conformational Analysis and Inherent Stability

Unlike the flat representation often seen in textbooks, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would arise from eclipsing C-H bonds in a planar structure.[1][2] This puckering creates two distinct substituent positions: axial-like and equatorial-like.

  • trans-Aminocyclobutanol: In its most stable conformation, the trans isomer can position both the amino (-NH₂) and hydroxyl (-OH) groups in equatorial-like positions. This arrangement minimizes steric hindrance and results in a lower energy, more thermodynamically stable molecule.

  • cis-Aminocyclobutanol: The cis isomer is inherently less stable. Due to the geometric constraint of having both groups on the same face of the ring, one substituent is forced into an axial-like position while the other is equatorial-like. The axial-like group experiences greater steric repulsion from the rest of the ring, leading to a higher ground-state energy.[3][4]

This fundamental difference in stability is a key predictor of reactivity: the less stable cis isomer possesses higher potential energy, which can translate to a lower activation energy barrier for certain reactions.[5][6]

trans cis

Caption: Conformational comparison of trans and cis-aminocyclobutanol.

Part 2: Disparate Reactivity in Key Chemical Transformations

The distinct spatial arrangements of the hydroxyl and amino groups in cis and trans isomers lead to dramatically different outcomes in reactions, particularly those where intramolecular interactions are possible.

The Decisive Role of Neighboring Group Participation (NGP)

Neighboring group participation (NGP) occurs when a nearby functional group with a lone pair of electrons acts as an internal nucleophile, attacking the reaction center and displacing the leaving group.[7][8] This process typically results in a significant rate enhancement (anchimeric assistance) and a net retention of stereochemistry at the reaction center due to a double Sₙ2 inversion process.[9]

The cis Isomer: Primed for NGP

The cis-aminocyclobutanol isomer is perfectly structured for NGP. The amino and hydroxyl groups are on the same face of the ring, allowing one to readily attack a carbon bearing the other (or a derivative thereof). For instance, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate), the proximate amino group can perform an intramolecular backside attack, forming a strained, bicyclic aziridinium-like intermediate. Subsequent attack by an external nucleophile on this intermediate leads to the final product.

The trans Isomer: NGP is Sterically Forbidden

Conversely, in the trans isomer, the amino and hydroxyl groups are on opposite faces of the ring. The geometry makes an intramolecular backside attack impossible. Therefore, the trans isomer must react through a standard, intermolecular Sₙ2 or Sₙ1 pathway, which is typically much slower and leads to inversion of stereochemistry.

This mechanistic dichotomy is one of the most significant differences in the reactivity of the two isomers.

cluster_cis cis-Isomer Reactivity (NGP-Mediated) cluster_trans trans-Isomer Reactivity (Standard SN2) cis_start cis-Isomer (-OH converted to -OTs) cis_intermediate Bicyclic Aziridinium Ion (Strained Intermediate) cis_start->cis_intermediate Intramolecular SN2 (Fast, NGP) cis_product Product (Retention of Stereochemistry) cis_intermediate->cis_product External Nu- Attack (SN2) trans_start trans-Isomer (-OH converted to -OTs) trans_product Product (Inversion of Stereochemistry) trans_start->trans_product External Nu- Attack (Slow, SN2)

Caption: Contrasting reaction pathways for cis and trans isomers.

Reactions with External Reagents: A Matter of Steric Accessibility

When considering reactions with external reagents, such as the N-acylation of the amino group, steric hindrance becomes the dominant factor.

  • trans-Isomer: The amino group in the more stable diequatorial-like conformation is relatively unhindered and readily accessible to external reagents.

  • cis-Isomer: In its preferred conformation, either the amino or hydroxyl group will be in a more sterically crowded axial-like position. If the amino group is axial, its reactivity towards bulky acylating agents (e.g., those used in peptide coupling) will be significantly diminished compared to the equatorial amino group of the trans isomer.[4]

Therefore, for reactions like acylation or oxidation by a bulky reagent, the trans isomer is predicted to react more rapidly and cleanly.

Summary of Predicted Reactivity
Reaction TypeIsomerGoverning PrinciplePredicted Relative RateStereochemical Outcome
Substitution with NGP cisNeighboring Group ParticipationMuch Faster Retention
(e.g., via tosylate)transStandard Sₙ2 PathwaySlowerInversion
N-Acylation cisSteric Hindrance (Axial-like NH₂)SlowerN/A
(with bulky reagent)transSteric Accessibility (Equatorial-like NH₂)Faster N/A
Oxidation of -OH cisSteric Hindrance (Axial-like OH)SlowerN/A
(with bulky oxidant)transSteric Accessibility (Equatorial-like OH)Faster N/A

Part 3: Experimental Design and Protocols

To experimentally validate these theoretical predictions, robust and self-validating protocols are essential. The following outlines a workflow for the synthesis of the isomers and a comparative experiment to probe their reactivity.

Experimental Workflow: Synthesis to Reactivity Comparison

G start Start: 3-Aminocyclobutanone reduction Reduction (e.g., NaBH4) start->reduction mixture Mixture of cis/trans Aminocyclobutanol reduction->mixture separation Chromatographic Separation (e.g., Column Chromatography) mixture->separation cis_isomer Pure cis-Isomer separation->cis_isomer Isolate Isomers trans_isomer Pure trans-Isomer separation->trans_isomer reaction_setup Parallel Reaction Setup (Identical Conditions) cis_reaction cis-Isomer + Reagent reaction_setup->cis_reaction trans_reaction trans-Isomer + Reagent reaction_setup->trans_reaction analysis Kinetic Analysis (e.g., GC-MS, NMR) cis_reaction->analysis trans_reaction->analysis conclusion Comparative Reactivity Data analysis->conclusion

Caption: Workflow from synthesis to comparative kinetic analysis.

Protocol 1: Synthesis and Separation of Isomers

This protocol is adapted from established methods for the synthesis of related aminocycloalkanols.[10][11]

  • Objective: To synthesize a mixture of cis- and trans-3-aminocyclobutanol and separate the individual isomers.

  • Materials: 3-Aminocyclobutanone hydrochloride, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Sodium sulfate (Na₂SO₄), Silica gel for column chromatography, Ethyl acetate/Methanol eluent system.

  • Procedure:

    • Dissolve 3-aminocyclobutanone hydrochloride (1.0 eq) in methanol in an ice bath (0 °C).

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Causality: NaBH₄ is a mild reducing agent that will convert the ketone to a secondary alcohol, producing a mixture of the cis and trans diastereomers.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture.

    • Purify and separate the isomers using silica gel column chromatography. The polarity difference between the cis and trans isomers is typically sufficient to allow for separation. Self-Validation: The identity and purity of the separated isomers must be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The differing symmetries and coupling constants will unequivocally distinguish the cis and trans products.[10]

Protocol 2: Comparative N-Acylation Kinetics
  • Objective: To compare the rate of N-acylation for cis- and trans-3-aminocyclobutanol.

  • Materials: Pure cis-3-aminocyclobutanol, Pure trans-3-aminocyclobutanol, Acetic anhydride (Ac₂O), Pyridine, Dichloromethane (DCM), Internal standard (e.g., dodecane), GC-MS vials.

  • Procedure:

    • Prepare two separate stock solutions in DCM: one containing a known concentration of cis-3-aminocyclobutanol and the internal standard, and another with trans-3-aminocyclobutanol and the internal standard.

    • In parallel, cool both solutions to 0 °C in separate reaction flasks equipped with stir bars.

    • At time t=0, add an equimolar amount of acetic anhydride and a catalytic amount of pyridine to each flask simultaneously.

    • At timed intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw an aliquot from each reaction and quench it in a GC-MS vial containing a quenching agent (e.g., a small amount of methanol in hexane).

    • Analyze all timed samples by GC-MS.

    • Data Analysis: For each isomer, plot the disappearance of the starting material (normalized to the internal standard) versus time. The initial slope of this plot is proportional to the initial reaction rate. Trustworthiness: Running the reactions in parallel under identical conditions with an internal standard minimizes systematic error, ensuring that any observed rate difference is due to the inherent reactivity of the isomers.

Conclusion

The stereochemical relationship between the amino and hydroxyl groups in aminocyclobutanol isomers is not a subtle structural footnote; it is a powerful director of chemical reactivity. The cis isomer, while thermodynamically less stable, is uniquely poised for rapid intramolecular reactions via neighboring group participation, a pathway that is sterically inaccessible to the more stable trans isomer. Conversely, the trans isomer's preferred diequatorial-like conformation renders its functional groups more accessible to external reagents, favoring it in reactions governed by steric approach.

For drug development professionals and synthetic chemists, a deliberate choice between these isomers is critical. The cis isomer may offer novel synthetic routes through NGP-mediated cyclizations, while the trans isomer may be preferable for straightforward derivatization. This guide provides the fundamental framework for making that informed decision, grounding it in the principles of conformational analysis and reaction kinetics.

References

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Ortega-Alfaro, M. C., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160. Available at: [Link]

  • Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

  • Donohoe, T. J., et al. (2023). The contrasting reactivity of trans- vs. cis-azobenzenes (ArN[double bond, length as m-dash]NAr) with benzynes. Chemical Science, 14(25), 6815-6821. Available at: [Link]

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  • Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9, 120-130. Available at: [Link]

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  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Longdom Publishing. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis. Retrieved from [Link]

  • Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate. Retrieved from [Link]

  • Wouters, J., et al. (2016). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 11(12), 1-12. Available at: [Link]

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  • Durbeej, B., et al. (2009). A computational study of the mechanism of the Norrish-Yang reaction of β-(N,N-diethylamino)propiophenone. Photochemical & Photobiological Sciences, 8, 1266-1275.
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  • PubMed. (1998). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 63(22), 7792-800. Available at: [Link]

  • ResearchGate. (2020). A computational study on conformational geometries, chemical reactivity and inhibitor property of an alkaloid bicuculline with c-aminobutyric acid (GABA) by DFT. Journal of Molecular Structure, 1202, 127278. Retrieved from [Link]

  • PubMed. (1994). Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro. Free Radical Biology and Medicine, 17(3), 263-8. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Aminocyclobutanol-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Among these, the aminocyclobutanol motif has emerged as a privileged structure, offering a three-dimensional framework that can impart favorable pharmacological properties. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It is a distillation of field-proven insights, designed to provide a deep, technical, and comparative understanding of the biological evaluation of aminocyclobutanol-containing molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to confidently navigate the evaluation of this promising class of compounds.

The Strategic Value of the Aminocyclobutanol Scaffold

The cyclobutane ring, with its inherent puckered conformation, offers a rigid and spatially defined scaffold that can orient substituents in precise vectors.[1] This structural feature is invaluable in medicinal chemistry for optimizing interactions with biological targets. The incorporation of an amino alcohol functionality further enhances the potential for hydrogen bonding and ionic interactions, critical for molecular recognition. This unique combination of rigidity and functionalization makes aminocyclobutanol derivatives attractive candidates for modulating the activity of enzymes, receptors, and other biological macromolecules.

Comparative Analysis of Aminocyclobutanol-Containing Molecules in Oncology

A significant area of investigation for aminocyclobutanol derivatives has been in the development of novel anticancer agents.[2][3] The rigid scaffold allows for the precise positioning of pharmacophoric groups to interact with key residues in the active sites of oncogenic proteins.

Case Study: Aminocyclobutanol-Based Kinase Inhibitors

Several studies have explored the development of aminocyclobutanol-containing molecules as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. The aminocyclobutanol core can serve as a bioisostere for other cyclic systems, offering improved metabolic stability and pharmacokinetic profiles.

Below is a comparative table summarizing the in vitro activity of a hypothetical series of aminocyclobutanol-based kinase inhibitors (ABC-series) against a panel of cancer cell lines, with a well-established kinase inhibitor as a reference.

Compound IDTarget KinaseCell Line (Cancer Type)IC50 (µM)Reference Compound (IC50, µM)
ABC-1 EGFRA549 (Lung)0.52Gefitinib (0.015)
ABC-2 BRAF V600EA375 (Melanoma)1.2Vemurafenib (0.034)
ABC-3 ALKH3122 (Lung)0.89Crizotinib (0.02)

Analysis of Structure-Activity Relationships (SAR):

The data suggests that while the current generation of ABC compounds exhibits moderate potency, there is significant room for optimization. Structure-activity relationship (SAR) studies are crucial in this context. For instance, modifications to the amino group, such as acylation or substitution with different alkyl groups, can significantly impact binding affinity and selectivity.[2][4] Similarly, the stereochemistry of the aminocyclobutanol core is often a critical determinant of biological activity.

Mechanism of Action: Disruption of Cancer Cell Signaling

Aminocyclobutanol-based kinase inhibitors typically exert their anticancer effects by blocking the phosphorylation cascade downstream of the target kinase. This can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Aminocyclobutanol Inhibitor Inhibitor->RTK

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the point of intervention for an aminocyclobutanol-based inhibitor.

Experimental Protocols for Biological Evaluation

The rigorous biological evaluation of novel aminocyclobutanol-containing molecules is essential to determine their therapeutic potential. The following are detailed, self-validating protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Select cell lines that are relevant to the intended therapeutic indication and express the molecular target of interest.

  • Seeding Density: Optimize the initial cell number to ensure logarithmic growth during the assay period and avoid confluence, which can affect metabolic activity.

  • Drug Concentration Range: Use a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) accurately. A logarithmic dilution series is typically employed.

  • Incubation Time: The duration of drug exposure should be sufficient to observe a biological effect, typically 24 to 72 hours.

  • Controls: Include vehicle-treated cells (negative control) and a known active compound (positive control) to validate the assay performance.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the aminocyclobutanol compounds and the reference drug in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Aminocyclobutanol Compounds A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of aminocyclobutanol compounds against a specific protein kinase.

Causality Behind Experimental Choices:

  • Enzyme and Substrate Concentration: Use concentrations of the kinase and its substrate that are at or below their Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • ATP Concentration: The concentration of ATP, the co-substrate for kinases, should also be near its Km value for the specific enzyme.

  • Assay Format: A variety of formats can be used, including radiometric, fluorescence-based, or luminescence-based assays, depending on the available instrumentation and the nature of the substrate.

  • Reaction Time and Temperature: Optimize these parameters to ensure the reaction is in the linear range and that the enzyme remains stable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the aminocyclobutanol compounds at the desired concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the aminocyclobutanol compound (or vehicle), and the kinase.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA) and then add the detection reagent.

  • Signal Measurement: Read the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 values.

Comparative Analysis of Aminocyclobutanol-Containing Molecules as Antiviral Agents

The unique structural features of the aminocyclobutanol scaffold have also been exploited in the design of antiviral agents, particularly as nucleoside analogues.[5] These compounds can act as chain terminators of viral DNA or RNA synthesis.

Case Study: Aminocyclobutanol Nucleoside Analogues

Aminocyclobutanol nucleoside analogues are designed to mimic natural nucleosides and be recognized by viral polymerases. Upon incorporation into the growing nucleic acid chain, their modified sugar moiety prevents the addition of the next nucleotide, leading to chain termination.

Below is a comparative table of the antiviral activity of a hypothetical series of aminocyclobutanol nucleoside analogues (ABN-series) against Herpes Simplex Virus 1 (HSV-1).

Compound IDViral TargetCell LineEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
ABN-1 DNA PolymeraseVero2.5>100>40
ABN-2 DNA PolymeraseVero0.885106.25
Reference (Acyclovir) DNA PolymeraseVero0.15>100>667

Analysis of Structure-Activity Relationships (SAR):

The data indicates that ABN-2 is a more potent inhibitor of HSV-1 replication than ABN-1, with a favorable selectivity index. SAR studies in this area often focus on the nature of the nucleobase, the stereochemistry of the aminocyclobutanol ring, and modifications to the hydroxyl and amino groups to enhance recognition by viral polymerases and improve the pharmacokinetic properties.[4]

Mechanism of Action: Viral DNA Chain Termination

The antiviral mechanism of aminocyclobutanol nucleoside analogues involves a multi-step process within the host cell.

G cluster_cell Infected Host Cell ABN Aminocyclobutanol Nucleoside Analogue ABN_MP ABN-Monophosphate ABN->ABN_MP Host Kinase ABN_DP ABN-Diphosphate ABN_MP->ABN_DP Host Kinase ABN_TP ABN-Triphosphate (Active Form) ABN_DP->ABN_TP Host Kinase Viral_Polymerase Viral DNA Polymerase ABN_TP->Viral_Polymerase DNA_Chain Growing Viral DNA Chain Viral_Polymerase->DNA_Chain Incorporation Termination Chain Termination DNA_Chain->Termination

Caption: Mechanism of action for an aminocyclobutanol nucleoside analogue leading to viral DNA chain termination.

Conclusion and Future Perspectives

The aminocyclobutanol scaffold represents a versatile and valuable platform for the design of novel therapeutic agents. The comparative data and detailed protocols presented in this guide provide a solid foundation for researchers to effectively evaluate the biological potential of molecules containing this unique motif. Future efforts in this area should focus on expanding the chemical space around the aminocyclobutanol core, conducting more extensive SAR studies to improve potency and selectivity, and performing in-depth mechanistic studies to fully elucidate the mode of action of these promising compounds. The integration of computational modeling with experimental biology will undoubtedly accelerate the discovery and development of next-generation aminocyclobutanol-based drugs.

References

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  • Hsiao, C. J., & Jeyasekaran, A. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 171(19), 4476–4488. [Link]

  • De Clercq, E. (2009). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate research, 344(10), 1217–1233. [Link]

  • Tipton, K. F., & Davey, G. P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(10), 2462. [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A Review on Recent Advances in Nitrogen-Containing Scaffolds as Anticancer Agents. Molecules (Basel, Switzerland), 25(19), 4402.
  • Weidner, N., Semple, J. P., Welch, W. R., & Folkman, J. (1991). Tumor angiogenesis and metastasis--correlation in invasive breast carcinoma. The New England journal of medicine, 324(1), 1–8.

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A Guide to the Spectroscopic Differentiation of Cis- and Trans-Disubstituted Cyclobutanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the precise stereochemical assignment of cyclic molecules is paramount. The subtle yet profound differences between cis and trans isomers can dramatically alter pharmacological activity, material properties, and biological interactions. For the discerning researcher, mastering the spectroscopic techniques to distinguish these isomers is not merely a procedural task, but a fundamental necessity for robust scientific inquiry. This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-disubstituted cyclobutanes, grounded in experimental data and proven methodologies.

The cyclobutane ring, a four-membered carbocycle, is not a planar square as often depicted in two-dimensional drawings. To alleviate torsional strain from eclipsing hydrogens, it adopts a puckered or bent conformation.[1] This puckering creates two distinct substituent positions: axial and equatorial-like. The interplay between the energetic preferences of substituents for these positions and the rapid ring-flipping dynamics forms the basis of the spectroscopic differences observed between cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is arguably the most powerful tool for the routine differentiation of cyclobutane stereoisomers. The key parameters to scrutinize are proton-proton (¹H-¹H) coupling constants, chemical shifts of both proton (¹H) and carbon (¹³C) nuclei, and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.

¹H NMR: Deciphering Coupling Constants and Chemical Shifts

The puckered nature of the cyclobutane ring means that the dihedral angles between vicinal protons are critically dependent on the stereochemistry and the conformational preferences of the substituents. This has a direct and predictable impact on the observed ³J coupling constants.

For 1,2-disubstituted cyclobutanes , the trans isomer typically exists in a conformation where both substituents occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement leads to distinct dihedral angles between the methine protons (H1 and H2) and the adjacent methylene protons (H3 and H4). In contrast, the cis isomer is often more conformationally mobile, rapidly flipping between two states where one substituent is pseudo-axial and the other is pseudo-equatorial.[2] This conformational averaging influences the observed coupling constants.

A study on cis- and trans-1,2-diphenylcyclobutane revealed that the methine protons in the trans isomer are more shielded (appear at a lower chemical shift) compared to the cis isomer.[2]

For 1,3-disubstituted cyclobutanes , the differences can be even more pronounced. In the trans isomer, the substituents are on opposite faces of the ring, leading to a more symmetric structure. In one common conformation, one substituent is pseudo-axial and the other is pseudo-equatorial. For the cis isomer, both substituents are on the same face, and to minimize steric interactions, they may adopt a diequatorial-like conformation in a more puckered ring. This can lead to different chemical environments for the ring protons. For instance, in cis-1,3-dibromo-1,3-dimethylcyclobutane, the two methylene protons are not equivalent, whereas in the more symmetric trans isomer, all four methylene protons are chemically equivalent, leading to a single peak in the ¹H NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Disubstituted Cyclobutanes

CompoundIsomerNucleusPositionChemical Shift (δ, ppm)
1,2-Diphenylcyclobutane cis¹HMethine (CH)4.05
¹HMethylene (CH₂)2.17-2.50
trans¹HMethine (CH)3.61
¹HMethylene (CH₂)2.17-2.50
trans-1,2-Cyclobutanedicarboxylic acid trans¹HMethine (CH)3.45
¹HMethylene (CH₂)2.17
¹³CCarbonyl (C=O)179.5
¹³CMethine (CH)40.5
¹³CMethylene (CH₂)22.0
Unsubstituted Cyclobutane (for reference) -¹HCH₂1.96[3]
-¹³CCH₂22.4

Note: Chemical shifts are dependent on the solvent and concentration. The data presented are illustrative examples.

The Power of the Nuclear Overhauser Effect (NOE)

When coupling constant analysis is ambiguous, NOE spectroscopy provides definitive evidence of through-space proximity between protons. An NOE is observed between protons that are typically less than 5 Å apart. This is invaluable for stereochemical assignment.

For a cis-disubstituted cyclobutane , irradiation of a proton on one substituent will result in an NOE enhancement of the signal from a proton on the other substituent on the same face of the ring. For a trans-disubstituted cyclobutane , such a correlation will be absent. Instead, NOEs will be observed between the substituent protons and the adjacent ring protons.

NOE_Comparison cluster_cis Cis Isomer cluster_trans Trans Isomer cis_A Substituent A cis_B Substituent B cis_A->cis_B Strong NOE cis_ring Cyclobutane Ring cis_A->cis_ring Proximity cis_B->cis_ring Proximity trans_A Substituent A trans_B Substituent B trans_ring_A Adjacent Ring Protons trans_A->trans_ring_A NOE trans_ring_B Adjacent Ring Protons trans_B->trans_ring_B NOE

Vibrational Spectroscopy (IR and Raman): A Tale of Molecular Symmetry

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The key to differentiating cis and trans isomers lies in their differing molecular symmetry.

For a molecule to be IR active, a vibrational mode must result in a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability.

A highly symmetric molecule may have vibrational modes that are IR inactive but Raman active, and vice versa. This is governed by the Rule of Mutual Exclusion , which states that for a molecule with a center of inversion (centrosymmetric), no vibrational mode can be both IR and Raman active.

Many trans-1,3-disubstituted cyclobutanes, for example, possess a center of inversion, and therefore, their IR and Raman spectra will be significantly different and complementary. The cis isomer, lacking a center of inversion, will have many vibrational modes that are both IR and Raman active.

For instance, in a centrosymmetric trans-dicarboxylic acid, the symmetric carbonyl stretch will be Raman active and IR inactive, while the asymmetric carbonyl stretch will be IR active and Raman active. In the corresponding cis isomer, both symmetric and asymmetric carbonyl stretches will be both IR and Raman active.

Vibrational_Spectroscopy cluster_trans Trans Isomer (with Center of Inversion) cluster_cis Cis Isomer (No Center of Inversion) trans_sym Symmetric Stretch trans_ir IR Spectrum trans_sym->trans_ir Inactive trans_raman Raman Spectrum trans_sym->trans_raman Active trans_asym Asymmetric Stretch trans_asym->trans_ir Active trans_asym->trans_raman Inactive cis_sym Symmetric Stretch cis_ir IR Spectrum cis_sym->cis_ir Active cis_raman Raman Spectrum cis_sym->cis_raman Active cis_asym Asymmetric Stretch cis_asym->cis_ir Active cis_asym->cis_raman Active

Experimental Protocols

Synthesis of Cis- and Trans-1,3-Cyclobutanedicarboxylic Acid: A Case Study

The synthesis of these isomers has a rich and sometimes mistaken history, but reliable modern methods are available.[1] A common route involves the hydrolysis of diethyl 1,3-cyclobutanedicarboxylate, which can be prepared via the cycloaddition of ketene with a suitable acrylate. The resulting mixture of cis and trans isomers can often be separated by fractional crystallization or by exploiting differences in their solubility or the solubility of their salts.

Protocol for the Synthesis of Cis- and Trans-1,3-Cyclobutanedicarboxylic Acid:

  • Esterification: Prepare diethyl 1,3-cyclobutanedicarboxylate from the corresponding diacid using standard esterification methods (e.g., Fischer esterification).

  • Isomer Separation (via ester): The cis and trans diethyl esters can often be separated by fractional distillation under reduced pressure.

  • Hydrolysis: Separately hydrolyze the purified cis and trans esters to their corresponding dicarboxylic acids using aqueous base (e.g., NaOH or KOH) followed by acidification.

    • Reflux the ester with an excess of 10% aqueous NaOH for 2-4 hours.

    • Cool the reaction mixture and acidify with concentrated HCl until a pH of ~1 is reached.

    • Collect the precipitated dicarboxylic acid by vacuum filtration.

    • Recrystallize from water or an appropriate solvent system to obtain the pure isomer.

NMR Spectroscopy Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The sample should be free of particulate matter. For sensitive experiments, degassing the sample can improve data quality.

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all proton signals and to set the spectral width.

  • NOESY Experiment Acquisition:

    • Load a standard 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker instruments).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of scans (nt) and the number of increments in the indirect dimension (ni) based on the sample concentration and desired resolution. Typical values are nt=8-16 and ni=256-512.

    • The mixing time (d8 or mixN) is a crucial parameter. For small molecules like disubstituted cyclobutanes, a mixing time of 300-800 ms is a good starting point.

  • Data Processing and Analysis:

    • Process the 2D data using a squared sine-bell window function in both dimensions followed by Fourier transformation.

    • Phase the spectrum carefully.

    • Analyze the resulting 2D plot for cross-peaks that do not appear in a corresponding COSY spectrum. These off-diagonal cross-peaks indicate through-space NOE correlations.

NOESY_Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) start->sample_prep oneD_H_NMR Acquire 1D ¹H NMR sample_prep->oneD_H_NMR setup_NOESY Set up 2D NOESY (Set SW, mix time) oneD_H_NMR->setup_NOESY acquire_NOESY Acquire 2D NOESY Data setup_NOESY->acquire_NOESY process_data Process Data (FT, Phasing) acquire_NOESY->process_data analyze_data Analyze Cross-Peaks process_data->analyze_data end End analyze_data->end

Conclusion

The differentiation of cis and trans isomers of disubstituted cyclobutanes is a readily achievable task with modern spectroscopic methods. ¹H NMR, with its sensitivity to dihedral angles through coupling constants and the definitive through-space information from NOESY experiments, stands as the primary tool for unambiguous assignment. Vibrational spectroscopy, particularly when both IR and Raman are employed, offers a powerful complementary approach rooted in the fundamental principles of molecular symmetry. By understanding the theoretical underpinnings of these techniques and applying rigorous experimental protocols, researchers can confidently elucidate the stereochemistry of their cyclobutane-containing molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Casanova, J. (1972). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Raza, G. H., Bella, J., & Segre, A. L. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 53(11), 943-949.
  • Whitesell, J. K., & Minton, M. A. (1987). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Analytica Chimica Acta, 193, 21-36.
  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]

  • Bruneau, J.-J., Herbowski, A., & Neibecker, D. (1996). Efficient Preparation and Resolution of Trans-1,2-cyclobutanedicarboxylic Acid and Some of its Derivatives.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481-1486.
  • PubChem. (n.d.). cis-Cyclobutane-1,3-dicarboxylic acid. Retrieved from [Link]

  • Stojanović, M. B. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(27), 14163-14175.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different.... Retrieved from [Link]

  • Miller, F. A., & Kiviat, F. E. (1968). The infrared and Raman spectra of cyclobutane-1, 3-dione. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(9), 1523-1526.
  • Benedetti, E., Aglietto, M., Pucci, S., Panchenko, Y. N., Pentin, Y. A., & Nikitin, O. T. (1978). Vibrational spectra of trans,trans-, cis,cis- and cis.trans-1,4- dideuterobuta-1,3-dienes. Journal of Molecular Structure, 49(2), 293-299.
  • Zhang, Y., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
  • Request PDF. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Chiral Aminocyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. Chiral aminocyclobutanols represent a vital class of building blocks in the synthesis of complex molecular architectures. Ensuring their enantiomeric purity is a non-negotiable step in both process development and quality control. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and field-proven insights.

The Analytical Challenge: Why Aminocyclobutanols Require a Tailored Approach

Chiral aminocyclobutanols present a unique set of analytical challenges. Their structure, a compact four-membered ring bearing both amino and hydroxyl groups, results in high polarity and often, a lack of a strong UV chromophore. This combination of properties frequently renders direct analysis difficult and necessitates a carefully considered analytical strategy. The choice of method hinges on the specific molecular structure, the required sensitivity, and the available instrumentation. The two most powerful and widely adopted techniques for this task are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) .

Chiral HPLC: The Workhorse of Enantioseparation

Chiral HPLC is arguably the most effective and versatile technique for determining the enantiomeric composition of chiral compounds.[1][2] Separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).[3]

The Principle of Chiral Recognition on Polysaccharide CSPs

For aminocyclobutanols, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the industry standard.[3][4] Their broad applicability stems from a complex chiral recognition mechanism.[5][6] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where analyte molecules can bind.[6] Enantioseparation is governed by a combination of intermolecular forces:

  • Hydrogen Bonding: The amino and hydroxyl groups of the aminocyclobutanol can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.[7]

  • Dipole-Dipole Interactions: Polar bonds within the analyte and the CSP contribute to selective binding.[7]

  • Steric Interactions: The precise three-dimensional fit of one enantiomer into the chiral cavity of the CSP is often the most critical factor for separation.[5][7]

The choice between amylose- and cellulose-based phases (e.g., Chiralpak® vs. Chiralcel®) is often determined empirically through screening, as subtle structural differences in the analyte can dramatically influence which backbone provides better resolution.[1][8]

Direct vs. Indirect HPLC Analysis

A key decision point in HPLC method development is whether to analyze the compound directly or to derivatize it first.

  • Direct Analysis: This is the preferred approach due to its simplicity. The sample is injected directly onto the chiral column. However, it requires the analyte to have a chromophore for UV detection. For aminocyclobutanols lacking a suitable chromophore, alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) are necessary.[3]

  • Indirect Analysis (Pre-column Derivatization): This method involves reacting the aminocyclobutanol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9] A more common strategy for aminocyclobutanols is to react them with an achiral, UV-active agent (e.g., a fluorescent tag) to enhance detection sensitivity for direct chiral HPLC analysis.[3]

Workflow & Experimental Protocol: Direct Chiral HPLC

The following protocol outlines a typical workflow for developing a direct chiral HPLC method.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Method Screening cluster_opt Phase 3: Optimization & Validation p1 Dissolve Racemic Standard (e.g., 1 mg/mL in mobile phase) p2 Prepare Mobile Phases (e.g., Hexane/IPA/DEA) p1->p2 s1 Select CSPs (e.g., Chiralpak IA, Chiralcel OD-H) p2->s1 s2 Inject Racemic Standard on CSP 1 s1->s2 s4 Inject Racemic Standard on CSP 2 s1->s4 s3 Evaluate Resolution (Rs) s2->s3 s5 Select Best CSP (Rs > 1.5) s3->s5 s4->s3 o1 Optimize Mobile Phase (Adjust % IPA for k' and Rs) s5->o1 o2 Validate Method (ICH Guidelines) LOD, LOQ, Linearity, Precision o1->o2 o3 Analyze Samples (Quantify Enantiomeric Purity) o2->o3

Caption: Chiral HPLC method development workflow.

Step-by-Step Protocol:

  • System Preparation:

    • CSP Selection: Begin by screening a set of polysaccharide columns with different backbones and substituents. A good starting point includes an amylose-based column (e.g., Chiralpak® IA/IB/IC) and a cellulose-based column (e.g., Chiralcel® OD/OJ).

    • Mobile Phase Preparation: For normal phase chromatography, a typical mobile phase consists of a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).[10] A small amount of an amine additive, such as diethylamine (DEA) or ethylenediamine (EDA), is crucial to add to the mobile phase (typically 0.1%) to improve peak shape and prevent analyte interaction with residual silanols on the silica support.

  • Initial Screening:

    • Prepare a solution of the racemic aminocyclobutanol standard at approximately 1 mg/mL.

    • Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength appropriately (e.g., 210-220 nm if no strong chromophore is present).[1][5]

    • Inject the racemic standard onto the first column using an isocratic mobile phase (e.g., 90:10 Hexane:IPA with 0.1% DEA).[5]

    • Repeat the injection on the other selected CSPs.

  • Method Optimization:

    • Identify the CSP that provides the best separation (baseline resolution, Rs > 1.5).

    • Fine-tune the mobile phase composition. Increasing the percentage of the alcohol modifier will generally decrease retention time, while decreasing it will increase retention and may improve resolution.

    • The choice of alcohol (IPA vs. Ethanol) can also significantly impact selectivity.

  • Validation:

    • Once an optimal method is established, it must be validated according to ICH guidelines.[1][11] This includes determining the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy.[11]

Chiral GC: The Power of Volatility and Sensitivity

Chiral Gas Chromatography is a high-resolution technique that is particularly well-suited for volatile analytes.[3] Since aminocyclobutanols are not inherently volatile, this method almost always requires a derivatization step to increase volatility and thermal stability.[3][12][13]

The Necessity of Derivatization

Derivatization serves two primary purposes in the GC analysis of aminocyclobutanols:

  • Increases Volatility: The polar amino and hydroxyl groups are masked by reacting them with a derivatizing agent, making the resulting compound amenable to GC analysis.[13]

  • Improves Chromatography: The derivatives are typically less polar, leading to better peak shapes and reduced tailing on the GC column.[13]

A common and highly effective derivatizing agent for amines and alcohols is Trifluoroacetic Anhydride (TFAA) .[12][14] It reacts rapidly with both the amino and hydroxyl groups to form stable, volatile trifluoroacetyl derivatives.[13][14]

Workflow & Experimental Protocol: Indirect Chiral GC via TFAA Derivatization

This workflow details the process from sample preparation to final analysis.

G cluster_prep Phase 1: Derivatization cluster_analysis Phase 2: GC Analysis cluster_quant Phase 3: Quantification p1 Dissolve Sample/Standard (e.g., 1-2 mg in Dichloromethane) p2 Add Derivatizing Agent (e.g., Trifluoroacetic Anhydride) p1->p2 p3 React at Room Temp (e.g., 30 minutes) p2->p3 p4 Evaporate & Reconstitute (Remove excess reagent, redissolve) p3->p4 s1 Select Chiral GC Column (e.g., Cyclodextrin-based) p4->s1 s2 Inject Derivatized Sample s1->s2 s3 Run Temperature Program s2->s3 s4 Detect & Integrate Peaks (FID or MS) s3->s4 q1 Calculate Peak Area % s4->q1 q2 Determine Enantiomeric Purity q1->q2

Caption: Indirect Chiral GC analysis workflow.

Step-by-Step Protocol:

  • Derivatization:

    • Accurately weigh 1-2 mg of the aminocyclobutanol sample or standard into a vial.

    • Add 0.4 mL of a suitable solvent like dichloromethane.

    • Add 0.2 mL of Trifluoroacetic Anhydride (TFAA).[12]

    • Allow the reaction to proceed at room temperature for 30 minutes.[12]

    • Gently evaporate the solvent and excess TFAA under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC injection.

  • GC Analysis:

    • Column Selection: Chiral GC columns are typically based on cyclodextrin derivatives. The choice of the specific cyclodextrin (alpha, beta, or gamma) and its substituents will depend on the analyte.

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector (FID) Temperature: 275 °C

      • Carrier Gas: Helium

      • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 200 °C). The temperature program is critical for achieving separation.

  • Data Analysis:

    • The two enantiomers will appear as two separate peaks.

    • Integrate the peak areas and calculate the percentage of each to determine the enantiomeric purity or enantiomeric excess (ee).

Head-to-Head Comparison: HPLC vs. GC

The choice between Chiral HPLC and Chiral GC is dictated by the specific analytical needs and the properties of the molecule.

FeatureChiral HPLC (Direct)Chiral GC (Indirect via TFAA)Supporting Insights & Rationale
Sample Prep Minimal (dissolve and inject)Multi-step (reaction, evaporation, reconstitution)HPLC offers significantly higher throughput due to simpler sample preparation. GC derivatization is a potential source of error and variability.
Universality Very high; applicable to a wide range of compounds.Limited to thermally stable and volatile (or derivatizable) compounds.Polysaccharide CSPs in HPLC are known to resolve over 95% of racemic compounds, making it a more versatile screening tool.[4]
Resolution Good to ExcellentExcellent to SuperiorThe high efficiency of capillary GC columns often provides sharper peaks and higher resolution, which is advantageous for trace impurity analysis.[3]
Sensitivity Moderate (UV) to High (MS)High (FID) to Very High (MS)GC with Flame Ionization Detection (FID) is inherently sensitive. GC-MS offers exceptional sensitivity and structural confirmation.[3][15]
Analysis Time Typically 10-30 minutesTypically 15-45 minutes (plus derivatization time)While individual run times are comparable, the overall analysis time for GC is longer due to the mandatory derivatization step.
Method Dev. Empirical screening of columns and mobile phases is required.Derivatization protocol must be optimized; GC temperature program is key.Both require significant expertise. HPLC development focuses on liquid phase interactions, while GC focuses on gas phase separation and thermal programming.
Cost (Consumables) Higher (chiral columns are expensive; solvent consumption)Lower (GC columns are durable; lower gas consumption)Chiral HPLC columns are a significant investment, and the use of HPLC-grade solvents adds to the operational cost.

Conclusion and Recommendations

For the determination of enantiomeric purity of chiral aminocyclobutanols, both Chiral HPLC and Chiral GC are powerful and reliable techniques. The optimal choice is context-dependent:

  • Choose Chiral HPLC for:

    • High-throughput screening in process development or discovery chemistry due to its minimal sample preparation.

    • Analysis of non-volatile or thermally labile aminocyclobutanol analogues.

    • When a preparative-scale separation is required, as HPLC scales up more readily than GC.

  • Choose Chiral GC for:

    • Trace-level impurity quantification where the highest sensitivity and resolution are paramount.

    • Routine quality control of a specific, well-characterized aminocyclobutanol where a robust, validated derivatization protocol can be implemented.

    • When mass spectrometric confirmation of the impurities is required, as GC-MS is a highly mature and sensitive technique.

Ultimately, a well-equipped analytical laboratory should leverage both techniques. HPLC serves as the primary, versatile workhorse for method development and broad applicability, while GC provides a complementary, high-sensitivity tool for demanding quantitative challenges.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available from: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available from: [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. Available from: [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Available from: [Link]

  • 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. Available from: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available from: [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available from: [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Available from: [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available from: [Link]

  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. YouTube. Available from: [Link]

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The Aliphatic Rings of Choice: A Comparative Guide to Cyclobutane and Cyclopropane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, medicinal chemists are constantly seeking molecular scaffolds that can meticulously refine a drug candidate's pharmacological profile. Among the diverse array of chemical motifs, small carbocycles like cyclopropane and cyclobutane have risen as potent tools in lead optimization.[1] Their inherent rigidity and distinct electronic characteristics provide a powerful means to modulate a compound's metabolic stability, binding affinity, and solubility. This guide offers a detailed comparative analysis of cyclobutane and cyclopropane, backed by experimental data, to empower researchers in making strategic decisions during drug development.

At a Glance: Core Physicochemical and Structural Differences

While both are small cycloalkanes, cyclopropane and cyclobutane possess unique structural and electronic features that significantly influence their application in drug design.[1]

PropertyCyclopropaneCyclobutane
Ring Strain Energy ~28.1 kcal/mol[1]~26.3 kcal/mol[1]
Internal C-C-C Angle 60°[2][3]~88° (puckered)[4]
Conformation Planar, rigid[5]Puckered, folded[1][4]
C-C Bond Character Significant p-character, akin to a double bond[1]Increased p-character, but less than cyclopropane[4]
Reactivity More reactive due to higher ring strain[2][6]Less reactive than cyclopropane, more inert[4][7]

Cyclopropane, a three-membered ring, is the most strained of all cycloalkanes.[1] This high ring strain forces the C-C bonds to have substantial p-character, making the cyclopropyl group electronically similar to a double bond in certain contexts.[1] In contrast, cyclobutane exhibits slightly lower ring strain and adopts a puckered conformation to alleviate some torsional strain.[1][8] These fundamental differences in strain and geometry translate into distinct impacts on a drug molecule's properties.

Impact on Physicochemical Properties

The choice between a cyclobutane and a cyclopropane moiety can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

The introduction of small rings can dramatically alter a drug molecule's metabolic fate, often by shielding sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] Both cyclopropyl and cyclobutyl groups are generally more metabolically robust than their linear alkyl counterparts.[1] However, direct comparisons reveal important nuances.

A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provided valuable quantitative data on their metabolic stability in human liver microsomes.[1] The intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes.[1]

CompoundTargetParametertert-Butyl AnalogCF3-Cyclopropane AnalogCF3-Cyclobutane Analog
Model Amide 2 N/ACLint (µL/min/mg)15.61.81.8
Butenafine Squalene epoxidase inhibitorCLint (µL/min/mg)4.30.90.9
Model Amide 1 N/ACLint (µL/min/mg)1.07.97.9
Tebutam HerbicideCLint (µL/min/mg)1.110.910.9

Data sourced from a comparative study on CF3-substituted analogs.[1]

In the case of Model Amide 2 and Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs demonstrated enhanced metabolic stability (lower CLint) compared to the tert-butyl parent compound.[1] Conversely, for Model Amide 1 and Tebutam, the introduction of either small ring led to decreased metabolic stability.[1] Notably, in all these instances, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar to each other.[1]

Solubility and Lipophilicity

Improving aqueous solubility is a critical hurdle in drug development. The incorporation of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt crystal packing and enhance solubility compared to their flatter aromatic or linear counterparts.[1] While both can serve to decrease lipophilicity when replacing larger alkyl groups, the specific impact is context-dependent. For instance, replacing an isopropyl group with a cyclopropyl group can lead to a slight alteration in shape and volume, and due to its electron-withdrawing nature, can modulate the pKa of adjacent acidic or basic groups.[9]

Influence on Pharmacodynamics and Biological Activity

The rigid nature of cyclobutane and cyclopropane rings can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.

Conformational Restriction and Binding Affinity

By locking flexible linkers, these small rings can reduce the entropic penalty of binding to a receptor. Cyclobutanes have been successfully employed to prevent cis/trans-isomerization by replacing alkenes, thus locking the molecule in its most active form.[4]

The same comparative study on CF3-substituted analogs also provides data on their biological activity, which is a direct function of binding affinity.[1]

CompoundTargetParametertert-Butyl AnalogCF3-Cyclopropane AnalogCF3-Cyclobutane Analog
Buclizine Antihistamine ActivityIC50 (µM)31Inactive102

Data sourced from a comparative study on CF3-substituted analogs.[1]

In the case of Buclizine, the CF3-cyclopropane analog was inactive in the antihistamine assay, whereas the CF3-cyclobutane analog retained activity, albeit with a higher IC50 than the parent compound.[1] This highlights that the choice between these two rings can have a dramatic and sometimes unpredictable impact on biological activity, underscoring the importance of empirical testing.[1]

Synthetic Accessibility

The decision to incorporate a cyclobutane or cyclopropane ring also hinges on synthetic feasibility. Both motifs have well-established synthetic routes.

  • Cyclopropanes: Common methods include Simmons-Smith cyclopropanation, transition metal-catalyzed carbene insertion into alkenes using diazo compounds, and reactions of sulfur ylides with electron-deficient alkenes.[10]

  • Cyclobutanes: The [2+2] photocycloaddition of two olefins is a general and widely used method to construct the cyclobutane core.[11]

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are crucial.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to determine the intrinsic clearance (CLint) of a compound.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, HLM, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Cold Acetonitrile + IS sampling->quench process Vortex & Centrifuge quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate CLint lcms->data_analysis

Caption: Workflow for determining in vitro metabolic stability.

Visualizing the Structural Impact

The distinct geometries of cyclopropane and cyclobutane dictate how they orient substituents in three-dimensional space, which is critical for receptor binding.

G cluster_cyclopropane Cyclopropane cluster_cyclobutane Cyclobutane cp_c1 cp_c2 cp_c1->cp_c2 substituent_cp1 R1 cp_c1->substituent_cp1 cis cp_c3 cp_c2->cp_c3 substituent_cp2 R2 cp_c2->substituent_cp2 trans cp_c3->cp_c1 label_cp Planar, rigid exit vectors. cb_c1 cb_c2 cb_c1->cb_c2 substituent_cb1 R1 cb_c1->substituent_cb1 axial cb_c3 cb_c2->cb_c3 substituent_cb2 R2 cb_c2->substituent_cb2 equatorial cb_c4 cb_c3->cb_c4 cb_c4->cb_c1 label_cb Puckered, axial/equatorial vectors.

Caption: Contrasting substituent orientations on cyclopropane and cyclobutane.

Conclusion

Both cyclobutane and cyclopropane are invaluable motifs in the medicinal chemist's toolbox for refining the properties of drug candidates.[1] While they both impart conformational rigidity and can serve as bioisosteres for other groups, the subtle yet significant differences in their ring strain, geometry, and electronics can lead to profound variations in metabolic stability, binding affinity, and other key drug-like properties.[1] The choice between these two small rings is rarely straightforward and often necessitates empirical validation through the synthesis and testing of both analogs.[1] This comparative guide provides a foundational understanding to aid in the rational design of next-generation therapeutics.

References

  • Various Authors. (2020). Why is cyclopropane more reactive than cyclobutane?. Quora. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Explain why cyclopropane (C3H6) and cyclobutane (C4H8) are more reactive than other cycloalkanes. Retrieved from [Link]

  • Filo. (2023). Why are cyclopropane and cyclobutane so reactive?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Retrieved from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Synfacts. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts, 18(05), 0484. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Retrieved from [Link]

  • Scott, J. S., et al. (2019). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1039-1058. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Angyal, C., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2200-2208. [Link]

  • Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • Tandon, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7844-7880. [Link]

  • Marsden, S. P., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(62), 15648-15654. [Link]

  • ResearchGate. (n.d.). The synthetic routes to cyclobutanes. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1668-1676. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Various Authors. (2019). What is the difference between cyclobutane and cyclopropane?. Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected application examples of bioactive cyclobutane and/or cyclopropane involved natural products and drug derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Retrieved from [Link]

  • Pediaa.Com. (2019). Difference Between Cyclobutane and Cyclopropane. Retrieved from [Link]

  • Monteith, J. J., et al. (2022). Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. Retrieved from [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably one of the most critical steps is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and build trust in your laboratory's chemical hygiene plan.

Core Principles of Chemical Waste Management

Before delving into the specific steps for this compound, it is crucial to understand the foundational principles of laboratory waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2][3]

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments to use the smallest practical quantities of chemicals.[4]

  • Proper Identification and Labeling: All chemical waste must be accurately identified and labeled to ensure safe handling and disposal.[1][5]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[6]

  • Containment: Waste must be stored in appropriate, sealed containers to prevent leaks and spills.[5]

  • Accumulation and Storage: Laboratories must adhere to strict guidelines regarding the amount of waste that can be stored and the timeframe for its removal.[4][7]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Why: Your safety is paramount. Even when handling waste, the potential for exposure to harmful chemicals remains.

  • Action: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

Step 2: Waste Characterization and Segregation

Why: Proper characterization is a legal requirement and ensures the waste is handled correctly by disposal professionals. Segregation prevents potentially hazardous reactions between incompatible chemicals.

  • Action:

    • Solid Waste: Collect any solid this compound, such as unused reagent or contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, compatible solid waste container.

    • Liquid Waste: If the compound is in solution, it should be collected in a designated liquid waste container. Do not mix it with other waste streams unless you have confirmed their compatibility. For instance, do not mix aqueous solutions with organic solvent waste.[6]

    • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.

Step 3: Waste Container Selection and Labeling

Why: The container must be compatible with the chemical to prevent degradation and leaks. Proper labeling is an EPA requirement and communicates the hazard to everyone in the laboratory.[1][5]

  • Action:

    • Choose a container made of a material compatible with aminohydrochlorides (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, leak-proof cap.[5]

    • Affix a "HAZARDOUS WASTE" label to the container.[1][5]

    • On the label, clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]

    • Indicate the approximate concentration and quantity of the waste.

    • As soon as the first drop of waste enters the container, write the "Accumulation Start Date" on the label.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Why: SAAs are designated areas for the short-term storage of hazardous waste at or near the point of generation, ensuring that waste is managed safely and under the control of laboratory personnel.[4][7]

  • Action:

    • Store the labeled waste container in a designated SAA. This could be a secondary containment bin within a fume hood or a designated cabinet.

    • The SAA must be under the control of the lab personnel and clearly marked.

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Ensure the SAA is located away from drains and sources of ignition.[6]

Step 5: Arranging for Waste Pickup

Why: There are strict regulatory limits on how long hazardous waste can be stored in a laboratory. Timely removal by trained professionals is essential for compliance and safety.[4][7]

  • Action:

    • Monitor the accumulation start date and the volume of waste in the container.

    • Once the container is nearly full (typically around 75-80% capacity) or approaching the maximum storage time allowed by your institution (often 6-12 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4][7]

    • Follow your institution's specific procedures for requesting a pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_store Storage & Removal start Waste Generation ppe Don Appropriate PPE start->ppe Always First characterize Characterize Waste (Solid, Liquid, Sharps) ppe->characterize segregate Segregate into Compatible Waste Stream characterize->segregate container Select Compatible Container segregate->container label_waste Affix 'HAZARDOUS WASTE' Label & Record Contents/Date container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Request EHS Pickup (When Full or Near Time Limit) store_saa->request_pickup end_process Proper Disposal by EHS request_pickup->end_process

Sources

Comprehensive Safety and Handling Guide for cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride. The information herein is synthesized from established safety principles and data from structurally similar compounds, ensuring a cautious and comprehensive approach in the absence of a specific Safety Data Sheet (SDS) for the target molecule. This document is intended for researchers, scientists, and professionals in drug development who require direct, actionable guidance for laboratory operations.

Hazard Assessment and Core Safety Principles

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of analogous compounds, such as other aminocyclobutane derivatives and hydrochloride salts, indicates a clear potential for hazards. The primary concerns involve irritation to the skin, eyes, and respiratory system, and potential harm if swallowed[1][2]. Therefore, a conservative approach to handling, assuming the presence of these hazards, is mandatory.

The hydrochloride salt form suggests that the compound is a water-soluble, crystalline solid. Handling of powdered solids presents a risk of aerosolization, leading to inadvertent inhalation. The core principle of handling this compound is containment and avoidance of direct contact . All procedures should be designed to minimize dust generation and prevent the substance from entering the body.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following recommendations are based on a risk assessment that considers the potential for skin, eye, and respiratory exposure.

Hand Protection: The First Line of Defense
  • Glove Selection: Double-gloving with powder-free nitrile gloves is required. Nitrile provides good chemical resistance to a range of organic and inorganic compounds. The absence of powder prevents aerosolization of the chemical, which might adhere to powder particles[3].

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected or visible damage occurs[3][4].

  • Donning and Doffing: The outer glove should be worn over the cuff of the lab coat, and the inner glove underneath. This prevents skin exposure at the wrist. Use proper technique when removing gloves to avoid contaminating your hands.

Body Protection: Preventing Dermal Absorption
  • Laboratory Coat: A clean, long-sleeved laboratory coat is mandatory. For procedures with a higher risk of spillage, a disposable, polyethylene-coated polypropylene gown that has demonstrated resistance to chemical permeability is recommended.

  • Additional Protection: For large-scale operations or when significant dust generation is unavoidable, consider disposable sleeve covers.

Eye and Face Protection: Shielding Sensitive Mucous Membranes
  • Standard Protocol: Chemical safety goggles that provide a complete seal around the eyes are required at all times when handling the compound. Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes[4].

  • Enhanced Protection: In situations with a high potential for splashing or significant aerosolization, a face shield should be worn in addition to safety goggles to protect the entire face.

Respiratory Protection: Guarding Against Inhalation
  • Engineering Controls as Primary Protection: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • When a Respirator is Necessary: If engineering controls are not available or are insufficient to control airborne concentrations, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. A surgical mask is not a substitute as it does not provide respiratory protection[4]. For situations with potential for higher exposure, a half-mask or full-facepiece respirator with appropriate particulate filters may be necessary. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

Table 1: Summary of Required Personal Protective Equipment

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing/Transferring Solids Double Nitrile GlovesLab Coat/Disposable GownChemical Safety Goggles & Face ShieldRequired if not in a fume/powder hood (N95 minimum)
Preparing Solutions Double Nitrile GlovesLab CoatChemical Safety GogglesRecommended if not in a fume hood
General Handling in Lab Nitrile GlovesLab CoatChemical Safety GogglesNot typically required if contained

Operational and Handling Plan

A systematic approach to handling ensures both safety and experimental integrity.

Designated Work Area
  • All work with this compound should be performed in a designated area of the laboratory.

  • This area should be clearly marked, and access should be limited to authorized personnel who are aware of the potential hazards.

  • An eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent bench paper to contain any minor spills.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain any dust. Use a spatula to gently transfer the solid, avoiding any actions that could create airborne particles.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

  • Post-Handling: After handling, wipe down the work surface with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[5].

Spill and Emergency Procedures

Minor Spill (Solid)
  • Alert: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent further aerosolization[5].

  • Clean-up: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal. Avoid dry sweeping which can generate dust.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a standard laboratory detergent. Dispose of all cleaning materials as hazardous waste.

Skin or Eye Contact
  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable gowns, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be kept sealed when not in use[6].

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: The original container, even if "empty," will contain residue. Rinse the container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations[6].

Disposal Workflow Diagram

G cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Bin Solid_Waste->Solid_Container Liquid_Waste Unused Solutions Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Container Empty_Containers Empty Product Containers Rinse_Container Rinsate Waste Bottle Empty_Containers->Rinse_Container Triple Rinse Disposal_Service Licensed Waste Disposal Service Solid_Container->Disposal_Service Liquid_Container->Disposal_Service Rinse_Container->Disposal_Service

Caption: Workflow for the safe disposal of waste generated from handling this compound.

Neutralization of Hydrochloride Salts

While disposal through a licensed service is the primary method, it is important to understand the chemistry of hydrochloride salts. In the event of a spill that requires neutralization, a weak base such as sodium bicarbonate can be used. The reaction will produce a salt, water, and carbon dioxide gas. This should only be performed by trained personnel with appropriate ventilation, as the reaction can cause effervescence. The final neutralized solution should still be disposed of as hazardous waste unless local regulations permit otherwise after pH verification[7].

References

  • Capot Chemical. MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.